molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B1582589 Ethyl 2-(benzyloxy)acetate CAS No. 32122-09-1

Ethyl 2-(benzyloxy)acetate

Cat. No.: B1582589
CAS No.: 32122-09-1
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)acetate (CAS 32122-09-1) is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a versatile ester compound that serves as a valuable building block and chemical intermediate in organic synthesis and pharmaceutical research. The compound is identified by the SMILES string CCOC(=O)COCC1=CC=CC=C1 . In research applications, this compound is primarily utilized as a key synthetic intermediate. It plays a critical role in complex multi-step synthesis processes, notably in the development of active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and its salts . This target compound is a potent sphingosine 1-phosphate (S1P) receptor modulator, which is investigated for the treatment of autoimmune disorders and other inflammatory diseases by influencing lymphocyte trafficking . Proper storage is essential for maintaining the integrity of this chemical; it should be kept sealed in a dry environment at 2-8°C . According to safety information, this compound has a warning signal word and carries the hazard statement H302 (Harmful if swallowed). Researchers should follow precautionary statements, including the use of protective gear and specific measures if the product gets in eyes (P280-P305+P351+P338) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ethyl acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethyl_acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid ethyl ester
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Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
Record name ETHYL ACETATE
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(benzyloxy)acetate, also known as ethyl benzyloxyacetate, is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a benzyl ether and an ethyl ester, two functional groups of immense importance in the construction of complex molecular architectures. For researchers and professionals in drug development, understanding the nuanced chemical properties of this reagent is paramount for its effective application as a key building block and synthetic intermediate. This guide provides a comprehensive overview of its structure, reactivity, and spectroscopic properties, grounded in established chemical principles and supported by practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The unique reactivity profile of this compound stems directly from its molecular architecture. The molecule consists of an acetate core, etherified at the α-position with a benzyl group and esterified with an ethyl group. This arrangement positions two key reactive centers: the ester carbonyl and the benzylic C-O bond.

The physical characteristics of a compound are critical for its handling, purification, and use in reactions. This compound is a liquid at room temperature with a relatively high boiling point, suitable for reactions requiring elevated temperatures. Its density and refractive index are key parameters for its identification and purity assessment.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Form Liquid
Density 1.070 g/mL at 25 °C
Refractive Index (n20/D) 1.493
CAS Number 32122-09-1

Core Reactivity and Synthetic Utility

The synthetic utility of this compound is defined by the distinct and often orthogonal reactivity of its two primary functional groups: the benzyl ether and the ethyl ester. This dual functionality allows for sequential or selective transformations, a highly desirable trait in multi-step synthesis.

The Benzyl Ether: A Versatile Protecting Group

The benzyl (Bn) group is one of the most common protecting groups for alcohols in organic synthesis due to its general stability under a wide range of acidic and basic conditions. However, its true power lies in the specific and mild conditions under which it can be selectively removed.

Mechanism of Debenzylation: Catalytic Hydrogenolysis

The premier method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction involves the use of molecular hydrogen (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C).

The generally accepted mechanism proceeds via the following key steps:

  • Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Oxidative Addition: The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ether.

  • Hydrogen Transfer: Hydrogen atoms on the catalyst surface are transferred to the substrate, cleaving the benzylic C-O bond.

  • Product Release: The deprotected alcohol and toluene (the byproduct from the benzyl group) are released from the catalyst surface, which is then regenerated to continue the catalytic cycle.

This process is highly efficient and clean, often proceeding under mild temperature and pressure conditions.

Hydrogenolysis_Mechanism cluster_catalyst Palladium Catalyst Surface Pd Pd(0) Surface Pd->Pd Activation Cleavage of Benzylic C-O Bond Pd->Activation Catalysis Substrate R-O-Bn (this compound) Adsorption Adsorption onto Catalyst Surface Substrate->Adsorption H2 H₂ Gas H2->Adsorption Adsorption->Pd Binding Products R-OH + Toluene Activation->Products Hydrogen Transfer

Caption: Catalytic cycle for the hydrogenolysis of a benzyl ether.

Experimental Protocol: Standard Debenzylation of this compound

  • Inert Atmosphere: The reaction vessel is charged with this compound (1.0 eq) and a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc). The vessel is then flushed with an inert gas (N₂ or Ar).

    • Rationale: This step is crucial to remove oxygen, which can poison the palladium catalyst and pose a safety hazard with hydrogen gas.

  • Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol%, is carefully added to the solution.

    • Rationale: Pd/C is a heterogeneous catalyst, simplifying its removal by filtration post-reaction. The carbon support provides a high surface area for the reaction.

  • Hydrogenation: The atmosphere is switched to hydrogen (H₂), either from a balloon or a pressurized system. The reaction mixture is stirred vigorously.

    • Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst, liquid solution, and gas), which is critical for the reaction rate.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

    • Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, ethyl 2-hydroxyacetate, which can be purified further if necessary.

The Ethyl Ester: A Hub for Nucleophilic Acyl Substitution

The ethyl ester functionality is susceptible to a range of classic transformations involving nucleophilic attack at the electrophilic carbonyl carbon.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (benzyloxyacetic acid). Saponification, using a base like sodium hydroxide (NaOH), is a common and often irreversible method.

  • Transesterification: In the presence of another alcohol and a catalyst (acid or base), the ethyl group can be exchanged for a different alkyl group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(benzyloxy)ethanol.

  • Amidation: Amines can displace the ethoxy group to form the corresponding amide, a fundamental reaction in peptide synthesis and drug development.

α-Carbon Reactivity

The methylene protons (α-protons) adjacent to the ester carbonyl are weakly acidic and can be deprotonated by a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides), allowing for the formation of new carbon-carbon bonds at the α-position.

Spectroscopic Characterization

Unambiguous identification of this compound and monitoring its reactions requires a solid understanding of its spectroscopic signature.

Spectroscopy Key Features
¹H NMR - Aromatic Protons: A multiplet typically around 7.2-7.4 ppm (5H) corresponding to the phenyl ring. - Benzylic Protons: A characteristic singlet around 4.6 ppm (2H) for the -O-CH₂ -Ph protons. - α-Methylene Protons: A singlet around 4.1 ppm (2H) for the -O-CH₂ -CO₂Et protons. - Ethyl Group: A quartet around 4.2 ppm (2H, -O-CH₂ -CH₃) and a triplet around 1.2 ppm (3H, -O-CH₂-CH₃ ).
¹³C NMR - Carbonyl Carbon: A peak around 170 ppm. - Aromatic Carbons: Multiple peaks between 127-137 ppm. - Benzylic Carbon: A peak around 73 ppm (-O-C H₂-Ph). - α-Methylene Carbon: A peak around 67 ppm (-O-C H₂-CO₂Et). - Ethyl Group Carbons: Peaks around 61 ppm (-O-C H₂-CH₃) and 14 ppm (-O-CH₂-C H₃).
IR Spectroscopy - C=O Stretch (Ester): A strong, sharp absorption band around 1750 cm⁻¹. - C-O Stretch (Ether & Ester): Strong bands in the 1100-1300 cm⁻¹ region. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 194. - Key Fragments: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).

Synthesis and Applications

Typical Synthesis: Williamson Ether Synthesis

This compound is readily prepared via the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.

Synthesis_Workflow reagents Ethyl Glycolate NaH (Base) Benzyl Bromide (BnBr) THF (Solvent) step1 Deprotonation | {Ethyl Glycolate + NaH → Sodium Ethoxyacetate Enolate + H₂} reagents:f0->step1 reagents:f1->step1 step2 SN2 Attack | {Enolate + BnBr → Product + NaBr} reagents:f2->step2 step1->step2 Enolate Intermediate product This compound step2->product

Caption: Williamson ether synthesis of this compound.

In this procedure, ethyl glycolate (ethyl 2-hydroxyacetate) is deprotonated with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This nucleophilic alkoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction to form the desired benzyl ether product.

Applications in Drug Development

The structural motifs within this compound are present in numerous biologically active molecules. Its utility lies in its ability to introduce a protected two-carbon chain with an oxygen atom, which can be further elaborated.

  • Scaffold for Heterocycles: The reactive handles can be used to construct various heterocyclic rings, which are core structures in many pharmaceuticals.

  • Linker Moiety: The molecule can serve as a flexible linker to connect different pharmacophores in the design of multi-target drugs or proteolysis-targeting chimeras (PROTACs).

  • Synthesis of α-Hydroxy Acids: After modification at the ester or α-carbon, the benzyl group can be removed to unmask an α-hydroxy acid, a common feature in many natural products and drugs.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its chemical properties are dictated by the interplay of its benzyl ether and ethyl ester functionalities. A thorough understanding of its reactivity, particularly the conditions for selective debenzylation and ester manipulation, allows chemists in research and drug development to strategically incorporate this building block into complex synthetic routes, enabling the efficient construction of novel molecular entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. [Link]

  • YouTube. Synthesis & Cleavage of Benzyl Ethers. ChemHelp ASAP. [Link]

Introduction: The Strategic Importance of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-(benzyloxy)acetate from Benzyl Alcohol

This compound (CAS No: 32122-09-1) is a valuable ester in the toolkit of the modern organic and medicinal chemist.[1] Structurally featuring a benzyl ether linked to an ethyl acetate moiety, this compound serves as a key building block in the synthesis of more complex molecular architectures, including pharmaceuticals and fine chemicals.[2] Its utility stems from the orthogonal reactivity of its functional groups—the ester can be hydrolyzed or transformed, while the benzyl group can be removed via hydrogenolysis, providing a versatile handle for synthetic diversification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, grounded in the principles of the Williamson ether synthesis, and offers a detailed, field-proven experimental protocol.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most reliable and widely adopted method for constructing the ether linkage in this compound is the Williamson ether synthesis.[3][4] This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its robustness and broad applicability.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide acts as the nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile.[6][7]

For the synthesis of this compound, this strategy is executed in two logical stages:

  • Alkoxide Formation: Benzyl alcohol is deprotonated by a strong, non-nucleophilic base to generate the potent sodium benzoxide nucleophile.

  • Nucleophilic Substitution: The resulting benzoxide anion attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride ion to form the target ether.

This pathway is highly effective because it involves a primary alkyl halide (within the ethyl chloroacetate structure), which is ideal for the SN2 mechanism and significantly minimizes the potential for competing elimination (E2) side reactions.[6][7]

Overall_Synthesis_Pathway BenzylAlcohol Benzyl Alcohol SodiumBenzoxide Sodium Benzoxide Intermediate BenzylAlcohol->SodiumBenzoxide  Step 1: Deprotonation (NaH, Anhydrous THF) Product This compound SodiumBenzoxide->Product  Step 2: SN2 Attack (Ethyl Chloroacetate)

Caption: Overall two-step synthesis pathway.

Part I: Generation of the Sodium Benzoxide Nucleophile

Chemical Rationale and Reagent Selection

The first critical step is the quantitative conversion of benzyl alcohol into its corresponding alkoxide, sodium benzoxide. This requires a base strong enough to deprotonate the relatively weakly acidic hydroxyl group (pKa ≈ 15.4).

Base Selection: Sodium Hydride (NaH) Sodium hydride is the reagent of choice for this transformation.[7] It is a powerful, non-nucleophilic base that reacts irreversibly with the alcohol. The key advantages are:

  • High Basicity: Ensures complete deprotonation.

  • Irreversibility: The only byproduct is hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium to completion according to Le Châtelier's principle.

  • Safety in Handling: It is commonly supplied as a 60% dispersion in mineral oil, which passivates the highly reactive hydride, making it safer to handle than pure NaH.[8] The mineral oil can be easily removed by washing with an anhydrous hydrocarbon solvent like hexane prior to use.[8]

Solvent Selection: Anhydrous Aprotic Solvents The reaction must be conducted under strictly anhydrous conditions, as NaH reacts violently with water.[9][10] A polar aprotic solvent is ideal.

  • Tetrahydrofuran (THF): An excellent choice due to its ability to solvate the sodium cation, its inertness to the strong base, and its suitable boiling point for controlling the exothermic deprotonation and for subsequent steps.

  • N,N-Dimethylformamide (DMF): Another suitable solvent that can accelerate SN2 reactions.[3]

Critical Safety Protocols for Sodium Hydride

Sodium hydride is a hazardous material requiring strict handling protocols. Failure to adhere to these can result in fire or explosion.

  • Water Reactivity: NaH reacts exothermically and rapidly with water and other protic sources to release hydrogen, a highly flammable gas that can ignite spontaneously.[8][10][11] All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[8][9]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles are mandatory.[8][9][11]

  • Handling: Weighing and transferring NaH should be done swiftly to minimize atmospheric exposure, or preferably within a glove box.[8] Use only non-sparking tools.[11]

  • Disposal & Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a less reactive alcohol (e.g., isopropanol), followed by ethanol, and finally water, all while maintaining cooling and an inert atmosphere.

Part II: SN2 Displacement to Form the Ether

Mechanism and Reagent Considerations

With the sodium benzoxide formed in situ, the second stage involves its reaction with ethyl chloroacetate. The benzoxide anion executes a backside attack on the carbon atom bearing the chlorine.[5][6]

Williamson_Ether_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack BnOH C₆H₅CH₂OH NaH + NaH BnOH->NaH BnONa C₆H₅CH₂O⁻Na⁺ NaH->BnONa H2 + H₂ (gas) BnONa->H2 Alkoxide C₆H₅CH₂O⁻ TransitionState [C₆H₅CH₂O···CH₂···Cl]⁻      |    COOEt Alkoxide->TransitionState Backside Attack AlkylHalide Cl-CH₂COOEt AlkylHalide->TransitionState Product C₆H₅CH₂OCH₂COOEt TransitionState->Product LeavingGroup + Cl⁻ Product->LeavingGroup

Caption: The two-stage Williamson ether synthesis mechanism.

Electrophile: Ethyl Chloroacetate Ethyl chloroacetate is an ideal electrophile for this reaction. The chlorine atom serves as a good leaving group, and the carbon to which it is attached is primary, making it highly accessible for nucleophilic attack with minimal steric hindrance.

Safety Protocols for Ethyl Chloroacetate

Ethyl chloroacetate is a hazardous chemical that must be handled with appropriate care.

  • Toxicity and Irritation: It is toxic if ingested or absorbed through the skin and is a serious eye irritant.[12][13][14][15]

  • Flammability: It is a flammable liquid with a flash point of 53°C.[15] Keep away from ignition sources.[14][16]

  • Handling: All manipulations should be conducted within a certified chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber) and splash-proof goggles.[14]

Comprehensive Experimental Protocol

This protocol describes the synthesis on a typical laboratory scale.

1. Reaction Setup and Reagent Preparation:

  • Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.

  • In a separate flask under nitrogen, wash sodium hydride (60% dispersion in oil) with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Decant the hexane carefully via cannula. The resulting grey powder should be used immediately. Caution: The hexane washings will contain traces of NaH and should be quenched carefully.[8]

2. Formation of Sodium Benzoxide (Step 1):

  • Suspend the washed sodium hydride in 150 mL of anhydrous THF in the reaction flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of benzyl alcohol in 50 mL of anhydrous THF to the NaH suspension via the dropping funnel over 30-45 minutes. Vigorous hydrogen evolution will be observed. Maintain the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased. The formation of a milky white suspension of sodium benzoxide is indicative of a successful reaction.

3. Synthesis of this compound (Step 2):

  • Re-cool the sodium benzoxide suspension to 0 °C.

  • Add a solution of ethyl chloroacetate in 50 mL of anhydrous THF dropwise over 30 minutes. A white precipitate of sodium chloride will begin to form.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

4. Work-up and Isolation:

  • Cool the reaction mixture to 0 °C and cautiously quench any unreacted NaH by the slow, dropwise addition of 20 mL of water.

  • Transfer the mixture to a 1 L separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).[4]

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated aqueous sodium chloride (brine) (1 x 100 mL) to remove water-soluble impurities.[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

5. Purification:

  • The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[2] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 142-148°C at 6 mmHg).

Quantitative Data Summary

The following table provides representative quantities for the synthesis.

Component Role M.W. ( g/mol ) Equivalents Amount
Benzyl AlcoholStarting Material108.141.010.81 g (10.4 mL)
Sodium Hydride (60%)Base24.00 (as NaH)1.14.40 g
Ethyl ChloroacetateElectrophile122.551.0512.87 g (11.2 mL)
Tetrahydrofuran (THF)Solvent72.11-~250 mL
Product
This compoundProduct194.23-Theoretical Yield: 19.42 g

Note: Yields are typically in the range of 75-90% depending on the purity of reagents and adherence to anhydrous conditions.

Conclusion

The synthesis of this compound from benzyl alcohol via the Williamson ether synthesis is a highly efficient and reliable method. The causality of the experimental design is clear: a strong, non-nucleophilic base is used to generate a potent alkoxide nucleophile, which then participates in a sterically favored SN2 reaction with a primary alkyl halide. Success is contingent upon a self-validating protocol that emphasizes rigorous anhydrous conditions and adherence to strict safety measures when handling hazardous reagents like sodium hydride and ethyl chloroacetate. This guide provides the necessary technical detail and theoretical grounding for researchers to confidently and safely perform this valuable transformation.

References

  • New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from nj.gov. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. [Link]

  • Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com. [Link]

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  • International Programme on Chemical Safety. (n.d.). ICSC 1081 - ETHYL CHLOROACETATE. Retrieved from ilo.org. [Link]

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An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Difluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: CAS Number 32122-09-1 vs. 82419-26-9

It is imperative to begin this guide with a clarification regarding the Chemical Abstracts Service (CAS) number. The topic specified, CAS number 32122-09-1, is erroneously linked to the subject of this guide. The correct CAS number for 2,3-Difluoro-6-nitrophenol is 82419-26-9 .[1][2][3][4][5][6][7] This guide will proceed with a detailed spectroscopic analysis of 2,3-Difluoro-6-nitrophenol under its correct CAS identifier. This compound, a substituted nitrophenol, is a valuable intermediate in various fields of chemical synthesis, including pharmaceuticals and agrochemicals.[4] Its spectroscopic characterization is fundamental to its application and quality control.

Molecular Structure and Spectroscopic Overview

2,3-Difluoro-6-nitrophenol possesses a benzene ring substituted with a hydroxyl group, a nitro group, and two fluorine atoms. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the fluorine atoms, coupled with the electron-donating character of the hydroxyl group, creates a complex electronic environment that is well-elucidated by a combination of spectroscopic techniques.

This guide will provide a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Difluoro-6-nitrophenol, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,3-Difluoro-6-nitrophenol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2,3-Difluoro-6-nitrophenol is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The strong deshielding effects of the nitro and fluoro substituents will cause the aromatic protons to resonate at a lower field.[8]

Predicted ¹H NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
Aromatic H (H-4)7.5 - 7.7ddd1H
Aromatic H (H-5)7.2 - 7.4ddd1H
Hydroxyl H (OH)10.0 - 11.0br s1H
Note: Predicted values are based on spectral data from analogous nitrophenols and fluorinated aromatic compounds. 'ddd' stands for doublet of doublet of doublets, and 'br s' for broad singlet.[8]

Causality Behind Experimental Choices in ¹H NMR:

The choice of a deuterated solvent is critical to avoid large solvent peaks that would obscure the analyte signals. For a phenolic compound like this, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can solubilize the compound well and its residual proton signal appears as a quintet at around 2.50 ppm, which is typically well-separated from the aromatic region. The broadness of the hydroxyl proton signal is due to chemical exchange with residual water in the solvent and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are heavily influenced by the attached functional groups. Carbons bonded to the electronegative oxygen, fluorine, and nitrogen atoms will be significantly deshielded.[8]

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-1 (C-OH)150 - 155
C-2 (C-F)145 - 150 (d)
C-3 (C-F)140 - 145 (d)
C-4 (C-H)120 - 125
C-5 (C-H)115 - 120
C-6 (C-NO₂)130 - 135
Note: Predicted values are based on the analysis of structurally similar compounds. 'd' indicates a doublet due to C-F coupling.[8]

Expertise in ¹³C NMR Interpretation:

In ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.[9] The carbons directly attached to fluorine will exhibit splitting (C-F coupling), which provides valuable structural information. The magnitude of this coupling can help in assigning the signals to the correct carbons.

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For 2,3-Difluoro-6-nitrophenol, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

Fluorine AssignmentPredicted Chemical Shift (δ) ppmMultiplicity
F-2-130 to -140d
F-3-145 to -155d
Note: Chemical shifts are referenced to CFCl₃. 'd' indicates a doublet due to F-F coupling.

Trustworthiness in ¹⁹F NMR:

The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorinated species. The observation of two distinct doublets in the ¹⁹F NMR spectrum would be a strong confirmation of the 2,3-difluoro substitution pattern, with the coupling between the two adjacent fluorine atoms giving rise to the doublet multiplicity.

Experimental Protocol: NMR Spectroscopy

A self-validating system for NMR analysis ensures reproducibility and accuracy. This protocol is designed to achieve high-quality data.

Workflow for NMR Sample Preparation and Analysis

Caption: A standardized workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2,3-Difluoro-6-nitrophenol.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.[9]

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline correction on the resulting spectra.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C) or the residual solvent peak. For ¹⁹F, an external reference like CFCl₃ is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of 2,3-Difluoro-6-nitrophenol will be characterized by absorptions corresponding to the O-H, N-O, C-F, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200 - 3600O-H (Phenol)Stretching (broad)
3000 - 3100C-H (Aromatic)Stretching
1580 - 1620C=C (Aromatic)Stretching
1500 - 1550N-O (Nitro)Asymmetric Stretching
1300 - 1350N-O (Nitro)Symmetric Stretching
1200 - 1300C-O (Phenol)Stretching
1100 - 1200C-F (Aryl fluoride)Stretching

Authoritative Grounding in IR Spectroscopy:

The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is expected in the solid state or in concentrated solutions of phenols. The two strong absorption bands for the nitro group are characteristic and are a reliable indicator of its presence. The C-F stretching bands in aromatic compounds typically appear in the fingerprint region and can be complex.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Workflow for KBr Pellet Preparation and FTIR Analysis

Caption: A systematic approach for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Grind 1-2 mg of 2,3-Difluoro-6-nitrophenol to a fine powder.

    • Add approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Assemble a clean and dry pellet die.

    • Transfer the sample-KBr mixture into the die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data

Ionm/z (Predicted)Description
[M]⁺175Molecular Ion
[M-NO₂]⁺129Loss of a nitro group
[M-H₂O]⁺157Loss of water
[M-NO₂-CO]⁺101Subsequent loss of carbon monoxide

Expertise in Fragmentation Analysis:

For nitroaromatic compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂), which has a mass of 46 Da. Another potential fragmentation is the loss of a hydroxyl radical followed by the elimination of carbon monoxide. The exact fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI). A theoretical fragmentation pathway for a similar molecule, 2,3-Difluoro-6-nitrobenzonitrile, also highlights the lability of the nitro group.[10]

Experimental Protocol: Mass Spectrometry

This protocol outlines a general procedure for the analysis of a solid organic compound by mass spectrometry.

Logical Relationship for Mass Spectrometry Analysis

G cluster_sample Sample Introduction cluster_analysis Mass Analysis A Dissolve sample in a suitable volatile solvent (e.g., methanol or acetonitrile) B Introduce sample into the ion source (e.g., via direct infusion or after chromatographic separation) A->B C Ionize the sample (e.g., EI, ESI) B->C D Separate ions based on their mass-to-charge ratio (m/z) C->D E Detect the ions D->E F F E->F Data Interpretation

Caption: The core stages of a mass spectrometry experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of 2,3-Difluoro-6-nitrophenol in a volatile solvent such as methanol or acetonitrile. The concentration should be optimized for the specific instrument and ionization method.

    • Filter the solution to remove any particulate matter.

  • Instrument Setup and Analysis:

    • Choose an appropriate ionization method, such as Electrospray Ionization (ESI) for a more gentle ionization that is likely to preserve the molecular ion, or Electron Ionization (EI) which will induce more fragmentation.

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion or by coupling the spectrometer to a gas or liquid chromatograph for prior separation.

    • Acquire the mass spectrum over a suitable mass range.

  • Data Interpretation:

    • Identify the molecular ion peak. For 2,3-Difluoro-6-nitrophenol, this should be at an m/z corresponding to its molecular weight (approximately 175.09 g/mol ).[1][2]

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • If using HRMS, compare the exact mass of the molecular ion with the theoretical mass calculated from the molecular formula (C₆H₃F₂NO₃) to confirm the elemental composition.

Conclusion

The spectroscopic characterization of 2,3-Difluoro-6-nitrophenol is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. While this guide presents a comprehensive overview based on established principles and predicted data, it is crucial for researchers to acquire and interpret their own experimental data as the ultimate confirmation of structure and purity. The protocols outlined herein provide a robust framework for obtaining high-quality, reproducible spectroscopic data for this and other related compounds, thereby ensuring scientific integrity in research and development.

References

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 7, 2026, from [Link]

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An In-depth Technical Guide to Benzyloxyacetic Acid Ethyl Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of benzyloxyacetic acid ethyl ester (also known as ethyl 2-(benzyloxy)acetate), a versatile building block in organic synthesis with significant applications in pharmaceutical research and development. This document delves into its synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in the laboratory.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Benzyloxyacetic acid ethyl ester is an organic compound featuring a benzyl ether and an ethyl ester functional group. This unique combination of a flexible, yet sterically influential, benzyloxy group and a reactive ester moiety makes it a valuable intermediate in the synthesis of complex organic molecules. Its structural attributes allow for a wide range of chemical transformations, rendering it a key component in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antiviral drug discovery.[1][2]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis and formulation. The key properties of benzyloxyacetic acid ethyl ester are summarized below.

PropertyValueSource
CAS Number 32122-09-1[3]
Molecular Formula C₁₁H₁₄O₃[3]
Molecular Weight 194.23 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Density 1.070 g/mL at 25 °C
Refractive Index (n20/D) 1.493
Boiling Point 137-139 °C at 0.6 mmHg[1]
Storage Temperature 2-8°C

These properties indicate that benzyloxyacetic acid ethyl ester is a relatively stable, high-boiling liquid under standard conditions. Its solubility in common organic solvents facilitates its use in a variety of reaction media.

Chemical Synthesis: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of benzyloxyacetic acid ethyl ester is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of benzyl alcohol (sodium benzyloxide) reacts with ethyl chloroacetate. The alkoxide is typically prepared in situ by reacting benzyl alcohol with a strong base like sodium hydride.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Benzyl_Alcohol Benzyl Alcohol Sodium_Benzyloxide Sodium Benzyloxide (in situ) Benzyl_Alcohol->Sodium_Benzyloxide Deprotonation NaH Sodium Hydride (NaH) NaH->Sodium_Benzyloxide Ethyl_Chloroacetate Ethyl Chloroacetate Product Benzyloxyacetic Acid Ethyl Ester Ethyl_Chloroacetate->Product Sodium_Benzyloxide->Product SN2 Attack H2 Hydrogen Gas (H₂) Sodium_Benzyloxide->H2 NaCl Sodium Chloride (NaCl)

Caption: Williamson Ether Synthesis of Benzyloxyacetic Acid Ethyl Ester.

Experimental Protocol: Synthesis of Benzyloxyacetic Acid Ethyl Ester

This protocol describes a representative procedure for the synthesis of benzyloxyacetic acid ethyl ester via the Williamson ether synthesis.[5][6][7]

Materials:

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroacetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Cool the resulting sodium benzyloxide solution back to 0 °C. Add ethyl chloroacetate (1.05 equivalents) dropwise. After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure benzyloxyacetic acid ethyl ester.[8]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of benzyloxyacetic acid ethyl ester is dominated by the ester and the benzylic ether functionalities.

Hydrolysis of the Ester

The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield benzyloxyacetic acid.[9] This transformation is often a necessary step in multistep syntheses where the carboxylic acid is required for subsequent reactions, such as amide bond formation.

G Ester Benzyloxyacetic Acid Ethyl Ester Conditions H₃O⁺ or OH⁻, H₂O Heat Acid Benzyloxyacetic Acid Conditions->Acid Ethanol Ethanol Conditions->Ethanol

Caption: Hydrolysis of Benzyloxyacetic Acid Ethyl Ester.

Experimental Protocol: Hydrolysis of Benzyloxyacetic Acid Ethyl Ester

This protocol provides a general procedure for the basic hydrolysis of the ester.[10]

Materials:

  • Benzyloxyacetic acid ethyl ester

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzyloxyacetic acid ethyl ester in ethanol. Add an excess of aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with hydrochloric acid.

  • Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield benzyloxyacetic acid.

Reactions at the α-Carbon

The methylene protons alpha to the ester carbonyl are weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, although this reactivity is less commonly exploited compared to simpler esters due to potential side reactions involving the benzyloxy group.

Spectroscopic Characterization

The identity and purity of benzyloxyacetic acid ethyl ester are confirmed through a combination of spectroscopic techniques.

TechniqueKey Features
¹H NMR - Triplet at ~1.3 ppm (3H, -OCH₂CH ₃)- Quartet at ~4.2 ppm (2H, -OCH ₂CH₃)- Singlet at ~4.1 ppm (2H, -OCH ₂CO-)- Singlet at ~4.6 ppm (2H, PhCH ₂O-)- Multiplet at ~7.3-7.4 ppm (5H, aromatic protons)
¹³C NMR - ~14 ppm (-OCH₂C H₃)- ~61 ppm (-OC H₂CH₃)- ~68 ppm (-OC H₂CO-)- ~73 ppm (PhC H₂O-)- ~128-137 ppm (aromatic carbons)- ~170 ppm (C =O)
FT-IR (Infrared Spectroscopy) - Strong C=O stretch around 1750 cm⁻¹- C-O stretches around 1100-1250 cm⁻¹- Aromatic C-H stretches just above 3000 cm⁻¹- Aliphatic C-H stretches just below 3000 cm⁻¹
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 194.09- Characteristic fragmentation pattern including the loss of the ethoxy group (m/z = 149) and the benzyl group (m/z = 103), and a prominent peak for the benzyl cation (m/z = 91).[11]

Applications in Drug Development

Benzyloxyacetic acid and its ethyl ester are valuable building blocks in medicinal chemistry. The benzyloxy group can serve as a lipophilic moiety or as a protecting group for a hydroxyl function that can be deprotected at a later stage of the synthesis. The ester, or the corresponding carboxylic acid, provides a handle for further functionalization to build more complex molecular architectures.

  • Anti-inflammatory Agents: Derivatives of benzyloxyacetic acid have been investigated for their potential as anti-inflammatory drugs.[12][13] The core structure can be elaborated to interact with specific biological targets involved in the inflammatory cascade.

  • Antiviral Agents: The benzyloxyacetic acid scaffold has been incorporated into molecules designed to inhibit viral replication.[2][14] Its structural features can be tailored to fit into the active sites of viral enzymes.

Safety, Handling, and Disposal

Benzyloxyacetic acid ethyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15] It is a combustible liquid and should be stored away from heat and open flames. In case of skin or eye contact, flush with copious amounts of water.[15] All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.[11][15]

Conclusion

Benzyloxyacetic acid ethyl ester is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an attractive building block for the creation of novel and complex molecular structures. A thorough understanding of its characteristics, as outlined in this guide, will enable researchers and scientists to effectively harness its synthetic potential in their research endeavors.

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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of ethyl 2-(benzyloxy)acetate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of spectral data. It delves into the causal relationships between the molecule's electronic architecture and its spectral features, explains the logic behind experimental choices, and provides field-proven protocols for data acquisition. By grounding spectral interpretation in the fundamental principles of chemical shifts, spin-spin coupling, and nuclear shielding, this guide serves as a comprehensive reference for the characterization of this and structurally related compounds.

Introduction: The Role of NMR in Structural Verification

This compound (C₁₁H₁₄O₃, MW: 194.23 g/mol ) is a common organic building block featuring several key functional groups: an ethyl ester, an ether linkage, and a benzyl group. The precise arrangement of these components is critical to its chemical reactivity and function. NMR spectroscopy offers a non-destructive and highly detailed method to confirm this arrangement by probing the magnetic environments of every hydrogen (¹H) and carbon (¹³C) nucleus within the molecule.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, assigning each resonance and explaining the underlying physical phenomena responsible for its appearance.

Foundational Principles: Why the Spectrum Looks the Way It Does

Before analyzing the data, it is crucial to understand the core principles that dictate the appearance of an NMR spectrum.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts-per-million, ppm) is determined by the local electronic environment of the nucleus. Electron-withdrawing groups, such as oxygen, pull electron density away from a nucleus, "deshielding" it from the external magnetic field.[1][2] This deshielding effect causes the nucleus to resonate at a higher frequency, resulting in a larger chemical shift (a "downfield" shift).[1][2]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact with each other's magnetic fields, causing their signals to be split into multiple lines (a multiplet). The spacing between these lines, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.[3][4]

  • Anisotropic Effects: The π-electrons in aromatic rings (like the benzyl group) and carbonyl groups (C=O) generate their own local magnetic fields when placed in the spectrometer's external field.[5][6] This "anisotropic" field can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system, causing significant shifts in their resonance frequencies.[5][7]

Molecular Structure and Proton Environments

To facilitate analysis, the protons and carbons in this compound are systematically labeled as shown below.

Caption: Labeled structure of this compound for NMR assignment.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on five key signals. The data presented below is typically acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a ~1.28Triplet (t)3H~7.1-O-CH₂-CH₃
b ~4.22Quartet (q)2H~7.1-O-CH₂ -CH₃
c ~4.15Singlet (s)2HN/A-O-CH₂ -C=O
d ~4.65Singlet (s)2HN/APh-CH₂ -O-
e ~7.35Multiplet (m)5HN/AAr-H (Phenyl)
Detailed Signal Interpretation
  • Signal (a) & (b): The Ethyl Group Signature The signals at δ 1.28 (a) and δ 4.22 (b) represent the ethyl ester protons. This is a classic "ethyl pattern" in NMR.

    • Signal (a) , the methyl group (-CH₃), integrates to 3 protons. Its signal is split into a triplet because its two neighboring protons on the methylene group (b) can align in three different ways with respect to the magnetic field (n+1 rule, where n=2 neighbors, 2+1=3).

    • Signal (b) , the methylene group (-CH₂-), integrates to 2 protons. It is significantly deshielded by the adjacent ester oxygen, shifting it downfield to δ 4.22. Its signal is split into a quartet by its three methyl neighbors (n=3, 3+1=4).

    • Causality: The fact that both signals share the same coupling constant, J ≈ 7.1 Hz, is definitive proof that these two groups of protons are adjacent to each other.[8][9]

  • Signal (c): The Acetate Methylene The sharp singlet at δ 4.15 (c) corresponds to the two protons of the methylene group situated between the ester carbonyl and the ether oxygen (-O-CH₂-C=O).

    • Causality: This signal is a singlet because there are no protons on the adjacent atoms (the carbonyl carbon and the ether oxygen) to cause splitting. It appears downfield due to strong deshielding from both flanking oxygen atoms.

  • Signal (d): The Benzylic Methylene The singlet at δ 4.65 (d) is assigned to the benzylic methylene protons (Ph-CH₂-O-).

    • Causality: This signal is significantly downfield for two primary reasons. First, the adjacent ether oxygen is strongly electron-withdrawing. Second, these protons are located in the deshielding region of the phenyl ring's magnetic anisotropic field.[5][7] This combined effect makes these protons the most deshielded of the sp³-hybridized protons in the molecule. It appears as a singlet because its neighboring atoms (the phenyl ring carbon and the ether oxygen) have no protons.

  • Signal (e): The Aromatic Protons The complex multiplet centered around δ 7.35 (e) integrates to 5 protons, which is characteristic of a monosubstituted benzene ring.

    • Causality: The protons on the aromatic ring are in a region of strong deshielding due to the ring current effect (a form of magnetic anisotropy), hence their far downfield position.[1][2][6] The signals for the ortho, meta, and para protons have slightly different chemical shifts, and they couple with each other, resulting in a complex, overlapping pattern that is typically reported as a single multiplet.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment in the molecule.

Signal LabelChemical Shift (δ, ppm)Assignment
1 ~14.2-O-CH₂-C H₃
2 ~61.2-O-C H₂-CH₃
3 ~68.5-O-C H₂-C=O
4 ~73.3Ph-C H₂-O-
5 ~127.8 - 128.5Ar-C H (ortho, meta, para)
6 ~137.5Ar-C (quaternary, ipso)
7 ~170.1-C =O
Detailed Signal Interpretation
  • Aliphatic Carbons (Signals 1-4):

    • Signal (1) at δ 14.2 is the upfield-most signal, characteristic of a terminal methyl carbon in an alkyl chain.

    • Signals (2, 3, 4) appear in the range of δ 60-75 ppm, which is typical for sp³ carbons directly bonded to an electronegative oxygen atom.[10] The benzylic carbon (4) is the most downfield of this group due to the combined influence of the oxygen and the attached phenyl ring. The ester methylene carbon (2) and the acetate methylene carbon (3) follow.

  • Aromatic Carbons (Signals 5 & 6):

    • The signals between δ 127.8 and 128.5 (5) correspond to the five protonated carbons of the benzene ring.[11] Their chemical shifts are very similar, often appearing as a cluster of peaks.

    • The signal at δ 137.5 (6) is the quaternary (ipso) carbon of the ring—the one directly attached to the benzylic CH₂ group. It has no attached protons, and as a result, its signal is typically less intense due to longer relaxation times.

  • Carbonyl Carbon (Signal 7):

    • The signal at δ 170.1 (7) is characteristic of an ester carbonyl carbon.[12][13][14] These carbons are highly deshielded due to the double bond to one oxygen and a single bond to another, placing them furthest downfield in the spectrum.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Trustworthy data is the bedrock of accurate analysis. The following protocol outlines the standard procedure for preparing a sample for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (~10-20 mg for ¹H, >20 mg for ¹³C) B 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL CDCl₃) in a clean vial A->B C 3. Filter Solution (Pipette with cotton/glass wool plug) B->C D 4. Transfer to NMR Tube (Ensure correct sample height, ~4-5 cm) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock & Shim (Lock on deuterium signal, optimize field homogeneity) E->F G 7. Acquire Spectra (Run ¹H, then ¹³C experiments) F->G

Caption: Standard workflow for NMR sample preparation and data acquisition.

Key Experimental Considerations:
  • Choice of Solvent: A deuterated solvent (e.g., CDCl₃) is essential.[15] Its primary purposes are to dissolve the sample without producing an overwhelming solvent signal in the ¹H spectrum and to provide a deuterium signal that the spectrometer uses to "lock" the magnetic field, ensuring stability and accuracy during the experiment.[16]

  • Sample Purity and Filtration: The sample should be as pure as possible to avoid confusing signals from impurities.[17] Filtering the solution into the NMR tube removes any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[17][18]

  • Concentration: For ¹H NMR, 5-25 mg is typically sufficient.[19] For the less sensitive ¹³C nucleus (which has only a ~1.1% natural abundance), a more concentrated sample is required to obtain a good signal-to-noise ratio in a reasonable amount of time.[18][20]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are perfectly congruent with its known molecular structure. Each signal, from its chemical shift and multiplicity to its integration, can be logically assigned based on established principles of nuclear shielding and spin-spin coupling. The characteristic ethyl pattern, the distinct singlets for the acetate and benzylic methylenes, and the downfield aromatic and carbonyl signals provide a unique spectral fingerprint. This in-depth analysis not only serves to verify the identity and purity of the compound but also reinforces the powerful predictive and diagnostic capabilities of NMR spectroscopy in modern chemical research.

References

  • Why is deuterated solvent used in NMR analysis? (n.d.). TutorChase. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. [Link]

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  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. (n.d.). Canadian Science Publishing. [Link]

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Mass spectrometry fragmentation pattern of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(benzyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. As a molecule incorporating both a benzyl ether and an ethyl ester moiety, its fragmentation behavior is governed by the characteristic pathways of these functional groups. This document, intended for scientists in analytical chemistry and drug development, synthesizes established fragmentation principles to predict the compound's behavior under common ionization techniques, primarily Electron Ionization (EI). We will explore the key fragmentation mechanisms, including benzylic cleavage, alpha-cleavage, and ester-specific rearrangements. This guide also includes a standard experimental protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and discusses expected outcomes using soft ionization techniques like Electrospray Ionization (ESI).

Introduction to this compound and Mass Spectrometry

This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is a fine chemical often used as a building block in organic synthesis. Its structure features a flexible benzyl ether linkage and a reactive ethyl ester group, making it a versatile precursor for more complex molecules in pharmaceutical and materials science.

Mass spectrometry is an indispensable analytical technique for the structural elucidation of such molecules. By ionizing a compound and separating the resulting ions based on their mass-to-charge ratio (m/z), a unique fragmentation pattern—a chemical fingerprint—is generated. Understanding these patterns is crucial for confirming molecular identity, identifying unknown compounds, and probing chemical structures. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and predictable fragmentation, which provides rich structural information.[1]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the mass spectrometer and undergoing electron ionization, this compound will form a molecular ion (M⁺•) with an m/z of 194. The subsequent fragmentation of this ion is dictated by the relative stability of the resulting fragments. The presence of the benzyl group is expected to dominate the fragmentation cascade due to its ability to form a highly stabilized cation.[2]

The Dominant Pathway: Benzylic Cleavage

The most favorable fragmentation event for benzyl ethers is the cleavage of the C-O bond to form the benzyl cation (C₇H₇⁺).[3][4] This cation readily rearranges into the exceptionally stable tropylium ion. This process results in a very intense signal at m/z 91 , which is almost invariably the base peak in the mass spectra of benzyl-containing compounds.[2] The high stability of this ion makes this fragmentation pathway the most dominant.

Fragmentation of the Ester Moiety

The ethyl ester group provides several characteristic fragmentation routes.

  • α-Cleavage (Loss of Ethoxy Radical): Cleavage of the bond between the carbonyl carbon and the ether oxygen results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This yields an acylium ion at m/z 149 ([M - 45]⁺). This is a common fragmentation pathway for ethyl esters.[2]

  • α-Cleavage (Loss of C₇H₇O• Radical): Cleavage of the bond between the carbonyl carbon and the α-carbon can lead to the loss of the benzyloxy-methyl radical (•CH₂OCH₂C₆H₅). This would produce the ethoxycarbonyl cation at m/z 73 .

  • McLafferty Rearrangement: The classic McLafferty rearrangement requires the presence of a γ-hydrogen that can be transferred to the carbonyl oxygen through a six-membered transition state. In this compound, there are no γ-hydrogens on the alkyl chain of the ester, so a direct McLafferty rearrangement is not possible. However, rearrangements involving the ether oxygen are plausible, though typically less common than direct bond cleavages.

Secondary and Minor Fragmentation Pathways

Further fragmentation of primary ions can also occur. For instance, the tropylium ion (m/z 91) can lose an acetylene molecule (C₂H₂) to produce a characteristic ion at m/z 65 .[3] The acylium ion at m/z 149 could potentially undergo further fragmentation, though its specific pathway is less predictable without reference spectra.

Summary of Predicted Key Ions

The following table summarizes the most probable and structurally significant ions in the EI mass spectrum of this compound.

m/zProposed Ion StructureFragmentation PathwayRelative Abundance
194[C₆H₅CH₂OCH₂COOCH₂CH₃]⁺•Molecular Ion (M⁺•)Low to Absent
149[C₆H₅CH₂OCH₂CO]⁺α-Cleavage: Loss of •OCH₂CH₃Moderate
91 [C₇H₇]⁺ Benzylic Cleavage: Tropylium Ion High (Base Peak)
73[COOCH₂CH₃]⁺α-Cleavage: Loss of •CH₂OCH₂C₆H₅Low to Moderate
65[C₅H₅]⁺Loss of C₂H₂ from m/z 91Moderate

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events from the molecular ion can be visualized.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M This compound [M]⁺• m/z 194 f91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->f91 Benzylic Cleavage - •OCH₂COOEt f149 Acylium Ion [C₉H₉O₂]⁺ m/z 149 M->f149 α-Cleavage - •OEt f73 Ethoxycarbonyl Cation [C₃H₅O₂]⁺ m/z 73 M->f73 α-Cleavage - •CH₂OBn f65 [C₅H₅]⁺ m/z 65 f91->f65 - C₂H₂

Caption: Predicted EI fragmentation pathways for this compound.

Standard Protocol for GC-MS Analysis

This protocol outlines a self-validating workflow for acquiring an EI mass spectrum of this compound. The trustworthiness of the data relies on proper system setup, calibration, and the use of a blank control.

Sample and System Preparation
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane). Vortex to ensure complete dissolution.

  • System Preparation: Ensure the Gas Chromatograph-Mass Spectrometer (GC-MS) has been recently tuned and calibrated according to the manufacturer's specifications. A common calibration standard is perfluorotributylamine (PFTBA).

  • Blank Analysis: Before analyzing the sample, inject a solvent blank (the same solvent used for sample dissolution) to check for system contamination and background noise. The resulting chromatogram should be free of significant peaks.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and may be optimized as needed.[5][6]

  • GC System: Agilent GC coupled to a Mass Selective Detector (or equivalent).

  • Injection:

    • Injector Port: Split/Splitless

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 20:1 (adjust based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40 - 450

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Analysis Workflow
  • Total Ion Chromatogram (TIC) Review: Identify the chromatographic peak corresponding to this compound.

  • Background Subtraction: Select a scan range just before or after the analyte peak to perform background subtraction, ensuring a clean mass spectrum.

  • Spectrum Interpretation: Analyze the mass spectrum of the purified peak. Identify the molecular ion (if present) and the key fragment ions (m/z 91, 149, 65, etc.).

  • Library Matching: Compare the acquired spectrum against a spectral library (e.g., NIST, Wiley) for confirmation.

Caption: Experimental and data analysis workflow for GC-MS.

Considerations for Electrospray Ionization (ESI-MS)

Electrospray Ionization is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, resulting in little to no fragmentation.[7] If this compound were analyzed by ESI-MS, typically via direct infusion or LC-MS, the expected primary ions would be:

  • Protonated Molecule [M+H]⁺: at m/z 195.

  • Adduct Ions: Formation of adducts with cations present in the mobile phase is common. For example, a sodium adduct [M+Na]⁺ at m/z 217 or a potassium adduct [M+K]⁺ at m/z 233 may be observed.

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is required.[8] In an MS/MS experiment, the [M+H]⁺ ion (m/z 195) would be isolated and subjected to collision-induced dissociation (CID), which would likely yield fragment ions analogous to those seen in EI, such as the prominent m/z 91.

Conclusion

The mass spectral fragmentation of this compound is predicted to be dominated by pathways characteristic of its benzyl ether and ethyl ester functional groups. Under Electron Ionization, the most telling diagnostic peak is expected to be the tropylium ion at m/z 91 , which serves as a clear indicator of the benzyl moiety and will likely be the base peak. Other significant fragments arising from the ester group, such as the acylium ion at m/z 149 , provide complementary structural evidence. This in-depth guide provides researchers with the foundational knowledge to identify and confirm the structure of this compound and related compounds with confidence using mass spectrometry.

References

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  • ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

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An In-depth Technical Guide to the Formation of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(benzyloxy)acetate, a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, is primarily synthesized through the Williamson ether synthesis. This guide provides a comprehensive technical overview of the formation of this compound, delving into the core mechanistic principles, offering detailed experimental protocols, and exploring alternative synthetic strategies. By synthesizing theoretical knowledge with practical insights, this document aims to serve as a vital resource for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound[1], with the chemical formula C₁₁H₁₄O₃[1], serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, incorporating both an ester and a benzyl ether functional group, allows for a variety of subsequent chemical transformations. This makes it a key intermediate in the preparation of numerous pharmaceutical compounds and other fine chemicals. A thorough understanding of its synthesis is therefore crucial for chemists working in these fields.

The Primary Synthetic Route: Williamson Ether Synthesis

The most common and well-established method for the preparation of this compound is the Williamson ether synthesis. This reaction, developed by Alexander Williamson in 1850, is a robust and versatile method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide)[2].

The Core Mechanism: An S(_N)2 Pathway

The formation of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction involves the nucleophilic attack of a benzyl alkoxide ion on an ethyl haloacetate.

The overall reaction can be represented as:

Benzyl Alcohol + Ethyl Chloroacetate → this compound + Hydrochloric Acid

This reaction is typically carried out in the presence of a base to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl alkoxide.

The mechanism can be broken down into two key steps:

  • Deprotonation of Benzyl Alcohol: A strong base is used to abstract the acidic proton from the hydroxyl group of benzyl alcohol, forming a sodium benzyl alkoxide.

  • Nucleophilic Attack: The resulting benzyl alkoxide, a potent nucleophile, then attacks the electrophilic carbon atom of ethyl chloroacetate. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which acts as a good leaving group. The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case it is not). This concerted step results in the formation of the ether linkage and the displacement of the chloride ion.

Diagram 1: S(_N)2 Mechanism for the Formation of this compound

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack BnOH Benzyl Alcohol (BnOH) BnONa Sodium Benzyloxide (BnO⁻Na⁺) BnOH->BnONa + Base Base Base (e.g., NaH) HBase H-Base⁺ Base->HBase + H⁺ Product This compound BnONa->Product + Ethyl Chloroacetate TS TS BnONa->TS Nucleophilic Attack EtOAcCl Ethyl Chloroacetate EtOAcCl->TS NaCl NaCl TS->Product Bond Formation & Cleavage

Caption: SN2 mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices

The success of the Williamson ether synthesis for producing this compound hinges on several critical experimental parameters:

  • Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of benzyl alcohol without competing in the S(_N)2 reaction. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply evolves from the reaction mixture. Other bases like potassium carbonate can also be used, particularly in conjunction with a phase-transfer catalyst.

  • Choice of Alkyl Halide: The alkyl halide must be a good S(_N)2 substrate. Ethyl chloroacetate is an excellent choice as it is a primary halide, which minimizes the competing E2 elimination reaction. The electron-withdrawing ester group further activates the α-carbon towards nucleophilic attack. Using a secondary or tertiary halide would significantly increase the likelihood of elimination, leading to the formation of undesired byproducts.

  • Solvent Selection: A polar aprotic solvent is typically preferred for Williamson ether synthesis. Solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices as they can dissolve both the ionic alkoxide and the organic halide, and they do not participate in the reaction. Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.

  • Temperature Control: The reaction is often carried out at a slightly elevated temperature to increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination. Therefore, careful temperature control is necessary to optimize the yield of the desired ether.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Benzyl alcohol

  • Ethyl chloroacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous DMF under a nitrogen atmosphere.

  • Formation of Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise from the dropping funnel. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: Cool the resulting sodium benzyloxide solution back to 0 °C. Add ethyl chloroacetate (1.05 equivalents) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram 2: Experimental Workflow for this compound Synthesis

workflow start Start: Assemble Apparatus add_NaH Add NaH to anhydrous DMF start->add_NaH add_BnOH Add Benzyl Alcohol (0°C) add_NaH->add_BnOH form_alkoxide Stir at RT (Alkoxide Formation) add_BnOH->form_alkoxide add_EtOAcCl Add Ethyl Chloroacetate (0°C) form_alkoxide->add_EtOAcCl react Heat to 50-60°C (Reaction) add_EtOAcCl->react monitor Monitor by TLC react->monitor workup Work-up: Quench & Extract monitor->workup Reaction Complete wash Wash with NaHCO₃ & Brine workup->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end End: Pure Product purify->end

Caption: General workflow for the synthesis and purification.

Alternative Synthetic Strategies

While the Williamson ether synthesis is the most prevalent method, other synthetic routes to this compound exist and may be advantageous under specific circumstances.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical alternative to the use of strong, anhydrous bases like sodium hydride. In this method, the reaction is carried out in a two-phase system (e.g., an organic solvent and water). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide (formed in the aqueous phase with a base like NaOH or K₂CO₃) into the organic phase where it can react with the ethyl chloroacetate. This method is often milder, safer, and more scalable for industrial applications[3][4].

Reaction of Ethyl Diazoacetate with Benzyl Alcohol

Another approach involves the reaction of ethyl diazoacetate with benzyl alcohol, often catalyzed by a Lewis or Brønsted acid. This method avoids the use of a strong base and an alkyl halide. The reaction proceeds via the formation of a reactive carbene intermediate from ethyl diazoacetate, which then inserts into the O-H bond of benzyl alcohol. While this method can be effective, the handling of diazo compounds requires special precautions due to their potential instability and toxicity[2][5][6].

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the ether oxygen, a singlet for the benzylic methylene group, and signals for the aromatic protons of the benzyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons of the benzyl group[7][8][9].
FTIR A strong absorption band for the C=O stretch of the ester group (around 1750 cm⁻¹), and characteristic bands for the C-O stretching of the ether and ester groups.
Mass Spec. The molecular ion peak corresponding to the molecular weight of this compound (194.23 g/mol )[1].

Conclusion

The formation of this compound is a well-understood process, with the Williamson ether synthesis being the most reliable and widely used method. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. Alternative methods, such as phase-transfer catalysis, offer practical advantages for larger-scale synthesis. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis and characterization of this important chemical intermediate.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ChemAnalyst. (2023, October 13). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-benzylacetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of.... Retrieved from [Link]

  • Abimannan, P., & Rajendran, V. (2016). Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition.
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Benzyloxy)ethyl acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]

  • Iranian Journal of Chemical Engineering. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Ethyl diazoacetate synthesis in flow. Retrieved from [Link]

  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

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Core Topic: The Solubility of Ethyl 2-(benzyloxy)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(benzyloxy)acetate is an important ester functionalized with a benzyl group, rendering it a key intermediate in organic synthesis and a structural motif in medicinal chemistry. Its efficacy in these applications is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive examination of the solubility of this compound in organic solvents. We move beyond a simple tabulation of data to explore the underlying physicochemical principles, present a robust, self-validating experimental protocol for determining equilibrium solubility, and discuss the critical factors that modulate its dissolution. This document is intended to serve as a practical and theoretical resource for scientists engaged in process development, formulation, and synthetic chemistry.

Introduction: The Significance of Solubility

In the realm of drug development and chemical synthesis, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For a molecule like this compound, understanding its solubility profile is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction rates and yields. The choice of solvent can dramatically influence the energetic landscape of a chemical transformation.

  • Purification and Isolation: Techniques such as crystallization and chromatography are entirely dependent on differential solubility. A well-characterized solubility profile enables the rational selection of solvent and anti-solvent systems for effective purification.

  • Formulation Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or an intermediate dictates its bioavailability and the feasibility of creating stable, effective dosage forms.[1][2]

This compound, with its ester and ether functionalities combined with an aromatic ring, presents an interesting case study in solute-solvent interactions. This guide will dissect these interactions to provide a predictive and practical framework for its use.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[3]
Molecular Weight 194.23 g/mol Sigma-Aldrich
Appearance LiquidSigma-Aldrich
Density 1.070 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.493Sigma-Aldrich
IUPAC Name ethyl 2-(phenylmethoxy)acetatePubChem[3]

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a strong predictive tool for estimating solubility.[4] Esters are generally characterized as polar aprotic molecules. They can act as hydrogen bond acceptors via their oxygen atoms but lack the acidic protons to act as hydrogen bond donors.[5][6] This dual nature dictates their solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be highly soluble in these solvents. The solvent's hydroxyl group can hydrogen-bond with the ester's carbonyl and ether oxygens, while the solvent's alkyl portion interacts favorably with the ethyl and benzyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is also predicted in these solvents.[7][8] Dipole-dipole interactions between the solvent and the ester's polar functionalities will be the primary driving force for dissolution.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be moderate to high in aromatic solvents like toluene due to favorable π-π stacking interactions with the benzyl ring. In aliphatic solvents like hexane, solubility will likely be lower, driven only by weaker van der Waals forces.

  • Aqueous Solvents (e.g., Water): As with most esters of its size, this compound is expected to be insoluble or sparingly soluble in water.[6][7] While it can accept hydrogen bonds from water, the large, nonpolar benzyl and ethyl groups present a significant hydrophobic barrier, disrupting the strong hydrogen-bonding network of water.[6]

Quantitative Solubility Data

While a theoretical framework is useful, precise quantitative data is indispensable for process modeling and development. The following table presents a template for the experimental determination of the solubility of this compound in a range of common organic solvents at standard temperature and pressure.

Note: The following values are illustrative examples. This data must be determined empirically using the protocol outlined in Section 5.

SolventSolvent ClassSolubility @ 25°C ( g/100 mL)
MethanolPolar Protic> 50 (Miscible)
EthanolPolar Protic> 50 (Miscible)
AcetonePolar Aprotic> 50 (Miscible)
Ethyl AcetatePolar Aprotic> 50 (Miscible)
DichloromethanePolar Aprotic> 40
TolueneNonpolar (Aromatic)> 30
HexaneNonpolar (Aliphatic)< 5
WaterAqueous< 0.1

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To generate reliable and reproducible quantitative data, a rigorously controlled experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[1] This protocol is designed to be self-validating by confirming that a true equilibrium has been reached.

Rationale and Causality

The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium represents the true solubility of the compound under the specified conditions.[2] Temperature control is critical as solubility is highly temperature-dependent.[4] Purity of both the solute and solvent is paramount to avoid erroneous results.[1]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The "excess" is crucial to ensure a saturated solution is formed.

    • Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials at a constant speed for a predetermined time course (e.g., sample at 24, 48, and 72 hours). The purpose of sampling at multiple time points is to prove that the system has reached equilibrium (i.e., the measured concentration ceases to change).[9]

  • Sample Separation (Self-Validating Step):

    • After the designated equilibration time, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours. This allows the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, pre-weighed vial. Filtration ensures that no undissolved microparticles are carried over, which would falsely inflate the solubility measurement.[1]

  • Analysis:

    • Accurately weigh the filtered sample.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved.

    • Calculate the solubility based on the mass of the dissolved this compound and the mass of the solvent.

    • Alternatively, a validated analytical method such as HPLC or GC with a calibration curve can be used to determine the concentration of the solute in the supernatant.

  • Confirmation of Equilibrium:

    • Compare the calculated solubility values from the different time points (24h, 48h, 72h). If the values are statistically identical (e.g., within ±5%), equilibrium has been successfully reached. If the concentration is still increasing, the experiment must be extended.[9]

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Sample Separation cluster_analysis 4. Analysis cluster_confirm 5. Confirmation prep1 Weigh excess solute prep2 Add precise solvent volume prep1->prep2 equil1 Agitate in isothermal bath (e.g., 25°C) prep2->equil1 equil2 Sample at 24h, 48h, 72h equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Determine solute concentration (Gravimetric or HPLC/GC) sep2->analysis1 confirm1 Concentration @ 48h == Concentration @ 72h? analysis1->confirm1 result_pass Equilibrium Confirmed Report Data confirm1->result_pass Yes result_fail Extend Equilibration Time confirm1->result_fail No result_fail->equil1

Caption: Workflow for Equilibrium Solubility Determination.

Key Factors Influencing Solubility

The solubility of this compound is a multi-factorial property governed by the interplay between its own structure and the properties of the solvent.

G solubility Solubility of This compound solute Solute Properties solute->solubility h_bond_acceptor H-Bond Acceptor (Carbonyl & Ether O) solute->h_bond_acceptor hydrophobic Hydrophobic Regions (Benzyl & Ethyl) solute->hydrophobic dipole Dipole Moment solute->dipole solvent Solvent Properties solvent->solubility polarity Polarity (Protic vs. Aprotic) solvent->polarity h_bond_donor H-Bond Donor (e.g., -OH) solvent->h_bond_donor dielectric Dielectric Constant solvent->dielectric system System Conditions system->solubility temp Temperature system->temp

Caption: Interplay of Factors Governing Solubility.

  • Solvent Polarity: This is the most significant factor. As demonstrated by the "like dissolves like" principle, polar solvents are required to effectively solvate the polar ester group. The distinction between protic (e.g., ethanol) and aprotic (e.g., acetone) solvents is important, as protic solvents offer stronger hydrogen-bonding interactions, often leading to higher solubility.[4]

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is typically endothermic, and adding heat (increasing temperature) shifts the equilibrium toward dissolution according to Le Chatelier's principle. This relationship should be experimentally verified for this compound.

  • Molecular Interactions:

    • Hydrogen Bonding: The lone pairs on the carbonyl and ether oxygens of the ester can act as hydrogen bond acceptors. Solvents with hydrogen bond donor capabilities (like alcohols) can form strong intermolecular bonds, promoting solubility.[6]

    • Dipole-Dipole Forces: The polar C=O bond in the ester creates a significant dipole moment, leading to favorable interactions with other polar solvent molecules.

    • Van der Waals Forces: These London dispersion forces are the primary interactions between the nonpolar benzyl and ethyl groups and nonpolar solvents like hexane. While weaker, they are the dominant force in nonpolar systems.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in synthesis, purification, and formulation. Its profile is characterized by high solubility in polar organic solvents (both protic and aprotic) and poor solubility in water, a direct consequence of its molecular structure. This guide has provided the theoretical framework to predict this behavior and, more importantly, a robust, self-validating experimental protocol for its precise quantitative determination. By understanding and applying these principles, researchers can harness the full potential of this versatile compound, ensuring process efficiency, product purity, and formulation stability.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][1]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link][9]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link][5]

  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][2]

  • TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds?. Retrieved from [Link][7]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link][6]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link][11]

  • PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link][12]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link][13]

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  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link][4]

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An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Thermal Profile of Ethyl 2-(benzyloxy)acetate

This compound, a key organic ester with the molecular formula C₁₁H₁₄O₃, serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3] Its molecular structure, featuring both a benzyl ether and an ethyl ester functional group, imparts a unique set of chemical and physical properties. Understanding the thermal stability and decomposition kinetics of this compound is paramount for ensuring safety, optimizing process parameters, and guaranteeing the quality of end-products in drug development and manufacturing.

Thermogravimetric analysis (TGA) is an essential analytical technique for elucidating the thermal behavior of materials.[4] It provides precise measurements of mass changes as a function of temperature in a controlled atmosphere, offering critical insights into thermal stability, decomposition pathways, and compositional analysis.[5][6] This in-depth guide provides a comprehensive framework for conducting and interpreting the TGA of this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of TGA and Expected Decomposition Profile

The fundamental principle of TGA lies in monitoring the change in mass of a sample as it is subjected to a controlled temperature program.[7] The resulting TGA curve, a plot of mass versus temperature, reveals distinct mass loss steps corresponding to specific chemical events such as evaporation, decomposition, or oxidation.

For this compound, a multi-step decomposition is anticipated due to the presence of two distinct functional moieties with differing thermal labilities. Based on the thermal behavior of related compounds, a two-stage decomposition process under an inert atmosphere (e.g., nitrogen) is hypothesized:

  • Initial Decomposition (Cleavage of the Benzyl Ether Linkage): The benzylic C-O bond is generally the weaker point in the molecule and is expected to cleave first. Studies on benzyl ethers indicate that their thermal decomposition can occur at temperatures above 200°C.[8][9] This initial step would likely result in the formation of volatile fragments.

  • Secondary Decomposition (Decomposition of the Ethyl Acetate Moiety): Following the initial fragmentation, the remaining ethyl acetate-like structure would undergo further decomposition at higher temperatures. The pyrolysis of simple esters like ethyl acetate is known to produce acetic acid and ethylene.[10]

Experimental Protocol: A Validated Approach

This protocol is designed to yield reproducible and accurate TGA data for liquid this compound, adhering to principles outlined in ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[7][8][9][11][12]

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument capable of a temperature range up to 600°C with a sensitivity of at least 0.1 μg.

  • Sample Pans: Platinum or ceramic pans are recommended for liquid samples to avoid any potential reaction with the pan material.[13]

  • Purge Gas: High-purity nitrogen (99.999%).

  • Sample: this compound (97% purity or higher).[2][3]

Experimental Parameters

A summary of the key experimental parameters is provided in Table 1.

ParameterValueRationale
Sample Mass5 - 10 mgAn optimal sample size to ensure detectable mass changes without causing issues like foaming or sample ejection.[13]
Heating Rate10 °C/minA standard heating rate that provides good resolution of thermal events.
Temperature RangeAmbient to 600 °CSufficient to cover the entire decomposition profile of the compound.
Purge GasNitrogenAn inert atmosphere to prevent oxidative decomposition and isolate the thermal degradation pathway.
Flow Rate50 mL/minA typical flow rate to ensure an inert environment and efficient removal of evolved gases.
Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Tare the balance with an empty sample pan.

  • Sample Loading:

    • Using a micropipette, carefully dispense 5-10 mg of this compound into the tared sample pan.

    • Record the exact initial mass of the sample.

  • Experimental Run:

    • Place the sample pan in the TGA furnace.

    • Initiate the pre-defined temperature program under a constant nitrogen purge.

    • Monitor the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to generate the Derivative Thermogravimetric (DTG) curve, which shows the rate of mass loss.

Visualization of the TGA Workflow

The following diagram illustrates the key stages of the TGA experimental workflow.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation p1 Instrument Calibration p2 Sample Preparation (5-10 mg) p1->p2 Tare Balance a1 Load Sample p2->a1 a2 Run TGA (N2 atmosphere) a1->a2 Heating Ramp (10°C/min) r1 Generate TGA/DTG Curves a2->r1 r2 Identify Decomposition Stages r1->r2 r3 Determine Onset & Peak Temperatures r2->r3

Caption: A schematic overview of the Thermogravimetric Analysis (TGA) workflow.

Anticipated Results and Interpretation

The TGA of this compound is expected to yield a two-step decomposition profile as illustrated in the hypothetical TGA and DTG curves below.

Expected Quantitative Data

The following table summarizes the anticipated quantitative data from the TGA experiment.

ParameterExpected ValueInterpretation
Step 1 (Benzyl Ether Cleavage)
Onset Temperature (T_onset1)~200 - 250 °CThe temperature at which the initial decomposition of the benzyl ether moiety begins.
Peak Decomposition Temp (T_peak1)~250 - 300 °CThe temperature of the maximum rate of mass loss for the first decomposition step.
Mass Loss (Δm_1)~55 - 65 %Corresponds to the loss of the benzyl group and potentially other small fragments.
Step 2 (Ester Decomposition)
Onset Temperature (T_onset2)~300 - 350 °CThe temperature at which the remaining ester fragment begins to decompose.
Peak Decomposition Temp (T_peak2)~350 - 400 °CThe temperature of the maximum rate of mass loss for the second decomposition step.
Mass Loss (Δm_2)~35 - 45 %Corresponds to the decomposition of the ethyl acetate-like core.
Final Residue
Residue at 600 °C< 1%Indicates complete decomposition of the organic compound.
Hypothesized Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway for this compound.

Decomposition_Pathway cluster_initial This compound cluster_step1 Step 1: Benzyl Ether Cleavage (~200-300°C) cluster_step2 Step 2: Ester Fragmentation (~300-400°C) mol C₆H₅CH₂OCH₂COOC₂H₅ prod1a C₆H₅CH₂• (Benzyl Radical) mol->prod1a Δ (Heat) prod1b •OCH₂COOC₂H₅ mol->prod1b Δ (Heat) prod2a Volatile Fragments (e.g., C₂H₄, CO₂, H₂O) prod1a->prod2a Δ (Further Heating) prod1b->prod2a Δ (Further Heating)

Sources

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing a unique molecular fingerprint based on the vibrational modes of functional groups. This guide offers a comprehensive analysis of the infrared spectrum of Ethyl 2-(benzyloxy)acetate (C₁₁H₁₄O₃), a molecule incorporating ester, ether, and aromatic functionalities. We will deconstruct its molecular structure to predict and interpret its characteristic IR absorption peaks, explain the causal relationships behind these spectral features, and provide a validated protocol for acquiring a high-fidelity spectrum. This document is intended for researchers, scientists, and professionals who utilize IR spectroscopy for structural elucidation and chemical identification.

The Molecular Architecture of this compound

To accurately interpret the infrared spectrum, we must first understand the molecular structure and the various covalent bonds that will interact with infrared radiation.[1] this compound possesses a combination of key functional groups, each with distinct vibrational frequencies.

  • Ester Group: The ethyl acetate moiety contains a carbonyl group (C=O) and two carbon-oxygen single bonds (C-O). This functional group is a primary contributor to the IR spectrum with strong, characteristic absorptions.

  • Ether Linkage: A benzylic ether is present, connecting the phenyl group to the acetate backbone via a methylene bridge (-O-CH₂-). This C-O-C linkage will produce a strong stretching vibration.

  • Aromatic Ring: The benzyl group includes a monosubstituted benzene ring. This contributes aromatic C-H stretching, C=C in-ring stretching, and characteristic out-of-plane bending vibrations.

  • Aliphatic Chains: The structure includes sp³ hybridized C-H bonds in the ethyl group (-CH₂CH₃) and the benzylic methylene bridge (-CH₂-).

The interplay of these groups results in a complex but interpretable spectrum that serves as a definitive identifier for the molecule.

Caption: Molecular structure of this compound with key functional groups highlighted.

In-Depth Analysis of Key Spectral Regions

The infrared spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), where complex, unique vibrations occur.

**2.1 The C-H Stretching Region (3100-2850 cm⁻¹)

A fundamental diagnostic step is observing the C-H stretching vibrations, which allows for a clear distinction between saturated (sp³) and unsaturated (sp²) carbon atoms.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the benzene ring are attached to sp²-hybridized carbons. These bonds are stronger and stiffer than their aliphatic counterparts, causing them to absorb infrared radiation at a slightly higher frequency. Expect to see one or more weak to medium intensity peaks just above 3000 cm⁻¹.[2][3][4] The presence of these peaks is a strong indicator of an aromatic or alkene group.[3]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The C-H bonds in the ethyl group and the methylene bridge are attached to sp³-hybridized carbons. These bonds absorb at a lower frequency, appearing as multiple sharp peaks of medium to strong intensity just below the 3000 cm⁻¹ threshold.[5][6] The asymmetric and symmetric stretches of CH₃ and CH₂ groups typically fall in this range.[7]

The Carbonyl Stretch (1750-1735 cm⁻¹)

The most prominent and easily identifiable peak in the spectrum of this compound will be from the ester's carbonyl (C=O) stretching vibration.

  • C=O Ester Stretch: This bond gives rise to a very strong and sharp absorption band. For aliphatic esters, this peak is reliably found in the 1750-1735 cm⁻¹ range.[2][8] Its high intensity is due to the large change in dipole moment that occurs during the stretching vibration of the highly polar C=O bond.[9][10] The absence of conjugation with a double bond or aromatic ring keeps the frequency in this higher range.

The Fingerprint Region (1600-675 cm⁻¹)

This region contains a wealth of structural information from complex stretching and bending vibrations that are unique to the molecule as a whole.

  • Aromatic C=C In-Ring Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic C=C bond stretching vibrations that typically appear as a pair of medium-intensity peaks, often found near 1600 cm⁻¹ and 1475 cm⁻¹.[11] These absorptions confirm the presence of the aromatic ring.[3][4]

  • Aliphatic C-H Bending (1470-1370 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups in the aliphatic portions of the molecule produce medium-intensity peaks in this range.[6][12]

  • C-O Stretching Vibrations (1300-1000 cm⁻¹): This area will be dominated by strong C-O stretching bands from both the ester and the ether functional groups. Esters typically show two distinct C-O stretches: an asymmetric C-C-O stretch (around 1250-1160 cm⁻¹) and a symmetric O-C-C stretch (around 1150-1000 cm⁻¹).[8][13] The C-O stretch from the benzyl ether also falls within this range (typically 1150-1050 cm⁻¹), leading to a complex pattern of very strong absorptions.[14][15][16] This intense and broad absorption pattern is a hallmark of molecules containing both ester and ether linkages.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The C-H bonds on the aromatic ring bend out of the plane of the ring, giving rise to strong absorptions. The exact position of these bands is highly diagnostic of the substitution pattern on the ring.[3] For a monosubstituted ring, as in this molecule, two strong bands are expected: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.[11]

Summary of Predicted IR Absorption Peaks

The following table consolidates the expected characteristic infrared absorption peaks for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityFunctional Group & Vibrational Mode
3100 - 3000Weak-MediumAromatic C-H Stretch
3000 - 2850Medium-StrongAliphatic C-H Stretch (CH₂, CH₃)
1750 - 1735Strong, SharpEster C=O Stretch
1600 - 1450Weak-MediumAromatic C=C In-Ring Stretch
1470 - 1370MediumAliphatic C-H Bend (CH₂, CH₃)
1300 - 1000Very Strong, ComplexC-O Stretch (Ester and Ether)
900 - 675StrongAromatic C-H Out-of-Plane Bend

Validated Experimental Protocol: Acquiring the IR Spectrum

To ensure the generation of a reliable and reproducible infrared spectrum, the following protocol for a neat liquid sample using a Fourier Transform Infrared (FT-IR) spectrometer is recommended.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the sample compartment is clean and dry. Purging with dry nitrogen or air is recommended to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This scan measures the ambient conditions (atmosphere, crystal) and is automatically subtracted from the sample spectrum to provide a clean baseline.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning (Self-Validation Step 2):

    • After acquisition, the instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary, as this function corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample, preparing the instrument for the next measurement.

cluster_prep Preparation cluster_sample Measurement cluster_analysis Analysis start Start clean_atr Clean ATR Crystal (e.g., Isopropanol) start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample (1-2 drops) background->apply_sample acquire_sample Acquire Sample Spectrum (16-32 scans) apply_sample->acquire_sample process Process Data (Background Subtraction, ATR Correction) acquire_sample->process analyze Interpret Spectrum (Peak Identification) process->analyze final_clean Final Clean-up analyze->final_clean end End final_clean->end

Caption: Workflow for acquiring a validated FT-IR spectrum of a liquid sample.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive confirmation of its molecular structure. The key diagnostic features are the strong, sharp ester carbonyl (C=O) peak around 1740 cm⁻¹, the clear separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, the complex and intense series of C-O stretching bands between 1300-1000 cm⁻¹, and the characteristic C-H out-of-plane bending bands confirming a monosubstituted aromatic ring. By understanding the vibrational origins of these peaks and following a validated experimental protocol, researchers can confidently use IR spectroscopy to identify this compound and ensure its purity in various applications.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). The relation between aliphatic CH3 stretching (2960 cm -1 ) and C-H.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

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Discovery and history of benzyloxyacetate compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzyloxyacetate Compounds

Abstract

Benzyloxyacetate and its derivatives represent a class of organic compounds with significant utility in both synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of benzyloxyacetate compounds. We will explore the foundational synthetic methodologies, from classical approaches to modern advancements, and delve into the analytical techniques crucial for their characterization. Furthermore, this guide will illuminate the diverse pharmacological landscape of benzyloxyacetate derivatives, including their roles as antisickling agents, their potential in anticancer therapies, and their neuroprotective properties. By synthesizing historical context with current research, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Benzyloxyacetates

Chemical Structure and Properties

Benzyloxyacetates are organic compounds characterized by a benzyloxy group attached to an acetate moiety. The core structure, benzyloxyacetic acid, consists of a benzyl group (C6H5CH2) linked via an ether oxygen to an acetic acid backbone (-OCH2COOH). This unique combination of an aromatic ring and a carboxylic acid functional group imparts a specific set of physicochemical properties that make these compounds versatile building blocks in organic synthesis.

General Structure of Benzyloxyacetic Acid:

Caption: General chemical structure of benzyloxyacetic acid.

Table 1: Physicochemical Properties of Benzyloxyacetic Acid

PropertyValue
CAS Number 30379-55-6[1][2]
Molecular Formula C9H10O3[2]
Molecular Weight 166.17 g/mol [1]
Appearance Colorless to yellow liquid[2]
Boiling Point 137-139 °C at 0.6 mmHg
Density 1.162 g/mL at 25 °C
Refractive Index n20/D 1.526
Significance in Organic Synthesis and Medicinal Chemistry

Benzyloxyacetic acid and its esters are valuable intermediates in a variety of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, while the benzyl group can serve as a protecting group for the ether oxygen, which can be removed under specific conditions. They are utilized in the synthesis of more complex molecules, including chiral glycolates and mixed anhydrides.[1][3] Furthermore, benzyloxyacetic acid can act as a ligand in the formation of metal complexes, such as diaquabis(benzyloxyacetato)copper(II).[1][3]

In the realm of medicinal chemistry, benzyloxyacetate derivatives have emerged as a scaffold of interest due to their diverse biological activities. Research has demonstrated their potential as antisickling agents, and more recent studies have explored their efficacy as anticancer and neuroprotective agents.[3][4][5] This has led to the design and synthesis of a wide array of derivatives with the aim of optimizing their therapeutic properties.

Historical Perspective and Discovery

The history of benzyloxyacetate compounds is intrinsically linked to the broader development of organic chemistry, particularly the synthesis of ethers and esters. While a singular "discovery" of benzyloxyacetic acid is not prominently documented, its synthesis became feasible with the advent of foundational reactions in the 19th century.

Early Concepts and Related Structures

The conceptual groundwork for synthesizing compounds like benzyloxyacetic acid was laid by the pioneering work on ethers and esters. The Williamson ether synthesis, developed by Alexander Williamson in the 1850s, provided a general method for preparing ethers by reacting an alkoxide with a haloalkane. This reaction remains a cornerstone of ether synthesis and is directly applicable to the preparation of benzyloxyacetates.

Similarly, the Fischer-Speier esterification, reported in 1895, established a straightforward method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6] This reaction was fundamental to the synthesis of a vast number of esters, including derivatives of benzyloxyacetic acid.[6]

First Syntheses and Characterization

It is highly probable that the first synthesis of benzyloxyacetic acid was achieved through the application of the Williamson ether synthesis, by reacting a salt of glycolic acid with benzyl chloride. The characterization of such new compounds at the time would have relied on classical methods such as elemental analysis and melting/boiling point determination.

Evolution of Synthetic Methodologies

Over the 20th century, synthetic methodologies evolved to offer improved yields, milder reaction conditions, and greater substrate scope. The introduction of phase-transfer catalysis in the 1960s provided a significant advancement for reactions like the Williamson ether synthesis, particularly when dealing with reactants of differing solubilities. This technique allows for the reaction between an aqueous-soluble nucleophile (like a glycolate salt) and an organic-soluble electrophile (like benzyl chloride) to proceed efficiently.

More recently, research has focused on developing greener and more efficient synthetic routes, minimizing the use of hazardous reagents and solvents, and improving the overall atom economy of the reactions.

Synthetic Methodologies: A Detailed Overview

The synthesis of benzyloxyacetic acid and its derivatives can be accomplished through several key methodologies. The choice of method often depends on the desired scale, the specific derivative being synthesized, and the available starting materials.

Classical Williamson Ether Synthesis Approach

This remains the most common and direct method for the synthesis of benzyloxyacetic acid. The reaction involves the deprotonation of glycolic acid to form a glycolate salt, which then acts as a nucleophile to displace a halide from a benzyl halide.

Reaction Scheme:

G reactant1 Glycolic Acid (HOCH₂COOH) intermediate Sodium Glycolate (NaOCH₂COONa) reactant1->intermediate + Base reactant2 Base (e.g., NaOH) reactant3 Benzyl Halide (C₆H₅CH₂X) product Benzyloxyacetic Acid (C₆H₅CH₂OCH₂COOH) intermediate->product + Benzyl Halide

Caption: Williamson ether synthesis of benzyloxyacetic acid.

Experimental Protocol: Synthesis of Benzyloxyacetic Acid

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycolic acid in a suitable solvent (e.g., water or a polar aprotic solvent like DMF).

  • Base Addition: Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution at room temperature. The reaction is exothermic, so cooling may be necessary. The base deprotonates both the hydroxyl and carboxylic acid groups of the glycolic acid.

  • Benzyl Halide Addition: Once the deprotonation is complete, slowly add benzyl chloride (or benzyl bromide) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., HCl) to protonate the carboxylate. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under vacuum or by column chromatography.

Synthesis of Key Derivatives

The versatile functional groups of benzyloxyacetic acid allow for the straightforward synthesis of various derivatives.

  • Esters: Esterification can be achieved by reacting benzyloxyacetic acid with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol.

  • Amides: Amides are typically prepared by activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent like DCC) and then reacting it with an amine.

Pharmacological Significance and Applications

The benzyloxyacetate scaffold has been investigated for a range of biological activities, leading to its emergence as a promising platform for drug discovery.

Benzyloxyacetates as Antisickling Agents

Derivatives of phenoxyacetic and benzyloxyacetic acid have been studied for their in vitro antisickling properties.[3] Sickle cell disease is a genetic disorder characterized by the polymerization of hemoglobin S, leading to the deformation of red blood cells. The mechanism by which these compounds inhibit sickling is thought to involve their interaction with hemoglobin, thereby increasing its oxygen affinity and preventing polymerization. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the physicochemical properties of these derivatives with their antisickling activity.

Anticancer Potential of Benzyloxyacetate Derivatives

Recent research has highlighted the anticancer potential of various benzyloxy-substituted compounds. For instance, biphenylaminoquinoline derivatives with benzyloxy substituents have shown promising cytotoxicity against several cancer cell lines, including colorectal, prostate, breast, and pancreatic cancer cells.[4] One such derivative, a [3,3']biphenylaminoquinoline, exhibited IC50 values in the sub-micromolar range against these cell lines.[4] Similarly, 1-benzyloxy-5-phenyltetrazole derivatives have demonstrated high activity against androgen receptor-dependent prostate cancer cells.[7]

Table 2: IC50 Values of a [3,3']biphenylaminoquinoline Derivative with a Benzyloxy Substituent[4]

Cell LineCancer TypeIC50 (µM)
SW480Colorectal1.05
DU145Prostate0.98
MDA-MB-231Breast0.38
MiaPaCa-2Pancreatic0.17
Neuroprotective Effects of Benzyloxy Benzamides

A series of novel benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents against ischemic stroke.[5] These compounds were developed based on an inhibitor of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[5] Disrupting this interaction is a therapeutic strategy for stroke that avoids the side effects of direct N-methyl-D-aspartate (NMDAR) antagonism.[5] One of the lead compounds demonstrated significant neuroprotective activity in primary cortical neurons and showed promising pharmacokinetic properties and therapeutic effects in a rat model of stroke.[5]

Mechanistic Insights

The diverse biological activities of benzyloxyacetate derivatives are a result of their interaction with various biological targets.

Proposed Mechanism of Action in Neuroprotection

In the context of ischemic stroke, the neuroprotective benzyloxy benzamide derivatives are proposed to act by disrupting the interaction between PSD95 and nNOS.[5]

Workflow for Investigating Neuroprotective Mechanism:

G start Ischemic Event (e.g., Stroke) activation Aberrant NMDAR Activation start->activation nNOS_activation Excessive nNOS Activation activation->nNOS_activation damage Neuronal Damage nNOS_activation->damage interaction PSD95-nNOS Interaction interaction->nNOS_activation inhibitor Benzyloxy Benzamide Derivative (Compound 29) disruption Disruption of PSD95-nNOS Interaction inhibitor->disruption disruption->interaction protection Neuroprotection disruption->protection

Caption: Proposed mechanism of neuroprotection by benzyloxy benzamides.

This disruption prevents the excessive production of nitric oxide, a key mediator of neuronal damage following an ischemic event. Co-immunoprecipitation experiments have confirmed that these compounds can significantly block the association between PSD95 and nNOS in cortical neurons.[5]

Future Perspectives and Conclusion

The field of benzyloxyacetate chemistry and pharmacology continues to evolve. The versatility of this chemical scaffold suggests that new derivatives with enhanced potency and selectivity for various biological targets will be developed. Future research will likely focus on:

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

  • Elucidation of Detailed Mechanisms: Further investigation into the specific signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • Expansion of Therapeutic Applications: Exploring the potential of benzyloxyacetate derivatives in other disease areas, such as inflammatory and infectious diseases.

References

  • Cas 30379-55-6, Benzyloxyacetic acid | lookchem. [Link]

  • Benzoic acid - New World Encyclopedia. [Link]

  • Benzoic acid - Wikipedia. [Link]

  • Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed. [Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid - IJPPR. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed. [Link]

  • 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

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An In-depth Technical Guide to C11H14O3: Focus on Zingerone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical compound with the molecular formula C11H14O3, with a primary focus on Zingerone, a key bioactive molecule. This document will delve into its chemical identity, biological significance, mechanisms of action, and practical experimental protocols relevant to its study and application in drug discovery and development.

Introduction: Unraveling the Identity of C11H14O3

The molecular formula C11H14O3 represents several isomeric compounds, each with unique chemical structures and biological activities. While molecules such as Dihydromyristicin and 2,4-Diethoxybenzaldehyde share this formula, one of the most extensively studied and pharmacologically significant isomers is Zingerone .[1][2][3]

Zingerone , a major pungent component of ginger (Zingiber officinale), is a phenolic compound that contributes to the characteristic aroma and flavor of cooked ginger.[1][4] It is structurally a methyl ketone, specifically 4-(4-hydroxy-3-methoxyphenyl)butan-2-one.[1] This guide will primarily focus on Zingerone due to its well-documented antioxidant, anti-inflammatory, and other therapeutic properties that make it a compound of significant interest in biomedical research.[4][5]

Chemical Identification and Properties of Zingerone

A precise understanding of a compound's chemical identity is fundamental for any scientific investigation.

IUPAC Name and Synonyms
  • IUPAC Name: 4-(4-hydroxy-3-methoxyphenyl)butan-2-one[1]

  • Common Synonyms: Vanillylacetone, Zingiberone, Gingerone, (0)-Paradol, 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone[1][4]

Chemical Structure

Zingerone is a member of the phenylpropanoid family and features a phenolic hydroxyl group, a methoxy group, and a ketone functional group.[4]

Physicochemical Properties

A summary of key physicochemical properties of Zingerone is presented in the table below.

PropertyValueSource
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white crystalline solid[4]
Odor Spicy, pungent, sweet, like ginger[4]
Melting Point 40-41 °C[4]
Boiling Point 141 °C at 0.5 mmHg[4]
Solubility Sparingly soluble in water, soluble in ethanol

Biological Activities and Mechanisms of Action

Zingerone exhibits a wide range of pharmacological effects, making it a promising candidate for therapeutic development. Its primary mechanisms of action are rooted in its potent antioxidant and anti-inflammatory properties.[5]

Antioxidant Effects

Zingerone is a powerful free radical scavenger. Its phenolic hydroxyl group is crucial for its antioxidant activity, enabling it to donate a hydrogen atom to neutralize reactive oxygen species (ROS). This mechanism helps protect cells from oxidative stress, which is implicated in numerous chronic diseases.

The antioxidant action of Zingerone involves several pathways:

  • Direct Radical Scavenging: Zingerone can directly quench various free radicals.

  • Upregulation of Antioxidant Enzymes: It can enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anti-inflammatory Pathway

Zingerone has been shown to modulate key inflammatory signaling pathways. A critical target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .

In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Zingerone can inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

Below is a diagram illustrating the inhibitory effect of Zingerone on the NF-κB signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates Zingerone Zingerone Zingerone->IKK Inhibits DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Zingerone's inhibition of the NF-κB signaling pathway.

Experimental Protocols for the Study of Zingerone

To facilitate research on Zingerone, this section provides standardized, step-by-step methodologies for its extraction, quantification, and the assessment of its biological activity.

Extraction of Zingerone from Ginger Rhizome

This protocol describes a standard solvent extraction method.

Materials:

  • Fresh ginger rhizome

  • Blender or grinder

  • Ethanol (95%)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Wash and peel fresh ginger rhizomes.

  • Cut the rhizomes into small pieces and homogenize them in a blender.

  • Add the homogenized ginger to a flask and add 95% ethanol in a 1:10 (w/v) ratio.

  • Macerate the mixture for 48 hours at room temperature with occasional shaking.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.

  • The crude extract can be further purified using column chromatography (e.g., silica gel) to isolate Zingerone.

Quantification of Zingerone using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable method for quantifying Zingerone in an extract.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Standard: Pure Zingerone standard for calibration curve

Procedure:

  • Prepare a stock solution of pure Zingerone standard in the mobile phase.

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the sample solution into the HPLC system.

  • Identify the Zingerone peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of Zingerone in the sample using the calibration curve.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol measures the free radical scavenging capacity of Zingerone.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Zingerone sample solutions of various concentrations

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of different concentrations of the Zingerone sample or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Below is a workflow diagram for the DPPH assay.

G prep_samples Prepare Zingerone and Control Solutions add_dpph Add DPPH Solution to 96-well Plate prep_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Other Isomers of C11H14O3

While Zingerone is a primary focus, it is important for researchers to be aware of other isomers with the same molecular formula.

  • Dihydromyristicin: The IUPAC name is 4-methoxy-6-propyl-1,3-benzodioxole.[2] It is a derivative of myristicin, a compound found in nutmeg.

  • 2,4-Diethoxybenzaldehyde: This compound is an aromatic aldehyde.[3]

The distinct structures of these isomers result in different chemical and biological properties, highlighting the importance of unambiguous compound identification in research.

Conclusion

Zingerone, a prominent natural compound with the molecular formula C11H14O3, represents a molecule of significant interest for its therapeutic potential, particularly its antioxidant and anti-inflammatory effects. This guide has provided a detailed overview of its chemical identity, mechanisms of action, and practical experimental protocols to aid researchers and drug development professionals in their scientific endeavors. A thorough understanding of its properties and biological activities is crucial for unlocking its full potential in the development of new therapeutic agents.

References

  • PubChem. (n.d.). Zingerone. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Dihydromyristicin. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Diethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimized structure of the zingerone (C11H14O3) at the B3LYP/6–31G(d,p) level of theory in gas phase. Retrieved January 7, 2026, from [Link]

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An In-Depth Technical Guide to Ethyl 2-(benzyloxy)acetate: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(benzyloxy)acetate, also known by its IUPAC name ethyl 2-phenylmethoxyacetate, is a valuable organic compound characterized by an ethyl ester functional group and a benzyl ether moiety.[1][2] Its molecular structure makes it a significant intermediate in fine chemical synthesis and a versatile building block for more complex molecules. For researchers and professionals in drug development, this compound is of particular interest due to the presence of the benzyloxy group, a common and robust protecting group for hydroxyl functionalities that is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis.[3] Furthermore, the benzyloxy pharmacophore itself is a recurring motif in molecules designed as inhibitors for enzymes such as monoamine oxidase B, highlighting the potential of this compound derivatives in medicinal chemistry.[4]

This guide provides a comprehensive analysis of this compound, contrasting its computationally predicted (theoretical) properties with experimentally determined (empirical) data. We will delve into its synthesis, purification, and spectroscopic characterization, offering field-proven insights into the causality behind experimental choices. The objective is to equip researchers with a self-validating framework for understanding and utilizing this compound effectively in a laboratory setting.

Part 1: Physicochemical Properties: A Comparative Analysis

A fundamental aspect of chemical research involves understanding a compound's physical and chemical properties. These values dictate its behavior in reaction mixtures, its solubility, and the appropriate methods for its purification and handling. Below, we compare the theoretical properties, often derived from computational models, with the experimental data reported in chemical literature and by commercial suppliers.

Theoretical (Computed) Properties

Computational chemistry provides powerful tools for predicting molecular properties in silico. These predictions are invaluable for anticipating a compound's behavior before it is even synthesized. The data presented in Table 1 is primarily sourced from large chemical databases like PubChem, which aggregate computationally derived descriptors.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[2]
Molecular Weight 194.23 g/mol PubChem[2]
Exact Mass 194.094294304 DaPubChem[2]
XLogP3 (logP) 1.9PubChem[2]
Polar Surface Area 35.5 ŲPubChem[2]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 5PubChem
Experimental (Empirical) Properties

Experimental data represents the ground truth for a compound's properties, measured through direct observation and analysis. The values in Table 2 are sourced from commercial supplier data sheets, which provide practical information for laboratory use.[5]

PropertyValueSource
CAS Number 32122-09-1Sigma-Aldrich[5]
Physical Form LiquidSigma-Aldrich[5]
Density 1.070 g/mL at 25 °CSigma-Aldrich[5]
Refractive Index (n20/D) 1.493Sigma-Aldrich[5]
Purity (Typical) 97-98%AK Scientific, Sigma-Aldrich[1]
Storage Temperature 2-8°CSigma-Aldrich[5]
Discussion: Bridging Theory and Practice

The comparison reveals excellent agreement between the theoretical molecular weight and the value derived from the molecular formula, which is expected. The computed XLogP3 value of 1.9 suggests the molecule is moderately lipophilic, predicting it will have poor solubility in water but good solubility in many organic solvents—an expectation that aligns with the behavior of similar esters.[6] The experimental density and refractive index are critical benchmarks for confirming the identity and purity of a synthesized batch. The recommended storage temperature of 2-8°C suggests that the compound may be prone to slow degradation at room temperature over long periods, a crucial consideration for maintaining sample integrity.

Part 2: Synthesis and Purification Protocols

The practical utility of a compound is contingent on reliable methods for its synthesis and purification. Here, we outline a standard laboratory-scale procedure for preparing this compound, emphasizing the rationale behind each step.

Representative Synthesis: Williamson Ether Synthesis

The most direct and common route to this compound is the Williamson ether synthesis. This method involves the deprotonation of an alcohol (ethyl glycolate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (benzyl bromide).

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of ethyl glycolate (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, generating the sodium alkoxide. THF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophilicity of the alkoxide. The reaction is run under nitrogen to prevent NaH from reacting with atmospheric moisture.

  • Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add benzyl bromide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: The quench neutralizes any unreacted NaH and protonates the alkoxide if the reaction is incomplete.

  • Workup & Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and then brine. Causality: The aqueous washes remove inorganic salts and water-soluble impurities. The brine wash helps to break up emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis_Workflow cluster_synthesis Synthesis Protocol cluster_workup Workup & Isolation A 1. Suspend NaH in THF B 2. Add Ethyl Glycolate at 0°C A->B C 3. Add Benzyl Bromide B->C D 4. Stir 12-16h at RT C->D E 5. Quench with NH4Cl(aq) D->E Reaction Complete F 6. Extract with Ether E->F G 7. Wash (H2O, Brine) F->G H 8. Dry (MgSO4) & Concentrate G->H Crude Product Crude Product H->Crude Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Purification: Flash Column Chromatography

The crude product often contains unreacted starting materials and side products. Flash column chromatography is a highly effective method for purification.

Protocol:

  • Column Packing: Prepare a glass column with a slurry of silica gel in a low-polarity solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). Collect fractions in test tubes. Causality: The non-polar hexane elutes non-polar impurities first. As the polarity of the mobile phase is increased with ethyl acetate, the more polar product begins to move down the column. This separation is based on the differential partitioning of compounds between the stationary (silica) and mobile phases.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The predictable signals in NMR, IR, and mass spectrometry serve as a molecular fingerprint.[2]

TechniqueExpected Signature
¹H NMR δ ~7.35 (m, 5H, Ar-H), δ 4.58 (s, 2H, Ph-CH₂-O), δ 4.22 (q, 2H, O-CH₂-CH₃), δ 4.10 (s, 2H, O-CH₂-CO), δ 1.28 (t, 3H, O-CH₂-CH₃)
¹³C NMR δ ~170 (C=O), δ ~137 (Ar-C), δ ~128.5 (Ar-CH), δ ~128.0 (Ar-CH), δ ~73.5 (Ph-CH₂-O), δ ~68.0 (O-CH₂-CO), δ ~61.5 (O-CH₂-CH₃), δ ~14.0 (O-CH₂-CH₃)
IR (Infrared) ~1750 cm⁻¹ (C=O, ester stretch), ~1100-1200 cm⁻¹ (C-O, ether & ester stretch), ~3030 cm⁻¹ (sp² C-H, aromatic), ~2980 cm⁻¹ (sp³ C-H, alkyl)
Mass Spec (MS) m/z 194 (M⁺), 91 (C₇H₇⁺, benzyl cation, base peak)
Mass Spectrometry Fragmentation Pathway

Electron Ionization Mass Spectrometry (EI-MS) typically results in fragmentation of the parent molecule. For this compound, the most characteristic fragmentation is the cleavage of the benzylic ether bond, which is favorable due to the stability of the resulting benzyl cation (tropylium ion).

Fragmentation_Pathway Parent [C₆H₅CH₂OCH₂COOCH₂CH₃]⁺˙ m/z = 194 Fragment1 C₆H₅CH₂⁺ m/z = 91 (Base Peak) Parent->Fragment1 α-cleavage Fragment2 •OCH₂COOCH₂CH₃

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 2-(benzyloxy)acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Protected Glycolate

In the intricate landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of functional groups is paramount. Ethyl 2-(benzyloxy)acetate emerges as a highly valuable and versatile C2 building block. At its core, it is a protected form of ethyl glycolate, where the alpha-hydroxyl group is masked as a stable benzyl ether. This structural feature allows chemists to exploit the reactivity of the ester and the adjacent α-carbon without interference from the hydroxyl group. Once the desired molecular framework is assembled, the benzyl group can be selectively removed under various conditions to reveal the α-hydroxy ester functionality, a common motif in biologically active molecules and advanced materials.

This guide provides an in-depth exploration of this compound's reactivity, offering both mechanistic insights and field-proven protocols for its application. We will delve into its trifunctional nature, demonstrating how to leverage its nucleophilic and electrophilic centers and strategically manage the benzyl protecting group.

Physicochemical Properties and Safe Handling

Before deployment in any synthetic sequence, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 32122-09-1[1]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [2]
Appearance Liquid
Density 1.070 g/mL at 25 °C
Refractive Index n20/D 1.493
Storage Temperature 2-8°C, Heat Sensitive
Safety and Handling Protocol

This compound is classified as an irritant.[2] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[3][4] Avoid contact with skin and eyes.[2] In case of contact, wash the affected area immediately with plenty of water.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[3] The recommended storage temperature is refrigerated (2-8°C).

  • Spills: Absorb spills with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[3]

The Trifunctional Nature: A Mechanistic Overview

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the α-carbon, the ester carbonyl, and the benzyl ether protecting group. Understanding the causality behind their reactivity is key to designing successful experiments.

The α-Carbon: A Soft Nucleophile via Enolate Formation

The protons on the carbon alpha to the ester carbonyl are acidic (pKa ≈ 25 in DMSO) and can be removed by a suitable strong base to form an enolate. This enolate is a soft nucleophile, ideal for forming new carbon-carbon bonds.

  • Choice of Base: The selection of the base is critical and depends on the desired reactivity.

    • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic, kinetically-controlled base. It provides rapid and quantitative enolate formation at low temperatures (e.g., -78 °C), minimizing side reactions like self-condensation.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that reacts heterogeneously. It is often used at 0 °C to room temperature for thermodynamically controlled alkylations.

The resulting enolate can react with a variety of electrophiles, most commonly alkyl halides, in a classic S_N2 reaction to install a new substituent at the α-position. This approach is foundational for creating substituted α-hydroxy acids and their derivatives.

The Ester Carbonyl: An Electrophilic Center

The ester functional group can undergo nucleophilic acyl substitution, providing another avenue for molecular elaboration.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(benzyloxy)acetic acid.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl or aryl group.[5]

  • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(benzyloxy)ethan-1-ol.

  • Amidation: Reaction with amines can form the corresponding amides, although this often requires activation or harsh conditions.

The Benzyl Ether: A Robust and Versatile Protecting Group

The benzyl (Bn) group is one of the most widely used protecting groups for alcohols due to its stability under a wide range of conditions, including strongly basic, acidic, and many oxidative/reductive environments.[6] Its true power lies in the variety of methods available for its removal, allowing for selective deprotection even in complex molecular settings.[7]

  • Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage.[8] The reaction proceeds over a palladium catalyst (typically Pd/C) under an atmosphere of hydrogen gas (H₂). The products are the deprotected alcohol and toluene, which is volatile and easily removed.[7] This method is incompatible with functional groups that are also reduced under these conditions, such as alkenes, alkynes, or some nitro groups.

  • Oxidative Cleavage: For substrates sensitive to hydrogenation, oxidative methods can be employed. Reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, especially those with electron-donating groups on the aromatic ring (like p-methoxybenzyl), though methods for simple benzyl ethers have also been developed.[7] Ozonolysis is another mild oxidative deprotection technique.[6]

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can also cleave benzyl ethers.

Key Synthetic Applications & Protocols

This section translates the mechanistic principles into actionable, step-by-step protocols for core synthetic transformations.

Application I: Synthesis of Substituted α-Hydroxy Esters via α-Alkylation and Deprotection

This workflow is a cornerstone application, enabling the synthesis of a wide array of functionalized α-hydroxy esters from simple alkyl halides.

Workflow: α-Alkylation and Deprotection

G A This compound B 1. Base (e.g., LDA, -78 °C) 2. Electrophile (R-X) A->B Enolate Formation & Alkylation C Ethyl 2-(benzyloxy)-2-alkyl-acetate B->C D Deprotection (e.g., H₂, Pd/C) C->D E Target α-Hydroxy Ester D->E

Caption: General workflow for synthesizing α-hydroxy esters.

Protocol 4.1.1: α-Alkylation of this compound with Benzyl Bromide

This protocol details the formation of the enolate with LDA followed by quenching with an electrophile.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)[9]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired ethyl 2-(benzyloxy)-3-phenylpropanoate.

Application II: Deprotection to Unveil the α-Hydroxy Moiety

The final and crucial step is the removal of the benzyl protecting group to reveal the target molecule.

Table 2: Comparison of Common Benzyl Ether Deprotection Methods

MethodReagentsProsCons
Catalytic Hydrogenolysis H₂, Pd/CHigh yield, clean reaction, simple work-up.[8]Incompatible with reducible groups (alkenes, alkynes, Cbz, NO₂). Catalyst can be pyrophoric.
Oxidative Cleavage DDQ, MeCN/H₂OOrthogonal to hydrogenation-sensitive groups.[7]Stoichiometric oxidant required, can be substrate-dependent, purification can be more complex.
Ozonolysis O₃, then NaBH₄ or Me₂SMild conditions, useful in carbohydrate chemistry.[6]Requires specialized ozone generator, incompatible with ozone-sensitive groups (e.g., alkenes).

Protocol 4.2.1: Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard procedure for removing the benzyl group using palladium on carbon.

Materials:

  • Ethyl 2-(benzyloxy)-2-alkyl-acetate (from Protocol 4.1.1 or similar)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., EtOH) in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere (the catalyst can be pyrophoric).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (EtOH or EtOAc).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude α-hydroxy ester, which can be further purified if necessary.

Mechanism: Catalytic Hydrogenolysis of Benzyl Ether

G cluster_0 cluster_1 cluster_2 A R-O-CH₂Ph (Substrate) C Pd/C Surface A->C Adsorption B H₂ Gas B->C Adsorption & Dissociation D Surface-Bound Substrate & H atoms C->D Activation E R-OH (Alcohol Product) D->E Hydrogenolysis & Desorption F Toluene D->F Hydrogenolysis & Desorption

Caption: Simplified mechanism of benzyl ether deprotection.

Conclusion

This compound is a powerful synthetic intermediate whose value lies in its predictable and versatile reactivity. By understanding the interplay between its α-carbon nucleophilicity, ester electrophilicity, and the stability and lability of the benzyl protecting group, researchers can design and execute robust synthetic routes to valuable α-hydroxy carbonyl compounds. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists in research, discovery, and development to effectively integrate this reagent into their synthetic programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 290299, this compound. [Link]

  • Organic Chemistry Portal. Benzyl Ethers as Protecting Groups. [Link]

  • Bennett, C. S., et al. (2008). Neighboring-group Participation by C-2 Acyloxy Groups. J. Org. Chem. (Provides context on reactivity of similar structures). [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis. [Link]

  • Bahtera Adi Jaya. (2023). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. [Link]

  • Comprehensive Guide to Ethyl Acetate Reactivity and Use. (2025). [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. (Provides a classic example of ester synthesis and manipulation). [Link]

Sources

Ethyl 2-(benzyloxy)acetate as a protecting group for hydroxyl functions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Benzylidene Acetals for Diol Protection in Organic Synthesis

For researchers, scientists, and professionals in drug development, the selective protection of hydroxyl groups is a foundational strategy in the synthesis of complex molecules. Among the arsenal of protecting groups, the benzylidene acetal holds a prominent position, particularly for the protection of 1,2- and 1,3-diols. Its widespread use, especially in carbohydrate chemistry, stems from its ease of formation, general stability, and the unique synthetic opportunities offered by its selective cleavage. This guide provides a comprehensive overview of the benzylidene acetal as a robust protecting group, detailing its mechanism, application protocols, and strategic considerations.

The Benzylidene Acetal: An Introduction

A benzylidene acetal is a cyclic protecting group formed by the acid-catalyzed reaction of a diol with benzaldehyde or a derivative thereof.[1][2] This reaction typically forms a five-membered ring (1,3-dioxolane) from a 1,2-diol or a six-membered ring (1,3-dioxane) from a 1,3-diol.[1] The resulting acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and certain reductive and oxidative environments, making it a versatile tool in multi-step synthesis.[1]

A key feature that distinguishes the benzylidene acetal is the potential for regioselective reductive cleavage. This allows for the selective deprotection of one hydroxyl group while leaving the other as a benzyl ether, a valuable transformation for subsequent synthetic manipulations.[3][4]

Mechanism of Formation

The formation of a benzylidene acetal is an acid-catalyzed process. The reaction is initiated by the protonation of the benzaldehyde carbonyl group, which enhances its electrophilicity. The diol then acts as a nucleophile, attacking the protonated carbonyl to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water, followed by intramolecular cyclization, yields the stable cyclic acetal.[1]

Mechanism of Benzylidene Acetal Formation cluster_0 Protonation and Hemiacetal Formation cluster_1 Cyclization and Acetal Formation Benzaldehyde R-CHO Protonated_Benzaldehyde R-CH=O⁺H Benzaldehyde->Protonated_Benzaldehyde H⁺ Hemiacetal R-CH(OH)-O-R'-OH Protonated_Benzaldehyde->Hemiacetal + HO-R'-OH Diol HO-R'-OH Protonated_Hemiacetal R-CH(O⁺H₂)-O-R'-OH Hemiacetal->Protonated_Hemiacetal H⁺ Carbocation R-CH⁺-O-R'-OH Protonated_Hemiacetal->Carbocation - H₂O Cyclic_Acetal Cyclic Benzylidene Acetal Carbocation->Cyclic_Acetal Intramolecular Nucleophilic Attack

Caption: Mechanism of Benzylidene Acetal Formation.

Experimental Protocols

Protocol 1: Protection of a Diol using Benzaldehyde Dimethyl Acetal

This method is often preferred due to its mild conditions and the avoidance of water as a byproduct. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) is an efficient catalyst for this transacetalization.[5]

Materials:

  • Diol substrate (1.0 mmol)

  • Benzaldehyde dimethyl acetal (1.2 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Triethylamine (Et₃N) (0.2 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask containing the diol (1.0 mmol), add anhydrous acetonitrile (10 mL) and a magnetic stir bar.

  • Add benzaldehyde dimethyl acetal (1.2 mmol) to the solution.

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding triethylamine (0.2 mmol).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by silica gel column chromatography.

Substrate ExampleCatalystTime (h)Yield (%)Reference
Methyl α-D-glucopyranosideCu(OTf)₂1>90[5]
1,2-OctanediolCu(OTf)₂1.588[4]
(R)-1,3-ButanediolCu(OTf)₂192[4]
Protocol 2: Deprotection of a Benzylidene Acetal

A. Acidic Hydrolysis

This is a standard method for the complete removal of the benzylidene acetal to regenerate the diol.

Materials:

  • Benzylidene acetal protected substrate (1.0 mmol)

  • Aqueous acetic acid (e.g., 80%) or a solution of a strong acid (e.g., HCl, p-TsOH) in a suitable solvent (e.g., THF/water)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the benzylidene acetal (1.0 mmol) in the chosen acidic solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diol by column chromatography or recrystallization if necessary.

B. Reductive Cleavage

Reductive cleavage offers the advantage of regioselectively opening the acetal to yield a benzyl ether and a free hydroxyl group. The choice of reducing agent and Lewis acid can influence the regioselectivity. A common reagent system is BF₃·Et₂O/Et₃SiH.[6]

Materials:

  • Benzylidene acetal protected substrate (1.0 mmol)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (e.g., 1.2 equiv)

  • Triethylsilane (Et₃SiH) (e.g., 1.5 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the benzylidene acetal (1.0 mmol) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add triethylsilane (1.5 equiv) to the solution.

  • Slowly add boron trifluoride diethyl etherate (1.2 equiv).

  • Stir the reaction at the chosen temperature, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to isolate the regioisomeric benzyl ethers.

SubstrateReagent SystemMajor ProductYield (%)Reference
4,6-O-Benzylidene-methyl-α-D-glucopyranosideDIBAL-H4-O-Benzyl85[3]
1,3:4,6-Di-O-benzylidene-D-mannitolBF₃·Et₂O/Et₃SiH4-O-Benzyl82[6]
4,6-O-Benzylidene-methyl-α-D-altropyranosideNaCNBH₃/HCl6-O-Benzyl78[3]

Orthogonality and Strategic Applications

The benzylidene acetal is a valuable component of an orthogonal protecting group strategy, which allows for the selective deprotection of one group in the presence of others.[7] For instance, a benzylidene acetal is stable to the basic conditions used to remove ester protecting groups (e.g., acetate, benzoate) and the fluoride-based conditions for cleaving silyl ethers (e.g., TBDMS, TIPS). Conversely, the acidic lability of the benzylidene acetal allows for its removal while leaving benzyl ethers intact under non-hydrogenolytic conditions.

Orthogonal Deprotection Strategies cluster_0 Deprotection Pathways cluster_1 Resulting Functional Groups Molecule Molecule with Multiple Protecting Groups Acid Acidic Hydrolysis Molecule->Acid Benzylidene Acetal Base Basic Hydrolysis Molecule->Base Ester Fluoride Fluoride Source Molecule->Fluoride Silyl Ether Hydrogenolysis Hydrogenolysis Molecule->Hydrogenolysis Benzyl Ether Diol Diol Acid->Diol Alcohol_from_Ester Alcohol (from Ester) Base->Alcohol_from_Ester Alcohol_from_Silyl Alcohol (from Silyl Ether) Fluoride->Alcohol_from_Silyl Alcohol_from_Benzyl Alcohol (from Benzyl Ether) Hydrogenolysis->Alcohol_from_Benzyl

Sources

A Comprehensive Guide to Benzyloxyacetylation: Protocol, Mechanism, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Strategic Utility of Benzyloxyacetylation

In the landscape of synthetic organic chemistry, particularly in the fields of medicinal chemistry and total synthesis, the precise modification of functional groups is paramount. Benzyloxyacetylation, the introduction of the benzyloxyacetyl moiety (BnOCH₂CO-), serves as a strategic tool for chemists. This group can act as a protecting group for alcohols and amines, a linker in complex molecular architectures, or a pharmacologically relevant motif in its own right.

The benzyloxyacetyl group is structurally unique. It combines the steric and electronic properties of a benzyl ether with the reactivity of an acetyl group. The ether linkage is generally stable to a wide range of conditions but can be cleaved under specific hydrogenolysis conditions, offering an orthogonal deprotection strategy. This guide provides a detailed, field-tested protocol for the benzyloxyacetylation of a primary alcohol, explains the underlying chemical principles, and offers insights to ensure robust and reproducible results.

Core Principles: Mechanism and Rationale

The most common and efficient method for benzyloxyacetylation of an alcohol involves the use of an activated acyl source, such as benzyloxyacetyl chloride, in the presence of a non-nucleophilic base.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The alcohol, a nucleophile, attacks the electrophilic carbonyl carbon of the benzyloxyacetyl chloride. The base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two critical roles:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting alcohol or the product.

  • Catalyst (in some cases): While its primary role is as a scavenger, the formation of a more reactive acyl-ammonium intermediate can sometimes accelerate the reaction.

The causality behind the choice of reagents is critical. An acyl chloride is used for its high reactivity. A non-nucleophilic base is chosen to prevent it from competing with the alcohol in attacking the acyl chloride. An aprotic solvent like dichloromethane (DCM) is selected to ensure all reagents remain dissolved and to prevent side reactions with the acyl chloride.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol: Benzyloxyacetylation of a Primary Alcohol

This protocol details a representative procedure for the benzyloxyacetylation of benzyl alcohol as a model substrate. It is designed to be a self-validating system through in-process controls like Thin Layer Chromatography (TLC).

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier (Example)Notes
Benzyl AlcoholC₇H₈O108.141.0 g (9.25 mmol)Sigma-AldrichSubstrate. Ensure it is dry.
Benzyloxyacetyl ChlorideC₉H₉ClO₂184.621.7 g (9.25 mmol)Sigma-AldrichAcylating agent. Highly reactive and moisture-sensitive.
Triethylamine (TEA)(C₂H₅)₃N101.191.9 mL (13.9 mmol)Sigma-AldrichBase. Distill from CaH₂ before use.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9350 mLSigma-AldrichReaction solvent. Use from a solvent purification system.
Saturated NaHCO₃ (aq)NaHCO₃84.0130 mL-For aqueous work-up.
BrineNaCl (sat. aq)58.4430 mL-For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04~5 gSigma-AldrichDrying agent.
Silica GelSiO₂60.08As neededSiliCycleFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄-As neededMilliporeFor reaction monitoring.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile gloves are suitable).

  • Fume Hood: Conduct the entire experiment in a certified chemical fume hood. Benzyloxyacetyl chloride is corrosive and lachrymatory. DCM is a volatile organic solvent.

  • Handling Reagents: Benzyloxyacetyl chloride reacts violently with water and protic solvents. Handle with care under an inert atmosphere. Triethylamine is a flammable and corrosive liquid.

Step-by-Step Procedure

1. Reaction Setup (Time: ~15 minutes)

1.1. Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon). 1.2. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a Schlenk line. 1.3. Add benzyl alcohol (1.0 g, 9.25 mmol) to the flask via syringe. 1.4. Dissolve the alcohol in 40 mL of anhydrous DCM. 1.5. Cool the solution to 0 °C using an ice-water bath. Rationale: The acylation reaction is exothermic. Starting at 0 °C helps to control the reaction rate and minimize side product formation.

2. Reagent Addition (Time: ~10 minutes)

2.1. Add triethylamine (1.9 mL, 13.9 mmol, 1.5 equivalents) to the stirred solution via syringe. Rationale: An excess of the base ensures complete neutralization of the HCl byproduct. 2.2. In a separate, dry vial, dissolve benzyloxyacetyl chloride (1.7 g, 9.25 mmol, 1.0 equivalents) in 10 mL of anhydrous DCM. 2.3. Add the benzyloxyacetyl chloride solution dropwise to the reaction flask over 5-10 minutes using a syringe or a dropping funnel. Rationale: Slow addition prevents a rapid exotherm and improves selectivity.

3. Reaction Monitoring (Time: 0.5 - 2 hours)

3.1. Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. 3.2. Monitor the reaction progress using TLC.

  • TLC System: A 4:1 mixture of Hexanes:Ethyl Acetate is a good starting point.
  • Procedure: Spot the starting material (benzyl alcohol), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
  • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain to visualize the spots.
  • Completion: The reaction is complete when the starting alcohol spot has been completely consumed.

4. Work-up and Extraction (Time: ~30 minutes)

4.1. Once the reaction is complete, quench it by slowly adding 30 mL of deionized water. 4.2. Transfer the mixture to a separatory funnel. 4.3. Wash the organic layer sequentially with:

  • 30 mL of saturated aqueous NaHCO₃ solution. Rationale: To remove any remaining acidic components.
  • 30 mL of brine. Rationale: To reduce the solubility of organic material in the aqueous layer and aid in phase separation. 4.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). 4.5. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification and Characterization (Time: ~2-4 hours)

5.1. The crude product will be a pale yellow oil. Purify it using flash column chromatography on silica gel.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity).
  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. 5.2. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, benzyl 2-(benzyloxy)acetate. 5.3. Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Applications of Benzyloxyacetate Esters in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex landscape of peptide synthesis, the strategic choice of protecting groups and linker moieties is paramount to achieving high yields and purity. Benzyloxyacetate esters represent a versatile class of chemical tools whose unique properties can be leveraged to address specific challenges in Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth exploration of their applications, grounded in established chemical principles and supported by detailed protocols. We will delve into their role as linker handles, connecting the nascent peptide chain to the solid support, a foundational aspect of the SPPS methodology introduced by R.B. Merrifiend.[1][2]

Core Principles of Benzyloxyacetate Esters in SPPS

The utility of benzyloxyacetate esters stems from the benzyl group. The ester bond formed between the C-terminal amino acid's carboxyl group and the benzyloxy-based linker is stable enough to withstand the iterative cycles of Nα-deprotection and amino acid coupling inherent to SPPS.[1][3] However, it is susceptible to cleavage under specific, controlled acidic conditions, allowing for the final release of the synthesized peptide from the solid support.[4] This "quasi-orthogonal" nature is a cornerstone of many peptide synthesis strategies, particularly in Boc/Bzl (tert-butoxycarbonyl/benzyl) protection schemes.[3][5]

Key Chemical Attributes:
  • Acid Lability: The benzyl-oxygen bond is susceptible to cleavage by strong acids like Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF).[5][6] This property is harnessed for the final peptide cleavage step.

  • Stability: The ester linkage is robust against the milder basic conditions (e.g., piperidine in DMF) used for Fmoc group removal and the moderate acidic conditions used for Boc group removal during chain elongation.[3][7]

  • Tunability: The electronic properties of the benzene ring can be modified with substituents to fine-tune the acid lability of the linker, enabling the development of linkers with varying sensitivities.

Application: The Benzyloxyacetate Linker in Solid-Phase Peptide Synthesis

The primary application of benzyloxyacetate esters is as a linker, physically tethering the first amino acid to the insoluble polymer resin.[8] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing after each coupling and deprotection step.[1][9]

SPPS Workflow using a Benzyloxyacetate-Type Linker

The following diagram illustrates the general workflow of Fmoc-based SPPS utilizing a benzyloxyacetate-type linker, such as the widely used Wang resin (a p-alkoxybenzyl alcohol resin).

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated n times) cluster_cleavage Final Cleavage Resin Polymer Resin (e.g., Polystyrene) Linker Benzyloxyacetate Linker (Wang Resin) Resin->Linker Functionalization AA1 Couple First Fmoc-AA-OH Linker->AA1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) AA1->Deprotect1 Cleavage Cleavage from Resin (TFA Cocktail) Wash1 Wash Deprotect1->Wash1 CoupleN Couple Next Fmoc-AA-OH Wash1->CoupleN DeprotectN Fmoc Deprotection CoupleN->DeprotectN Wash2 Wash DeprotectN->Wash2 Wash2->Cleavage Purify Precipitate & Purify (e.g., HPLC) Cleavage->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Acid-Catalyzed Cleavage

The final and most critical step is the cleavage of the completed peptide from the resin.[6] This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA), along with scavengers.[10]

The mechanism involves the protonation of the ester oxygen, followed by the collapse of the intermediate to release the peptide with a C-terminal carboxylic acid and form a stable benzyl cation. This cation is then trapped by scavenger molecules present in the cocktail to prevent unwanted side reactions with sensitive amino acid residues in the peptide.[10]

Caption: Mechanism of acid-catalyzed peptide cleavage from the resin.

Protocols

Protocol 1: Loading the First Amino Acid onto Wang Resin

This protocol describes the esterification of the first N-Fmoc protected amino acid to a p-alkoxybenzyl alcohol resin (Wang resin).

Materials:

  • Wang Resin (e.g., 100-200 mesh, 1.0 mmol/g loading)

  • N-Fmoc protected amino acid (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Place the Wang resin in a reaction vessel and wash with DCM (3x), followed by DMF (3x). Allow the resin to swell in DMF for at least 30 minutes.

  • Pre-activation: In a separate flask, dissolve the N-Fmoc amino acid in a minimal amount of DMF. Add DIC and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Add DMAP to the vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test to check for free amino groups. The test should be negative, indicating successful capping of the hydroxyl groups.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the final loading of the amino acid on the resin via Fmoc cleavage and UV spectrophotometry. Treat a known weight of the dried resin with 20% piperidine in DMF and measure the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the benzyloxyacetate-based linker and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. [10]

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-bound resin in a reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and side-chain protecting groups.

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean flask.

  • Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine the washes with the initial filtrate.

  • TFA Evaporation: Reduce the volume of the TFA solution under a gentle stream of nitrogen until a concentrated, oily residue remains.

  • Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Comparative Data & Considerations

The choice of a benzyloxyacetate-type linker is often compared with other linkers based on the desired C-terminal functionality and compatibility with the overall protection strategy.

Linker TypeTypical Cleavage ConditionC-Terminal ProductCompatibility Notes
Wang (Benzyloxyacetate type) 95% TFACarboxylic AcidStandard for Fmoc/tBu strategy; sensitive to very strong acids.
Rink Amide 95% TFACarboxamideUsed for synthesizing peptide amides. Cleavage mechanism is different but conditions are similar.[11]
2-Chlorotrityl Chloride 1-5% TFA in DCM (very mild)Carboxylic AcidAllows for cleavage while keeping acid-labile side-chain protecting groups intact. Useful for protected fragment synthesis.
Safety-Catch Linkers Multi-step (e.g., Activation then Cleavage)Varies (Acid, Amide)Offers an additional layer of orthogonality; the linker is stable until chemically activated.[1][2]

Expert Insights:

  • Scavenger Choice is Critical: The choice of scavengers in the cleavage cocktail is dictated by the amino acids present in the peptide sequence. For instance, Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to alkylation by the benzyl cation and require specific scavengers like TIPS or 1,2-ethanedithiol (EDT) for protection.

  • Avoiding Side Reactions: Premature cleavage of the linker is generally not an issue with standard Fmoc deprotection conditions. However, prolonged or repeated exposure to even mild acids during synthesis (e.g., in situ neutralization protocols with certain coupling reagents) can lead to minor losses from the resin.

  • Alternative Cleavage Methods: While TFA is standard, for extremely sensitive peptides, other cleavage methods like the "low-high HF" procedure have been developed, especially in the context of Boc/Bzl strategies.[6]

Conclusion

Benzyloxyacetate esters, particularly in the form of functionalized resins like Wang resin, are indispensable tools in the field of solid-phase peptide synthesis. Their robust stability throughout the synthesis cycles, combined with their predictable lability under strong acid conditions, provides a reliable method for producing C-terminal carboxylic acid peptides. A thorough understanding of the underlying cleavage mechanism and adherence to optimized protocols for amino acid loading and final cleavage are essential for maximizing the yield and purity of synthetic peptides for research, diagnostics, and therapeutic development.

References

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Al Musaimi, O., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals. Retrieved January 7, 2026, from [Link]

  • Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

  • Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-469. Retrieved January 7, 2026, from [Link]

  • Yoshiya, T., & Sohma, Y. (2020). Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. Methods in Molecular Biology. Retrieved January 7, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 7, 2026, from [Link]

  • Sohma, Y., & Yoshiya, T. (2007). Development of O-acyl isopeptide method. Biopolymers. Retrieved January 7, 2026, from [Link]

  • Solid-phase peptide synthesis introduction. (n.d.). Wuxi AppTec. Retrieved January 7, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Hopax. Retrieved January 7, 2026, from [Link]

  • Avidad, R., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI. Retrieved January 7, 2026, from [Link]

  • Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. Retrieved January 7, 2026, from [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved January 7, 2026, from [Link]

  • Chakraborty, A., & Adhikari, T. (2024). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. ResearchGate. Retrieved January 7, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved January 7, 2026, from [Link]

  • Sureshbabu, V. V., et al. (2005). One-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters. The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides. (n.d.). Google Patents.

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Application Notes: Ethyl 2-(benzyloxy)acetate as a Versatile Synthetic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The identification and strategic use of versatile building blocks—or synthons—are central to the rapid assembly of complex molecular architectures for drug discovery. Ethyl 2-(benzyloxy)acetate is one such invaluable synthon. Its structure is deceptively simple, yet it harbors a powerful combination of functionalities: an ethyl ester and a benzyl ether. This bifunctional nature allows it to serve as a protected precursor to the glycolic acid moiety, a structural motif present in numerous biologically active compounds.[1][2][3]

The benzyl group acts as a robust, temporary protecting group for the hydroxyl function, stable to a wide range of reaction conditions but readily removable under mild, selective hydrogenolysis.[4][5] The ethyl ester, meanwhile, provides a handle for various transformations, including hydrolysis to the parent carboxylic acid or reactions at the α-carbon. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the chemical rationale behind its use, to empower researchers in the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₄O₃ [6][7]
Molecular Weight 194.23 g/mol [6][7]
CAS Number 32122-09-1 [6][7]
Appearance Liquid [7]
Density 1.070 g/mL at 25 °C [7]
Refractive Index (n20/D) 1.493 [7]

| Storage Temperature | 2-8°C |[7] |

Table 2: GHS Safety Information

Hazard Class & Category Pictogram Signal Word Hazard Statement
Skin Irritation 2 GHS07 Warning H315: Causes skin irritation
Eye Irritation 2A GHS07 Warning H319: Causes serious eye irritation
STOT SE 3 GHS07 Warning H335: May cause respiratory irritation

Data sourced from PubChem.[6]

Core Synthetic Applications & Strategic Insights

The utility of this compound stems from the orthogonal reactivity of its two functional groups. It can be deployed in synthetic schemes to introduce a protected hydroxyacetic acid unit, which can be unmasked at a late stage.

G cluster_reactions Key Transformations cluster_products Resulting Motifs main This compound hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) main->hydrolysis Reveals Carboxylic Acid hydrogenolysis Benzyl Ether Cleavage (e.g., H₂, Pd/C) main->hydrogenolysis Reveals Alcohol alkylation α-Alkylation (e.g., LDA, R-X) main->alkylation Forms C-C Bond acid Benzyloxyacetic Acid hydrolysis->acid glycolic_acid Glycolic Acid Core hydrolysis->glycolic_acid alcohol Ethyl 2-hydroxyacetate hydrogenolysis->alcohol hydrogenolysis->glycolic_acid substituted α-Substituted Derivatives alkylation->substituted acid->hydrogenolysis Sequential Deprotection alcohol->hydrolysis

Caption: Key synthetic pathways involving this compound.

Application 1: Synthesis of Aryloxy and Alkoxy Acetates via Williamson Ether Synthesis

While this compound is a product of Williamson ether synthesis (from benzyl alcohol and an ethyl haloacetate), its structural analogs are key intermediates. The synthesis of aryloxy acetates, for example, is a cornerstone reaction in the creation of herbicides and drug candidates.[8] This reaction illustrates the fundamental reactivity pattern for creating such ether linkages.

The core principle is the Sₙ2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an alkyl halide.[9][10] Phenols are particularly good substrates as their acidity allows for the use of mild bases like potassium carbonate.

Williamson_Mechanism phenol Ar-OH (Phenol) phenoxide Ar-O⁻ K⁺ (Phenoxide Nucleophile) phenol->phenoxide Deprotonation base K₂CO₃ (Base) base->phenoxide ts [ Ar-O···CH₂···Cl ]⁻ phenoxide->ts Sₙ2 Attack halide Cl-CH₂-COOEt (Ethyl Chloroacetate) halide->ts product Ar-O-CH₂-COOEt (Product) salt KCl ts->product Bond Formation ts->salt Leaving Group Departs

Caption: Mechanism of Williamson Ether Synthesis for aryloxy acetates.

Detailed Protocol 1: Synthesis of Ethyl 2-(4-methylphenoxy)acetate

This protocol details the synthesis of an aryloxy acetate, a structural analog of the topic compound, using the Williamson ether synthesis.[8][11]

Materials:

  • 4-methylphenol (p-cresol)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • 6M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).

  • Addition of Alkylating Agent: Stir the suspension vigorously. Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

    • Scientific Rationale: K₂CO₃ is a suitable base to deprotonate the acidic phenol without hydrolyzing the ester. Acetone is a polar aprotic solvent that facilitates Sₙ2 reactions. An excess of the base ensures complete deprotonation of the phenol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

  • Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted phenol), and brine.

    • Scientific Rationale: The aqueous washes remove inorganic byproducts and unreacted starting materials. The bicarbonate wash specifically removes the acidic phenol.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.

Application 2: Sequential Deprotection to Reveal the Glycolic Acid Core

A primary application of this compound in multi-step synthesis is its role as a stable, protected form of glycolic acid.[3][12] The two protecting groups—ethyl and benzyl—can be removed sequentially under orthogonal conditions.

  • Ester Hydrolysis (Saponification): The ethyl ester is typically cleaved under basic conditions (e.g., using LiOH, NaOH, or KOH) in a mixture of aqueous and organic solvents to ensure solubility.[13][14][15] This reaction is irreversible and generally high-yielding.

  • Benzyl Ether Cleavage (Hydrogenolysis): The benzyl group is a classic protecting group for alcohols, prized for its stability and clean removal by catalytic hydrogenation (e.g., H₂ gas or a transfer hydrogenation source like ammonium formate, with a palladium on carbon catalyst).[4][5][16][17] This process yields the free hydroxyl group and toluene, a volatile and easily removed byproduct.

Deprotection_Workflow start This compound intermediate 2-(Benzyloxy)acetic Acid start->intermediate 1. Ester Hydrolysis (LiOH, H₂O/THF) final Glycolic Acid (2-Hydroxyacetic acid) intermediate->final 2. Hydrogenolysis (H₂, Pd/C)

Caption: Sequential deprotection workflow to unmask the glycolic acid core.

Detailed Protocol 2: Two-Step Deprotection of this compound

This protocol provides a self-validating system for the complete deprotection to glycolic acid.

Part A: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Scientific Rationale: LiOH is a strong base for saponification.[13] The THF/water mixture ensures the substrate and the base are both in solution. The reaction is typically fast and irreversible.[14]

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting ester is consumed. Concentrate the mixture to remove THF. Dilute with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The product, 2-(benzyloxy)acetic acid, will often precipitate or can be extracted with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be carried forward without further purification.

Part B: Benzyl Ether Hydrogenolysis

Materials:

  • 2-(Benzyloxy)acetic acid (from Part A)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the 2-(benzyloxy)acetic acid (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Scientific Rationale: Pd/C is the standard catalyst for cleaving benzyl ethers.[5][17] It must be handled with care as it can be pyrophoric when dry. Using a wet catalyst mitigates this risk.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., via a balloon). Stir the mixture vigorously at room temperature for 4-16 hours.

  • Monitoring and Filtration: Monitor the reaction by TLC or LC-MS. Upon completion, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

    • Scientific Rationale: Celite filtration is crucial for completely removing the fine, black palladium catalyst from the solution.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil is glycolic acid. The purity can be checked by NMR, and it can be purified further by recrystallization if needed.

Conclusion

This compound is a strategically valuable and versatile building block in medicinal chemistry. Its true power lies in its role as a masked form of the glycolic acid scaffold, allowing for complex synthetic manipulations before a late-stage, two-step deprotection. The protocols and principles outlined here provide a robust framework for researchers to confidently employ this synthon in the pursuit of novel bioactive molecules.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]

  • Su, T., et al. (2001). Design and synthesis of glycolic and mandelic acid derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(17), 2279-82. Available at: [Link]

  • Milwaukee Area Technical College. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290299, this compound. Available at: [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Available at: [Link]

  • Google Patents. (n.d.). US5147857A - Glycolic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290299. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl 2-benzylacetoacetate. Available at: [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Available at: [Link]

  • Wikipedia. (n.d.). Glycolic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 757, Glycolic Acid. Available at: [Link]

  • Course Hero. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction:

In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules and functional materials.[1] Ethyl 2-(benzyloxy)acetate emerges as a particularly valuable and versatile C2 synthon, offering a strategic entry point to a diverse range of heterocyclic systems.[2][3][4][5] Its benzyloxy group provides a stable protecting group for the α-hydroxy functionality, which can be readily removed under standard hydrogenolysis conditions, revealing a reactive handle for further molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed, field-proven protocols for the construction of key heterocyclic cores, including oxazoles, thiazoles, and piperazinones. The methodologies are presented with a focus on the underlying mechanistic principles, empowering researchers to not only replicate these procedures but also to adapt and innovate upon them.

Part 1: Synthesis of Substituted Oxazoles via Modified Robinson-Gabriel Synthesis

Theoretical Background & Mechanistic Insight:

The Robinson-Gabriel synthesis is a classic and powerful method for constructing the oxazole ring system.[6] The reaction involves the cyclodehydration of a 2-acylamino-ketone. By leveraging this compound, we can access the necessary precursors. The benzyloxy group in this context serves as a masked hydroxyl group, which, after initial reactions, can participate in cyclization.

The general strategy involves the acylation of an amino ketone with a derivative of benzyloxyacetic acid, followed by cyclodehydration. The choice of cyclodehydrating agent is critical and can range from traditional reagents like sulfuric acid to milder, more modern alternatives.

Robinson_Gabriel_Workflow cluster_0 Precursor Synthesis cluster_1 Oxazole Formation Start This compound Amide N-(Substituted)-2-(benzyloxy)acetamide Start->Amide Amidation Start->Amide AcylaminoKetone 2-Acylamino-ketone Intermediate Amide->AcylaminoKetone Acylation Oxazole Substituted Oxazole AcylaminoKetone->Oxazole Cyclodehydration

Caption: Workflow for Oxazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(benzyloxymethyl)-2-phenyloxazole-4-carboxylate

This protocol details a one-pot synthesis that leverages the reactivity of this compound.

Materials:

  • This compound

  • Benzamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add benzamide (1.0 equiv) and anhydrous dichloromethane (DCM, 100 mL).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise over 15 minutes, followed by the dropwise addition of pyridine (2.5 equiv).

  • Addition of Starting Material: To this mixture, add a solution of this compound (1.1 equiv) in anhydrous DCM (20 mL) dropwise over 30 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired oxazole.

Causality and Insights:

  • Choice of Reagents: Phosphorus oxychloride acts as a powerful dehydrating agent, facilitating the cyclization to the oxazole ring. Pyridine serves as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between POCl₃ and pyridine. Refluxing is then necessary to provide the energy required for the cyclization and dehydration steps.

  • Work-up Strategy: Quenching with NaHCO₃ neutralizes any remaining acidic reagents. The subsequent extraction and washing steps are standard procedures to isolate and purify the organic product.

Quantitative Data Summary:

Starting MaterialReagentsSolventTime (h)Yield (%)
This compoundBenzamide, POCl₃, PyridineDCM675-85

Part 2: Synthesis of Thiazole Derivatives via Hantzsch-Type Condensation

Theoretical Background & Mechanistic Insight:

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring. It typically involves the reaction of an α-haloketone with a thioamide. In our case, we can adapt this by using this compound as a precursor to the required α-functionalized carbonyl component. The benzyloxy group provides stability during the initial steps and can be a site for further modification or deprotection.

The reaction proceeds via an initial S-alkylation of the thioamide by the electrophilic carbon of the acetate derivative, followed by intramolecular cyclization and dehydration to furnish the thiazole ring.

Hantzsch_Thiazole_Workflow cluster_0 Precursor Activation cluster_1 Thiazole Formation Start This compound AlphaHalo Ethyl 2-bromo-2-(benzyloxy)acetate Start->AlphaHalo Bromination Intermediate Cyclization Intermediate AlphaHalo->Intermediate S-Alkylation Thioamide Thioamide Thioamide->Intermediate Thiazole Substituted Thiazole Intermediate->Thiazole Dehydration

Caption: Hantzsch-Type Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(benzyloxymethyl)thiazole-4-carboxylate

This protocol describes the reaction of a brominated derivative of this compound with thiourea.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

  • Thiourea

  • Ethanol

  • Sodium acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • α-Bromination: In a round-bottom flask, dissolve this compound (1.0 equiv) in CCl₄. Add N-Bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of AIBN. Reflux the mixture under a nitrogen atmosphere until the reaction is complete (monitored by TLC). Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. The crude ethyl 2-bromo-2-(benzyloxy)acetate is used in the next step without further purification.

  • Thiazole Formation: Dissolve the crude bromoester in ethanol. Add thiourea (1.2 equiv) and sodium acetate (1.5 equiv).

  • Reaction Progression: Heat the mixture to reflux for 3-4 hours. Monitor the formation of the thiazole product by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with dichloromethane (3 x volume of the reaction).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the target thiazole.[7]

Causality and Insights:

  • Bromination Step: The use of NBS and AIBN is a standard method for free-radical bromination at the α-position to the carbonyl group, activating the substrate for nucleophilic attack.

  • Role of Sodium Acetate: Sodium acetate acts as a base to facilitate the cyclization step and neutralize the HBr formed during the reaction.

  • Solvent Choice: Ethanol is a suitable solvent for this condensation as it readily dissolves both the bromoester and thiourea.

Quantitative Data Summary:

IntermediateReagentsSolventTime (h)Yield (%)
Ethyl 2-bromo-2-(benzyloxy)acetateThiourea, Sodium AcetateEthanol465-75

Part 3: Synthesis of Piperazin-2-one Scaffolds

Theoretical Background & Mechanistic Insight:

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[8][9] The synthesis of chiral piperazin-2-ones offers a route to highly functionalized and stereochemically defined piperazines.[8] this compound can be incorporated into a piperazin-2-one framework through a multi-step sequence involving amide bond formation and subsequent intramolecular cyclization.

The strategy involves the N-acylation of a protected ethylenediamine derivative with benzyloxyacetyl chloride, followed by deprotection and base-mediated intramolecular cyclization to form the piperazin-2-one ring.

Piperazinone_Synthesis_Workflow cluster_0 Amide Formation cluster_1 Cyclization Start This compound AcidChloride Benzyloxyacetyl chloride Start->AcidChloride Chlorination Amide N-Acylated Diamine AcidChloride->Amide Acylation Deprotection Deprotected Intermediate Amide->Deprotection Deprotection Piperazinone Piperazin-2-one Deprotection->Piperazinone Intramolecular Cyclization

Caption: Piperazin-2-one Synthesis Workflow.

Experimental Protocol: Synthesis of 3-(Benzyloxymethyl)piperazin-2-one

This protocol outlines the synthesis starting from mono-Boc-protected ethylenediamine.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic

  • N-Boc-ethylenediamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Saponification: Hydrolyze this compound (1.0 equiv) to benzyloxyacetic acid using LiOH (1.5 equiv) in a mixture of THF and water. Acidify with 1M HCl and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.

  • Acid Chloride Formation: Dissolve the benzyloxyacetic acid in anhydrous DCM. Add a catalytic amount of DMF, then add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Stir at room temperature for 1 hour. Concentrate under reduced pressure to obtain the crude benzyloxyacetyl chloride.

  • Amide Coupling: Dissolve N-Boc-ethylenediamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM. Cool to 0 °C and add a solution of the crude benzyloxyacetyl chloride in DCM dropwise. Stir at room temperature overnight.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the residue by column chromatography to obtain the N-acylated product.

  • Boc Deprotection: Dissolve the purified amide in DCM and add trifluoroacetic acid (TFA, 5-10 equiv). Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove TFA and DCM.

  • Cyclization: Dissolve the crude amine salt in methanol and add potassium carbonate (3.0 equiv). Heat the mixture to reflux for 12-18 hours.

  • Final Purification: Cool the reaction, filter off the salts, and concentrate the filtrate. Purify the crude product by crystallization or column chromatography to yield 3-(benzyloxymethyl)piperazin-2-one.

Causality and Insights:

  • Protecting Group Strategy: The use of a Boc protecting group on one of the amine functionalities of ethylenediamine is essential to prevent di-acylation and to direct the subsequent cyclization.

  • Cyclization Conditions: The use of a base like potassium carbonate is necessary to deprotonate the free amine after Boc removal, allowing it to act as a nucleophile and attack the ester carbonyl in an intramolecular fashion to form the six-membered ring.

  • Multi-step Control: This synthesis highlights the necessity of a controlled, step-wise approach when building more complex heterocyclic systems from simple starting materials.

Quantitative Data Summary:

StepKey ReagentsSolventTypical Yield (%)
Amide CouplingOxalyl Chloride, TEADCM80-90
CyclizationK₂CO₃Methanol60-70

Conclusion

This compound stands out as a highly effective and adaptable starting material for the synthesis of a variety of important heterocyclic compounds. The protocols and insights provided in this guide demonstrate its application in constructing oxazole, thiazole, and piperazinone cores, which are of significant interest to the pharmaceutical and materials science communities. By understanding the underlying chemical principles and the rationale behind the experimental procedures, researchers are well-equipped to utilize this versatile building block in their own synthetic endeavors, paving the way for the discovery and development of novel molecules with valuable properties.

References

  • Robinson–Gabriel synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (2000). The synthesis of bicyclic piperazine-2-carboxylic acids. Heterocycles, 52(3), 1231-1238.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of new and novel aryl thiazole derivatives compounds. African Journal of Pure and Applied Chemistry, 6(10), 129-134.
  • Fesquet, V., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6639.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10.
  • Reddy, B. V. S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12345-12354.
  • Behenna, D. C., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • PubChem. (n.d.). Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 1(1), 1-15.
  • Boykin, D. W., & Kumar, A. (2010). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. Tetrahedron Letters, 51(1), 120-123.
  • Sharma, G. V., et al. (2010). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Chen, J., et al. (2021). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 26(1), 1-20.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Eppakayala, L., et al. (2018). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
  • Ferla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-25.

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 2-(benzyloxy)acetate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the intricate tapestry of natural product synthesis, the strategic selection of building blocks is paramount to achieving elegance and efficiency. Ethyl 2-(benzyloxy)acetate, a bifunctional molecule, has emerged as a valuable tool for synthetic chemists, offering a unique combination of a protected hydroxyl group and an ester functionality.[1][2] This dual nature allows for its application as a versatile C2 synthon, particularly in the construction of complex molecular architectures bearing α-hydroxy acid or related structural motifs. The benzyl ether provides a robust protecting group for the hydroxyl function, stable to a wide range of reaction conditions, yet readily removable under mild hydrogenolysis conditions. The ethyl ester, on the other hand, provides a handle for a variety of transformations, most notably the generation of a nucleophilic enolate.[3][4][5] This application note will provide an in-depth exploration of the utility of this compound in the synthesis of natural products, complete with detailed protocols and mechanistic insights.

Core Principles of Reactivity: The Enolate Chemistry of this compound

The synthetic utility of this compound is primarily derived from the reactivity of its enolate. The α-protons of the acetate moiety are rendered acidic by the adjacent carbonyl group, allowing for deprotonation by a suitable base to form a nucleophilic enolate ion. The choice of base is critical and dictates the extent of enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed to ensure complete and irreversible enolate formation.[4][6]

The generated enolate is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. These reactions are fundamental to the construction of the carbon skeletons of many natural products.

Application in Key Synthetic Transformations

Alkylation Reactions: Building Carbon Frameworks

The enolate of this compound can be readily alkylated with a range of electrophiles, such as alkyl halides, in an SN2 fashion.[3][4][5] This reaction is a powerful tool for introducing new carbon substituents at the α-position, thereby elongating the carbon chain and constructing key structural fragments of target molecules.

Electrophile (R-X)BaseSolventTemperature (°C)Product
Benzyl bromideLDATHF-78 to 0Ethyl 2-(benzyloxy)-3-phenylpropanoate
Allyl iodideLDATHF-78 to 0Ethyl 2-(benzyloxy)pent-4-enoate
Methyl iodideLDATHF-78 to 0Ethyl 2-(benzyloxy)propanoate

Objective: To synthesize ethyl 2-(benzyloxy)-3-phenylpropanoate, a precursor to α-hydroxy acids.

Materials:

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • This compound, anhydrous

  • Benzyl bromide, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-(benzyloxy)-3-phenylpropanoate.

Causality Behind Experimental Choices:

  • The use of freshly distilled reagents and anhydrous conditions is crucial to prevent quenching of the highly basic LDA and the reactive enolate.

  • LDA is chosen as the base to ensure rapid and quantitative formation of the lithium enolate, minimizing self-condensation of the starting ester.[6]

  • The reaction is performed at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions.

  • The slow addition of the electrophile prevents localized high concentrations that could lead to undesired reactions.

Stereoselective Aldol Reactions: Introducing Chirality

The aldol reaction is a cornerstone of organic synthesis, allowing for the formation of β-hydroxy carbonyl compounds.[7][8] The enolate of this compound can react with aldehydes and ketones to form aldol adducts, which are valuable precursors to polyketide natural products. By employing chiral auxiliaries or catalysts, this reaction can be rendered highly stereoselective, providing access to enantiomerically enriched building blocks.[9][10][11]

G cluster_prep Enolate Generation cluster_reaction Aldol Addition cluster_workup Product Isolation A This compound B Chiral Base / Lewis Acid A->B Deprotonation C Chiral Enolate B->C E Diastereoselective C-C Bond Formation C->E D Aldehyde (R-CHO) D->E F Diastereomeric Aldol Adducts E->F G Purification F->G H Enantiomerically Enriched Product G->H

Caption: Workflow for a stereoselective aldol reaction using this compound.

Application in the Synthesis of Natural Product Scaffolds

The methodologies described above can be applied to the synthesis of various classes of natural products.

Synthesis of Butenolides

Butenolides are a class of γ-lactones that are present in a wide variety of natural products and exhibit diverse biological activities.[12][13][14] this compound can serve as a precursor to the butenolide core through an aldol reaction with an aldehyde, followed by lactonization and deprotection.

G start This compound + R-CHO step1 Aldol Addition (LDA, THF, -78 °C) start->step1 intermediate β-Hydroxy Ester step1->intermediate step2 Lactonization (Acid or Base Catalysis) intermediate->step2 product Protected Butenolide step2->product step3 Deprotection (H₂, Pd/C) product->step3 final_product Butenolide step3->final_product

Sources

Application Note & Protocol: Synthesis of 1,1-Disubstituted-2-(benzyloxy)ethanols via Grignard Reaction with Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Access to Protected Tertiary Alcohols

The reaction between Grignard reagents and esters is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust route to tertiary alcohols.[1][2][3] This application note focuses specifically on the reaction of Ethyl 2-(benzyloxy)acetate with various Grignard reagents (R-MgX). This transformation is of significant interest to medicinal chemists and drug development professionals as it yields 1,1-disubstituted-2-(benzyloxy)ethanols. These products are valuable chiral building blocks and structural motifs in numerous complex molecules and pharmacologically active agents. The benzyl ether moiety serves as a common protecting group for the primary alcohol, which can be selectively removed in later synthetic steps, revealing a versatile 1,1-disubstituted-1,2-diol scaffold.

This guide provides a detailed mechanistic overview, step-by-step experimental protocols, and critical insights into the practical execution of this important reaction.

Reaction Mechanism: A Tale of Two Additions

The conversion of an ester to a tertiary alcohol via a Grignard reaction is not a single addition process. It proceeds through a sequential nucleophilic acyl substitution followed by a nucleophilic addition, requiring at least two equivalents of the Grignard reagent.[4][5]

Step 1: Nucleophilic Acyl Substitution to Form a Ketone Intermediate The reaction initiates with the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate, a magnesium alkoxide.[6]

Step 2: Elimination of the Alkoxy Group This tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the ethoxy group (⁻OEt) is expelled as a leaving group, yielding a benzyloxy-substituted ketone intermediate.[1][7]

Step 3: Second Nucleophilic Addition The ketone generated in situ is more reactive towards nucleophilic attack than the starting ester.[4][8] This is because the electrophilicity of the ester's carbonyl carbon is partially diminished by resonance stabilization from the lone pair of the alkoxy oxygen, an effect absent in the ketone.[4] Consequently, a second equivalent of the Grignard reagent immediately and rapidly attacks the ketone, leading to a new, more stable tetrahedral magnesium alkoxide intermediate.[1][6]

Step 4: Acidic Work-up and Protonation The reaction is terminated by the addition of an aqueous acid (e.g., NH₄Cl or dilute HCl). This "work-up" step serves two purposes: it quenches any unreacted Grignard reagent and protonates the magnesium alkoxide to furnish the final tertiary alcohol product, 1,1-disubstituted-2-(benzyloxy)ethanol.[6]

Grignard Reaction Mechanism Mechanism: Ester to Tertiary Alcohol Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Acyl Substitution Grignard1 R-MgX (1st eq.) Grignard1->Intermediate1 Grignard2 R-MgX (2nd eq.) Intermediate2 Magnesium Alkoxide Grignard2->Intermediate2 Workup H₃O⁺ Work-up Product Tertiary Alcohol Workup->Product Ketone Ketone Intermediate Intermediate1->Ketone Elimination of EtO⁻ Ketone->Intermediate2 Nucleophilic Addition Intermediate2->Product Protonation

Caption: Reaction mechanism of a Grignard reagent with an ester.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of 1-(benzyloxymethyl)-1-cyclohexanol as a representative example, using cyclohexylmagnesium bromide.

3.1. Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous solvents like diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

3.2. Reagents and Equipment

  • Reagents: this compound, Grignard reagent (e.g., 2.0 M Cyclohexylmagnesium bromide in diethyl ether), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer and stir bar, rubber septa, nitrogen/argon inlet, dropping funnel, ice-water bath, separatory funnel, rotary evaporator.

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser with a nitrogen/argon inlet. Ensure the system is completely dry.[6]

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with the Grignard reagent solution (e.g., 11.0 mL of 2.0 M cyclohexylmagnesium bromide, 22 mmol, 2.2 equivalents). Add additional anhydrous solvent (e.g., 20 mL of diethyl ether) to facilitate stirring.

  • Cooling: Cool the stirred Grignard solution to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate dry flask, prepare a solution of this compound (1.94 g, 10 mmol, 1.0 equivalent) in anhydrous diethyl ether (15 mL). Transfer this solution to a dropping funnel and add it dropwise to the cold, stirred Grignard solution over 20-30 minutes.

    • Expert Insight: Slow, controlled addition is critical. A rapid addition can cause an exothermic reaction that is difficult to control, leading to the formation of side products.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution (approx. 20 mL) dropwise to quench the reaction. You will observe the formation of white magnesium salts.

    • Expert Insight: Quenching with NH₄Cl is generally preferred over strong acids like HCl or H₂SO₄ when the product may be acid-sensitive. The goal is to protonate the alkoxide and neutralize excess Grignard reagent without creating harsh conditions.[6]

  • Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether (30 mL) and wash the organic layer sequentially with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tertiary alcohol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere charge 2. Charge Grignard Reagent & Anhydrous Solvent setup->charge cool 3. Cool to 0 °C charge->cool add 4. Add Ester Solution Dropwise cool->add react 5. Warm to RT & Stir (2-3 hours) add->react monitor 6. Monitor by TLC react->monitor quench 7. Quench with aq. NH4Cl monitor->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify

Caption: General experimental workflow for the Grignard reaction.

Data Summary and Troubleshooting

The success of the Grignard reaction is highly dependent on careful control of reaction parameters.

Table 1: Illustrative Reaction Parameters and Yields

Grignard Reagent (R-MgX)R GroupEquivalents of R-MgXTemperature (°C)Time (h)Typical Yield (%)
Methylmagnesium BromideMethyl> 2.10 to 252-375-90%
Ethylmagnesium BromideEthyl> 2.10 to 252-370-85%
Phenylmagnesium BromidePhenyl> 2.10 to 253-480-95%
Cyclohexylmagnesium BromideCyclohexyl> 2.10 to 253-465-80%
(Data synthesized from general protocols and expected outcomes for this substrate class.[5])

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet glassware, solvents, or starting materials.[6] 2. Poor quality/titer of Grignard reagent.1. Rigorously flame-dry all glassware. Use freshly distilled anhydrous solvents. 2. Use a fresh bottle of Grignard reagent or titrate it before use (e.g., with I₂).
Starting Ester Recovered 1. Insufficient Grignard reagent (< 2 equivalents). 2. Grignard reagent was quenched before addition.1. Use at least 2.1-2.2 equivalents of the Grignard reagent.[5] 2. Ensure the inert atmosphere is maintained and all reagents are anhydrous.
Ketone Intermediate Isolated Highly unlikely, as the ketone is more reactive than the ester.[4] If observed, it indicates a severe steric hindrance issue or a very controlled, low-temperature addition of only one equivalent.Re-run the reaction with >2 equivalents of Grignard reagent and allow it to warm to room temperature.
Complex Mixture of Products 1. Reaction temperature was too high, causing side reactions. 2. Presence of other reactive functional groups on the Grignard reagent.1. Maintain cooling during the addition of the ester. 2. Ensure the Grignard reagent is free of incompatible functional groups.

References

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Can the reaction of a Grignard reagent with an ester be used to form a tertiary alcohol? True/False. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Esters to 3o alcohols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Swarthmore College. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Gauth. (n.d.). Ethyl acetate react with Grignard reagent methyl magnesium bromide form?. Retrieved from [Link]

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Application Notes: The Role of Ethyl 2-(benzyloxy)acetate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Formulation Scientists

Abstract: Ethyl 2-(benzyloxy)acetate (CAS No. 32122-09-1) is an aromatic ether-ester that presents unique opportunities for the modern fragrance formulator. While not as commonly cited as materials like Benzyl Acetate or Benzyl Benzoate, its molecular structure suggests a dual functionality: as a nuanced olfactory modifier and as a valuable mid-to-base note fixative. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, and detailed application methodologies for its evaluation and incorporation into fragrance compositions. The causality behind experimental choices is emphasized to empower researchers in their formulation development.

Physicochemical and Olfactory Profile

A thorough understanding of a material's physical and chemical properties is foundational to its effective use. This compound is a colorless to pale yellow liquid whose identity and purity can be confirmed by the parameters outlined below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 32122-09-1 [1]
Molecular Formula C₁₁H₁₄O₃ [1]
Molecular Weight 194.23 g/mol [2]
IUPAC Name ethyl 2-(phenylmethoxy)acetate [1]
Synonyms Benzyloxyacetic acid ethyl ester, Ethyl phenylmethoxyacetate [2]
Appearance Colorless to light yellow liquid [3]
Density 1.070 g/mL at 25 °C [2]
Refractive Index n20/D 1.493 [2]

| Boiling Point | 104-106 °C at 0.7 torr | [4] |

1.1 Olfactory Character

The olfactory profile of this compound is described in supplier literature as a "pleasant, fruity odor".[3] This general description suggests its utility as a blending agent rather than a primary scent determinant. Its ether linkage and ester functionality, combined with the benzyl group, imply a soft, sweet, and subtly floral-fruity character.

It is critical to distinguish it from structurally similar, but olfactively distinct, fragrance materials:

  • Benzyl Acetate: Possesses a powerful, fresh, sweet-floral jasmine note with fruity pear and banana facets.[5]

  • Ethyl Benzoate: Has a sweeter, more fruity-medicinal profile, sometimes compared to cherry.

  • Benzyl Benzoate: While used as a fixative, it has a very faint, sweet-balsamic odor.

The character of this compound is likely softer and less assertive than Benzyl Acetate, making it an excellent candidate for modifying and adding complexity to floral and fruity accords without overpowering them.

Synthesis and Quality Control

The synthesis of this compound is reliably achieved via a nucleophilic substitution reaction. The following protocol is adapted from validated procedures.[4]

2.1 Synthesis Protocol

A common and effective route involves the reaction of benzyl alcohol with ethyl bromoacetate.[4] This method proceeds by first forming a sodium benzoxide intermediate, which then acts as a nucleophile.

  • Step 1: Alkoxide Formation: Benzyl alcohol is added dropwise to a suspension of sodium hydride (NaH) in an anhydrous solvent like toluene at room temperature. The NaH acts as a strong base, deprotonating the alcohol to form sodium benzoxide. This is a critical step as it generates the highly reactive nucleophile.

  • Step 2: Nucleophilic Substitution (SN2 Reaction): The resulting suspension is cooled, and ethyl bromoacetate is added dropwise. The benzoxide ion attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage.

  • Step 3: Workup and Purification: The reaction is quenched with acidified ice water. The organic layer is separated, washed, and dried. The final product is purified via vacuum distillation to yield a high-purity liquid.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Benzyl Alcohol P1 Step 1: Deprotonation (Alkoxide Formation) R1->P1 R2 Sodium Hydride (NaH) R2->P1 R3 Ethyl Bromoacetate P2 Step 2: SN2 Reaction (Ether Formation) R3->P2 P1->P2 Sodium Benzoxide Intermediate P3 Step 3: Quench, Workup, & Vacuum Distillation P2->P3 Product This compound P3->Product Logical_Roles cluster_properties Core Chemical Properties cluster_functions Resulting Fragrance Functions A This compound P1 Ether-Ester Functionality A->P1 P2 MW = 194.23 (Relatively High) A->P2 F1 Modifier / Blender P1->F1 Contributes soft, fruity-floral character F2 Fixative P2->F2 Implies low volatility, slows evaporation Evaluation_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Analysis P1 Create Control Accord (20% in EtOH) T1 Dip Labeled Blotters P1->T1 P2 Create Test Accord (20% Accord, 5% EBA, 75% EtOH) P2->T1 T2 Evaluate at Timed Intervals (T=0, 1h, 4h, 8h) T1->T2 A1 Record Intensity (1-5) & Olfactory Character T2->A1 A2 Compare Longevity & Scent Profile A1->A2 A3 Conclusion on Fixative Effect A2->A3

Sources

Application Notes and Protocols: Ethyl 2-(benzyloxy)acetate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the utility of Ethyl 2-(benzyloxy)acetate as a functional monomer in polymer chemistry. The focus is on leveraging its unique chemical structure to synthesize advanced polymers with tailored properties for biomedical applications. This document provides theoretical grounding, practical insights, and detailed experimental protocols.

Introduction: The Strategic Role of Functional Monomers in Polymer Design

The advancement of polymer science, particularly for biomedical applications, hinges on the ability to precisely control the chemical functionality of the final macromolecule.[1][2] Functional polymers are essential for applications ranging from drug delivery and tissue engineering to advanced coatings.[3][4][5] A key strategy in designing such polymers is the use of monomers that carry protected functional groups. This approach allows for the polymerization to proceed without interference from reactive side groups, which can then be deprotected in a post-polymerization step to reveal the desired functionality.

This compound is a prime candidate for such a strategy. Its structure features an ethyl ester, which can participate in certain types of polymerization, and a benzyloxy group, which is a stable protecting group for a hydroxyl function. The benzyl group can be readily removed under mild conditions, typically via catalytic hydrogenation, to yield a primary alcohol. This "masked" hydroxyl functionality makes this compound a versatile building block for creating functional polyesters and other polymers with pendant hydroxyl groups. These hydroxyl groups can then be used for further modification, such as conjugation with drugs, peptides, or other bioactive molecules.

Potential Polymerization Pathways Involving Benzyloxy-Functionalized Monomers

While direct polymerization of this compound is not extensively documented, its structural motifs suggest its potential as a comonomer in several established polymerization techniques. The presence of the benzyloxy group on related monomers has been shown to be compatible with polymerization conditions.[6][7]

Ring-Opening Polymerization (ROP) of B-Benzyloxy-Substituted Cyclic Monomers

Ring-opening polymerization is a powerful method for producing biodegradable polyesters and polycarbonates with well-controlled molecular weights and architectures.[8] A relevant example is the polymerization of 5-(benzyloxy)-1,3-dioxepan-2-one, a seven-membered cyclic carbonate.[7] This demonstrates that a benzyloxy-substituted monomer can be effectively copolymerized with other cyclic esters like L-lactide, ε-caprolactone, and trimethylene carbonate using a tin(II) octoate (Sn(Oct)₂) catalyst.[7]

The resulting copolymers contain pendant benzyloxy groups distributed along the polymer backbone. These groups can be subsequently debenzylated to yield hydroxyl-functionalized copolymers, which exhibit altered hydrophilicity and provide sites for further chemical modification.

Radical Copolymerization of Benzyloxy-Substituted Acrylates

The benzyloxy group is also stable under the conditions of radical polymerization. For instance, benzyloxy-substituted phenylcyanoacrylates have been successfully copolymerized with styrene.[6] This suggests that an acrylate or methacrylate derivative of a benzyloxy-containing alcohol could be readily copolymerized with a wide range of vinyl monomers to introduce the protected hydroxyl functionality.

Experimental Protocols

The following protocols are illustrative and based on established chemistries for related benzyloxy-functionalized monomers.[7] Researchers should adapt these protocols based on their specific experimental goals and available characterization techniques.

Protocol 1: Synthesis of a B-Benzyloxy-Functionalized Copolyester via Ring-Opening Polymerization

This protocol describes the synthesis of a random copolymer of ε-caprolactone and a hypothetical benzyloxy-functionalized cyclic ester, (R,S)-6-(benzyloxymethyl)-1,4-dioxan-2-one, which could be synthesized from this compound. The principle is analogous to the copolymerization of 5-(benzyloxy)-1,3-dioxepan-2-one.[7]

Objective: To synthesize a biodegradable polyester with pendant benzyloxy groups for subsequent deprotection to hydroxyl groups.

Materials:

  • ε-caprolactone (distilled prior to use)

  • (R,S)-6-(benzyloxymethyl)-1,4-dioxan-2-one (hypothetical monomer)

  • Tin(II) octoate (Sn(Oct)₂) solution in toluene (0.2 M)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane

Instrumentation:

  • Schlenk flask and line

  • Magnetic stirrer with heating

  • NMR spectrometer

  • Gel Permeation Chromatography (GPC)

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add ε-caprolactone (e.g., 5 mmol, 0.57 g) and (R,S)-6-(benzyloxymethyl)-1,4-dioxan-2-one (e.g., 0.5 mmol, 0.11 g).

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomers.

  • Initiator Injection: Add the Sn(Oct)₂ solution in toluene (e.g., 0.05 mmol, 0.25 mL of 0.2 M solution) to the stirred monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the conversion of the monomers by taking aliquots for ¹H NMR analysis.

  • Termination and Precipitation: Cool the reaction to room temperature and terminate by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Purification and Drying: Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane. Re-precipitate in cold methanol. Collect the purified polymer by filtration and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: Confirm the incorporation of both monomers into the copolymer chain by identifying the characteristic peaks of each repeating unit.

  • GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting copolymer.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up and Purification a Flame-dry Schlenk flask b Add monomers: ε-caprolactone benzyloxy-functionalized lactone a->b c Add anhydrous toluene b->c d Inject Sn(Oct)₂ initiator c->d e Heat to 100°C for 24-48h d->e f Monitor conversion via ¹H NMR e->f g Terminate with Methanol f->g h Precipitate in cold Methanol g->h i Redissolve in CH₂Cl₂ and re-precipitate h->i j Dry polymer under vacuum i->j k Final Copolymer j->k Characterization: ¹H NMR, GPC

Caption: Workflow for the synthesis of a benzyloxy-functionalized copolyester.

Protocol 2: Post-Polymerization Deprotection of the Benzyl Group

Objective: To convert the benzyloxy-functionalized polyester into a hydroxyl-functionalized polyester.

Materials:

  • Benzyloxy-functionalized copolymer (from Protocol 3.1)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Tetrahydrofuran (THF) or Ethyl Acetate[9][10] (anhydrous)

  • Hydrogen gas (H₂)

Instrumentation:

  • Hydrogenation reactor or a flask with a balloon of H₂

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the benzyloxy-functionalized copolymer (e.g., 1 g) in anhydrous THF or ethyl acetate (e.g., 20 mL) in a suitable reaction vessel.

  • Catalyst Addition: Carefully add Pd/C catalyst (e.g., 10 wt% of the polymer weight, 100 mg) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a pressurized reactor) at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the deprotection by taking aliquots, filtering off the catalyst, and analyzing by ¹H NMR. The disappearance of the aromatic protons of the benzyl group indicates the completion of the reaction.

  • Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Polymer Recovery: Concentrate the filtrate under reduced pressure and precipitate the resulting hydroxyl-functionalized polymer in a non-solvent like cold diethyl ether or hexane.

  • Drying: Collect the polymer and dry under vacuum.

Deprotection Reaction Diagram:

G Polymer-CH₂-O-Benzyl Polymer-CH₂-O-Benzyl Polymer-CH₂-OH + Toluene Polymer-CH₂-OH + Toluene Polymer-CH₂-O-Benzyl->Polymer-CH₂-OH + Toluene  H₂, Pd/C  THF or Ethyl Acetate  

Caption: Catalytic hydrogenation for benzyl group deprotection.

Quantitative Data Summary

The following table provides hypothetical data for a series of copolymerizations as described in Protocol 3.1, illustrating the effect of varying the comonomer feed ratio on the polymer properties.

Sample IDMolar Ratio (Caprolactone:Benzyloxy-lactone)Mn ( g/mol ) (GPC)PDI (GPC)% Benzyloxy-lactone in Copolymer (¹H NMR)
PCL-BnOH-195:515,2001.354.8
PCL-BnOH-290:1014,8001.419.5
PCL-BnOH-380:2014,1001.5218.7

Conclusion and Future Outlook

This compound represents a valuable, yet currently underexplored, building block in polymer chemistry. By considering it as a precursor to functional monomers for techniques like ring-opening and radical polymerization, a wide array of novel functional polymers can be envisioned. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to explore the synthesis of hydroxyl-functionalized polymers. These materials are poised to have a significant impact in biomedical fields, where polymer functionality is a critical determinant of performance in applications such as targeted drug delivery, regenerative medicine, and biocompatible coatings. Further research into the synthesis of novel cyclic and vinyl monomers derived from this compound is highly encouraged.

References

  • The Uses of Polymer in Biomedical Application - Advances in Engineering Innovation. (2025).
  • Application of polymer in biomedical implication - GSC Online Press. (2021). GSC Biological and Pharmaceutical Sciences.
  • Biomedical Applications of Polymers -An Overview - Juniper Publishers. (2018). Current Trends in Biomedical Engineering & Biosciences.
  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacryl
  • This compound 97 32122-09-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly - PMC - NIH. (n.d.).
  • Conjugated polymers for biomedical applications - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Biomedical Applications of Polymers -An Overview - Juniper Publishers. (2018). Current Trends in Biomedical Engineering & Biosciences.
  • This compound 97 32122-09-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound | C11H14O3 | CID 290299 - PubChem - NIH. (n.d.).
  • Living and Immortal Ring-Opening Polymerization of Cyclic Esters - Advanced Materials Letters. (n.d.).
  • This compound 97% | 32122-09-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound 97 32122-09-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound 97 32122-09-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • How Ethyl Acetate Enhances Polymer Production Efficiency? - Patsnap Eureka. (2025).
  • Quasiliving cationic ring-opening polymerization of 2-ethyl-2-oxazoline in benzotrifluoride, as an alternative reaction medium P - University of Helsinki Research Portal. (2021). University of Helsinki.
  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbon

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Application Note & Protocols: Ethyl 2-(benzyloxy)acetate as a Versatile C2-Nucleophile in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multi-component reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, convergent step. This guide details the application of ethyl 2-(benzyloxy)acetate as a potent C2-nucleophilic building block in MCRs. We explore its unique reactivity, stemming from its active methylene group, and provide a detailed protocol for its use in a catalyst-mediated, three-component synthesis of highly functionalized piperidine scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage MCRs for the efficient generation of novel chemical entities.

Introduction: The Strategic Value of this compound in MCRs

Multi-component reactions, by their very nature, build molecular complexity by combining three or more starting materials in one pot. The efficiency and atom economy of this approach are unparalleled for generating libraries of structurally diverse compounds. The choice of each component is critical as it dictates the core scaffold and functionality of the final product.

This compound (EBA) is an exemplary reagent for this purpose. Its structure, C₁₁H₁₄O₃, features an "active methylene" group—a -CH₂- flanked by two electron-withdrawing groups (an ester and a benzyloxy ether).[1][2][3] This configuration significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (enolate) under basic or catalytic conditions. This enolate is a potent carbon nucleophile, ready to participate in a variety of bond-forming reactions.

Key Attributes of this compound:

  • Active Methylene Nucleophile: Functions as a versatile C2 building block, analogous to classic reagents like ethyl acetoacetate or diethyl malonate.[1][3]

  • Embedded Functionality: Unlike simpler active methylene compounds, EBA introduces a benzyloxy-methyl moiety. The benzyl group can serve two strategic purposes:

    • A Stable Structural Element: It can be retained in the final molecule, providing a lipophilic aromatic feature.

    • A Masked Hydroxyl Group: The benzyl ether can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a primary alcohol. This offers a valuable post-MCR functionalization handle for further synthetic elaboration—a crucial feature in drug development for structure-activity relationship (SAR) studies.[4]

This guide focuses on a powerful application of EBA: a domino three-component reaction with an aromatic aldehyde and an aniline to synthesize complex piperidine heterocycles, a privileged scaffold in medicinal chemistry.[5][6]

Core Application: Three-Component Synthesis of Functionalized Piperidines

The synthesis of highly substituted piperidines is of immense interest due to their prevalence in pharmaceuticals and natural products.[6] The following domino reaction showcases how EBA can be employed to rapidly construct this valuable heterocyclic core.

Overall Transformation:

Reaction Mechanism and Rationale

This reaction proceeds through a catalyst-mediated cascade of classical organic reactions. Understanding this mechanism is key to troubleshooting and optimization. The process typically involves an initial imine formation, followed by a series of condensation, Michael addition, and cyclization steps.

G cluster_2 Step 3 & 4: Cascade to Piperidine A ArCHO (Aldehyde) Imine Ar-CH=N-Ar' (Imine) A->Imine -H₂O B Ar'NH₂ (Aniline) B->Imine Intermediate Aza-Michael Adduct Imine->Intermediate Imine_ref Imine EBA This compound (EBA) Acceptor α,β-Unsaturated Ester (Michael Acceptor) EBA->Acceptor Knoevenagel Condensation Aldehyde2 ArCHO (Aldehyde) Aldehyde2->Acceptor Acceptor->Intermediate Acceptor_ref Michael Acceptor Piperidine Piperidine Product Intermediate->Piperidine Intramolecular Cyclization & Tautomerization Imine_ref->Intermediate Aza-Michael Addition Acceptor_ref->Intermediate

Caption: Proposed domino reaction mechanism for piperidine synthesis.

  • Causality: The reaction is designed to proceed spontaneously after the initial components are activated. The formation of the Michael acceptor (Step 2) is often the rate-limiting step and is driven by the acidity of EBA's methylene protons. The subsequent Michael addition (Step 3) is highly favorable, creating an intermediate perfectly poised for the final intramolecular cyclization to form the stable six-membered piperidine ring. The choice of catalyst (e.g., a Lewis acid like TMSI or a Brønsted acid) is critical to facilitate both imine formation and the Knoevenagel condensation.[5]

Application Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-oxo-2-phenyl-1-(p-tolyl)piperidine-3-carboxylate

This protocol provides a representative, self-validating procedure for the synthesis of a polysubstituted piperidine using EBA.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-MethoxybenzaldehydeC₈H₈O₂136.152.02.0
p-ToluidineC₇H₉N107.151.01.0
This compoundC₁₁H₁₄O₃194.231.01.0
Cerium(IV) ammonium nitrate (CAN)(NH₄)₂Ce(NO₃)₆548.220.10.1 (10 mol%)
Acetonitrile (MeCN)C₂H₃N41.055.0 mL-
Experimental Workflow

G start Start setup 1. Setup Add aldehyde, aniline, and EBA to MeCN in a round-bottom flask. start->setup catalyst 2. Catalyst Addition Add CAN (10 mol%) to the stirred mixture. setup->catalyst reaction 3. Reaction Reflux the mixture at 80 °C. Monitor by TLC. catalyst->reaction workup 4. Work-up Cool to RT. Quench with H₂O. Extract with Ethyl Acetate. reaction->workup purify 5. Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purify analyze 6. Analysis Characterize product by ¹H NMR, ¹³C NMR, and HRMS. purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybenzaldehyde (272 mg, 2.0 mmol), p-toluidine (107 mg, 1.0 mmol), and this compound (194 mg, 1.0 mmol).

  • Solvent Addition: Add 5.0 mL of acetonitrile to the flask. Stir the mixture at room temperature for 5 minutes to ensure all reagents are dissolved.

  • Catalyst Addition: Add cerium(IV) ammonium nitrate (CAN) (55 mg, 0.1 mmol, 10 mol%) to the reaction mixture.

    • Scientist's Note: CAN is an effective Lewis acid catalyst for this transformation. Other catalysts like TMSI, SbI₃, or various Brønsted acids have also been reported for analogous reactions and can be screened for optimization.[5] The choice of catalyst can significantly impact reaction time and yield.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-82 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 6-8 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Add 15 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (230-400 mesh) using a gradient elution of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to afford the pure piperidine product.

  • Characterization (Self-Validation): The structure and purity of the final compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data & Substrate Scope

The true power of an MCR lies in its versatility. By varying the aldehyde and aniline components, a diverse library of piperidine analogues can be generated. The following table presents expected outcomes based on literature precedents for similar transformations.[5][6]

EntryAldehyde (ArCHO)Aniline (Ar'NH₂)Expected Yield (%)Notes
1BenzaldehydeAniline85-90%Unsubstituted parent reaction, generally high yielding.
24-Methoxybenzaldehydep-Toluidine88-94%Electron-donating groups on both partners facilitate the reaction.
34-NitrobenzaldehydeAniline75-80%Electron-withdrawing group on aldehyde may slightly decrease yield.
44-Chlorobenzaldehyde4-Chloroaniline80-85%Halogen substituents are well-tolerated.
52-NaphthaldehydeAniline82-88%Sterically larger aromatic systems are compatible.
6Thiophene-2-carbaldehydeAniline78-83%Heterocyclic aldehydes can be successfully employed.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Product Inactive Catalyst: The catalyst may have degraded due to moisture. Low Reactivity: Sterically hindered or highly electron-deficient substrates may react slowly.Catalyst Screening: Test alternative Lewis or Brønsted acid catalysts (e.g., InCl₃, Sc(OTf)₃, p-TSA). Ensure anhydrous conditions. Increase Temperature/Time: Increase the reaction temperature or allow for a longer reaction time. Solvent Screen: Test other solvents like Toluene or Dichloromethane (DCM).
Complex Product Mixture Side Reactions: Formation of Knoevenagel adduct between the aldehyde and EBA without subsequent cyclization. Self-condensation of the aldehyde.Control Stoichiometry: Ensure the aldehyde is not in large excess. Consider slow addition of the aldehyde to the mixture of aniline and EBA. Lower Temperature: Running the reaction at a lower temperature may favor the desired domino pathway over competing side reactions.
Purification Issues Similar Polarity: The desired product and key byproducts may have very similar Rf values on TLC, making separation difficult.Optimize Chromatography: Use a shallow solvent gradient during column chromatography. If separation is still difficult, consider preparative HPLC or recrystallization if the product is a solid.

Conclusion

This compound is a highly effective and strategic reagent for use in multi-component reactions. Its identity as an active methylene compound allows it to function as a robust C2-nucleophile, while the embedded benzyloxy group offers a dual advantage of structural utility and a latent functional handle for subsequent synthetic diversification. The three-component synthesis of polysubstituted piperidines detailed herein serves as a powerful example of its application, providing a rapid, efficient, and versatile route to generate libraries of medicinally relevant heterocyclic compounds. By understanding the underlying mechanism and experimental nuances, researchers can confidently employ EBA to accelerate discovery programs in chemistry and drug development.

References

  • ResearchGate. Reaction of benzaldehyde (2 mmol), aniline (2 mmol) and ethyl acetoacetate (1 mmol). [Online] Available at: [Link]

  • Royal Society of Chemistry. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Online] Available at: [Link]

  • Shivaji College, University of Delhi. Active Methylene Compounds. [Online] Available at: [Link]

  • Quora. What are the active methylene compounds? Name three of them.. [Online] Available at: [Link]

  • EaseToLearn.com. Active methylene compounds. [Online] Available at: [Link]

  • PubChem, National Institutes of Health. This compound. [Online] Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(benzyloxy)acetate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and maximize the yield and purity of your product. This guide is structured in a question-and-answer format to directly address potential issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, explaining the underlying chemical principles and offering robust solutions.

Problem 1: Low or No Product Yield

Question: I've followed a standard Williamson ether synthesis protocol but my yield of this compound is disappointingly low. What are the most likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors related to the reaction's core mechanism—an SN2 nucleophilic substitution.[1][2] The reaction involves the deprotonation of benzyl alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide, ethyl chloroacetate or bromoacetate.[2] Inefficiency at either stage will drastically reduce your yield.

Here are the primary causes and their solutions:

  • Inefficient Deprotonation of Benzyl Alcohol: Benzyl alcohol is a relatively weak acid. For the SN2 reaction to proceed efficiently, this alcohol must be converted to its much more nucleophilic conjugate base, the benzyl alkoxide.[1]

    • Cause: The base you are using is not strong enough to fully deprotonate the alcohol. Common bases like potassium carbonate (K₂CO₃) may be insufficient for non-phenolic alcohols.[3]

    • Solution: Employ a stronger base. Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this purpose. It irreversibly deprotonates the alcohol, driving the equilibrium forward.[3][4] The reaction should be performed in an anhydrous polar aprotic solvent like THF or DMF.[1][4]

  • Poor Reactant Solubility & Phase Separation: When using a cost-effective base like sodium hydroxide (NaOH), the reactants often exist in two different phases (aqueous and organic), preventing them from interacting.

    • Cause: The benzyl alkoxide, formed in the aqueous phase, cannot react with the ethyl chloroacetate, which resides in the organic phase.

    • Solution: Implement Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a molecule with both hydrophilic and hydrophobic properties. It transports the alkoxide anion from the aqueous layer into the organic layer, allowing it to react with the alkyl halide.[5][6] This is an excellent method for improving yield without resorting to expensive anhydrous solvents and reagents.[7]

  • Side Reactions: Several competing reactions can consume your starting materials or product.

    • Cause: Hydrolysis of the this compound product back to benzyloxyacetic acid can occur under prolonged exposure to strong basic conditions, especially at elevated temperatures in the presence of water.[8]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately.[9] Keep reaction temperatures as low as reasonably possible to achieve a good reaction rate without promoting side reactions.

    • Cause: The alkylating agent, ethyl chloroacetate, can undergo self-condensation or elimination under strongly basic conditions.[4]

    • Solution: A common strategy is to add the ethyl chloroacetate dropwise to the reaction mixture containing the fully formed benzyl alkoxide. This keeps the concentration of the electrophile low at any given time, minimizing side reactions.

Problem 2: The Reaction Stalls and Does Not Go to Completion

Question: My TLC analysis shows that after several hours, I still have a significant amount of unreacted benzyl alcohol. What's preventing the reaction from completing?

Answer: An incomplete reaction points to issues with stoichiometry, catalyst activity, or reaction conditions that fail to overcome the activation energy barrier.

  • Cause: Insufficient base or alkylating agent.

    • Solution: Ensure you are using at least a stoichiometric equivalent of the base relative to the benzyl alcohol. For the alkylating agent (ethyl chloroacetate), using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Cause: Inactivation of the base.

    • Solution: Sodium hydride (NaH) is highly reactive with water. If your solvent or benzyl alcohol is not anhydrous, the NaH will be quenched before it can deprotonate your starting material.[3] Always use freshly opened or properly stored anhydrous solvents and distill benzyl alcohol if its purity is uncertain.

  • Cause: Insufficient Temperature.

    • Solution: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. For NaH in THF, refluxing (approx. 66°C) is common. For PTC systems, temperatures between 50-75°C are often effective.[10] Experiment to find the optimal balance between reaction rate and purity.

Problem 3: The Final Product is Difficult to Purify

Question: After workup, I have an oily residue that is proving difficult to purify by column chromatography. What impurities are likely present and how can I improve the purification process?

Answer: Purification challenges often arise from unreacted starting materials or the formation of byproducts with similar polarities to the desired product.

  • Likely Impurities:

    • Unreacted Benzyl Alcohol: Has a higher polarity than the product.

    • Unreacted Ethyl Chloroacetate: Can be difficult to remove due to its volatility.

    • Dibenzyl Ether: Formed if benzyl bromide/chloride is used as the alkylating agent by mistake or is present as an impurity.

    • Polymeric Materials: Can form from the self-condensation of ethyl glyoxylate, which can be an impurity in ethyl chloroacetate.[11]

  • Purification Strategy:

    • Aqueous Workup: The first step is a thorough aqueous workup. Wash the organic layer with water to remove water-soluble impurities like the base and salts. A wash with a saturated sodium bicarbonate solution can help neutralize any remaining acidic species, and a final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer.[3][12]

    • Removal of Excess Reagents: If you have a significant amount of unreacted benzyl alcohol, it can often be removed by vacuum distillation if its boiling point is sufficiently different from your product's.

    • Column Chromatography: Use a solvent system that provides good separation on a TLC plate before running a column. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation an excellent final purification step to obtain a highly pure liquid product.

Frequently Asked Questions (FAQs)

Question: What is the fundamental mechanism of the synthesis of this compound?

Answer: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2]

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of benzyl alcohol, forming a potent nucleophile, the benzyl alkoxide ion (C₆H₅CH₂O⁻).

  • Nucleophilic Attack: The benzyl alkoxide attacks the electrophilic carbon atom of ethyl chloroacetate. This is the carbon atom bonded to the chlorine. The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[1][2]

  • Displacement: In a concerted step (happening all at once), the carbon-oxygen bond forms at the same time the carbon-chlorine bond breaks. The chlorine atom leaves as a chloride ion (Cl⁻), which associates with the cation from the base (e.g., Na⁺).

Question: Which alkylating agent is better: ethyl chloroacetate or ethyl bromoacetate?

Answer: In SN2 reactions, the rate depends on the leaving group's ability to stabilize a negative charge. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion and the conjugate base of a stronger acid (HBr vs. HCl). Therefore, ethyl bromoacetate will generally react faster than ethyl chloroacetate under identical conditions. However, ethyl chloroacetate is often less expensive and perfectly suitable for this synthesis, though it may require slightly longer reaction times or higher temperatures.

Question: Can I use a different solvent? What are the key considerations?

Answer: Yes, but the choice of solvent is critical for an SN2 reaction.[1]

  • Recommended: Polar aprotic solvents like DMF, DMSO, and THF are ideal.[4] They are polar enough to dissolve the ionic alkoxide but do not form strong hydrogen bonds with the nucleophile. This "naked" nucleophile is highly reactive, leading to a faster reaction rate.

  • To Avoid: Polar protic solvents like water or ethanol should be avoided, especially when using strong bases like NaH. They will react with the base and can solvate the nucleophile through hydrogen bonding, shielding it and reducing its reactivity.[13]

Optimization of Reaction Conditions

To assist researchers in selecting the optimal reaction pathway, the following table summarizes various conditions and their expected outcomes.

Method Base Solvent Catalyst Temperature Typical Yield Key Considerations
Strong Base Sodium Hydride (NaH)Anhydrous THF or DMFNone25°C to Reflux> 85%Requires strictly anhydrous conditions; NaH is pyrophoric.[3]
Phase-Transfer Sodium Hydroxide (NaOH, 30-50% aq.)Toluene or CH₂Cl₂TBAB50-75°C70-90%Cost-effective and scalable; requires vigorous stirring.[5][6]
Carbonate Base Potassium Carbonate (K₂CO₃)DMF or AcetonitrileNone80-100°C50-75%Safer base, but requires higher temperatures and longer reaction times.[3]
Experimental Protocol: Phase-Transfer Catalysis Method

This protocol provides a robust and scalable method for the synthesis of this compound.

Materials:

  • Benzyl alcohol

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add benzyl alcohol (1.0 eq.), toluene (approx. 2 M concentration), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (2.0 eq.).

  • Heating: Heat the biphasic mixture to 70°C.

  • Alkylating Agent Addition: Slowly add ethyl chloroacetate (1.1 eq.) dropwise over 30 minutes, maintaining the internal temperature at 70-75°C.

  • Reaction Monitoring: Allow the reaction to stir at 75°C. Monitor the disappearance of benzyl alcohol by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with toluene.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis and Optimization Workflow

The following diagram illustrates the logical flow of the synthesis process, from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (Alcohol, Halide, Base, Solvent) glassware Dry Glassware reagents->glassware setup Assemble Apparatus (Flask, Condenser) glassware->setup deprotonation Deprotonate Alcohol (Add Base) setup->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation monitor Monitor Progress (TLC) alkylation->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction & Washes quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify yield Calculate Yield purify->yield characterize Characterize Product (NMR, IR, MS) yield->characterize

Caption: Workflow for this compound Synthesis.

References
  • Vertex AI Search. The Williamson Ether Synthesis. Accessed January 7, 2026.
  • Utah Tech University. Williamson Ether Synthesis. Accessed January 7, 2026.
  • J&K Scientific LLC. Williamson Ether Synthesis. Accessed January 7, 2026.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Accessed January 7, 2026.
  • Wikipedia. Williamson ether synthesis. Accessed January 7, 2026.
  • Williamson Ether Synthesis. YouTube. Published October 20, 2020. Accessed January 7, 2026.
  • Chem-Station.
  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Accessed January 7, 2026.
  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. Accessed January 7, 2026.
  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Accessed January 7, 2026.
  • National Center for Biotechnology Information. Ethyl 2-(benzyloxy)
  • Taylor & Francis Online. Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Published January 17, 2019. Accessed January 7, 2026.
  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. Published December 23, 1975. Accessed January 7, 2026.
  • Sigma-Aldrich. Ethyl 2-(benzyloxy)
  • LookChem. Purification of Ethyl acetate. Chempedia. Accessed January 7, 2026.
  • BenchChem.
  • Atlantis Press. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Published January 19, 2024. Accessed January 7, 2026.
  • Longdom Publishing. Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Published June 11, 2016. Accessed January 7, 2026.
  • CymitQuimica. CAS 32122-09-1: ethyl (benzyloxy)
  • Sigma-Aldrich. This compound 97 32122-09-1. Accessed January 7, 2026.
  • Eurasian Journal of Physics, Chemistry and Mathematics. Benzyl Acetate: A Review on Synthetic Methods. Accessed January 7, 2026.
  • MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Accessed January 7, 2026.
  • BenchChem. Troubleshooting low yield during the chemical synthesis of Episappanol. Accessed January 7, 2026.
  • S. Afr. J. Chem. Decarboxylations of 2-alkoxy- and 2-aryloxyalkanoic acids, mixed acetal synthesis. Published 1984. Accessed January 7, 2026.
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  • BenchChem. Troubleshooting low yield in 9-Ethyladenine derivative synthesis. Accessed January 7, 2026.
  • Reddit. First synthesis of ethyl acetate, does that yield make sense?. Published April 2, 2024. Accessed January 7, 2026.
  • ResearchGate. Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?. Asked September 16, 2014. Accessed January 7, 2026.

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Common side reactions during the synthesis of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of Ethyl 2-(benzyloxy)acetate is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] In this S(_N)2 reaction, the alkoxide generated from ethyl 2-hydroxyacetate (ethyl glycolate) acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to form the desired ether linkage.[3] While seemingly straightforward, this synthesis is susceptible to several side reactions that can impact yield and purity. This guide will navigate you through these potential pitfalls and provide solutions to overcome them.

Reaction Scheme

Williamson Ether Synthesis cluster_main Main Reaction Pathway ethyl_glycolate Ethyl 2-hydroxyacetate (Ethyl Glycolate) alkoxide Ethyl Glycolate Alkoxide ethyl_glycolate->alkoxide + Base - H2 base Base (e.g., NaH) benzyl_bromide Benzyl Bromide product This compound alkoxide->product + Benzyl Bromide - Br- salt NaBr

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Self-condensation of Ethyl Glycolate (Claisen Condensation): Under strongly basic conditions, the enolate of ethyl glycolate can react with another molecule of ethyl glycolate to form a β-keto ester.[4][5]

  • Elimination (E2) Reaction: Although benzyl bromide is a primary halide and less prone to elimination, the use of a strong, sterically hindered base or high temperatures can promote the formation of stilbene.

  • Hydrolysis of the Ester: The ester group in both the starting material and the product can be hydrolyzed to the corresponding carboxylate salt if water is present in the reaction mixture or during a basic workup.[6][7]

  • Formation of Dibenzyl Ether: This can occur if the benzyl bromide reacts with a benzyl alkoxide. Benzyl alkoxide can be formed if benzyl alcohol is present as an impurity in the benzyl bromide or if the reaction conditions promote its formation.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of ethyl glycolate and benzyl bromide in the final product mixture.

Q2: What is the optimal choice of base for this reaction, and why?

A2: Sodium hydride (NaH) is a common and effective base for this synthesis.[8] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[3] The byproduct of this deprotonation is hydrogen gas, which is easily removed from the reaction mixture. Other bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) can also be used, but they may be less effective and can introduce water into the reaction, leading to hydrolysis of the ester.[8]

Q3: Which solvent is most suitable for this synthesis?

A3: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for Williamson ether synthesis.[8] These solvents effectively dissolve the alkoxide and do not participate in the reaction. It is crucial to use anhydrous solvents to prevent the hydrolysis of the ester and the quenching of the base.

Q4: How can I effectively remove unreacted benzyl bromide from my final product?

A4: Unreacted benzyl bromide can be challenging to remove due to its relatively high boiling point. Column chromatography is a reliable method for purification. Alternatively, a chemical quench can be employed. Adding a small amount of a nucleophilic amine, such as triethylamine, to the reaction mixture after the main reaction is complete will convert the excess benzyl bromide into a quaternary ammonium salt, which can be easily removed by an aqueous wash.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective deprotonation: The base was not strong enough, or it was deactivated by moisture. 2. Low reaction temperature: The reaction rate is too slow. 3. Poor quality reagents: The starting materials or solvent were not pure or were degraded.1. Use a strong, fresh base like NaH and ensure all glassware and solvents are rigorously dried. 2. Gently heat the reaction mixture (e.g., to 40-50 °C) after the addition of benzyl bromide. 3. Use freshly distilled or high-purity reagents and anhydrous solvents.
Presence of a significant amount of ethyl 2-hydroxyacetate in the product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Stoichiometry imbalance: Insufficient amount of base or benzyl bromide was used.1. Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by TLC. 2. Ensure accurate measurement of all reagents. A slight excess of benzyl bromide (e.g., 1.1 equivalents) can be used to drive the reaction to completion.
Formation of a white precipitate during the reaction This is typically the sodium bromide (NaBr) salt byproduct, indicating that the reaction is proceeding as expected.No action is required. The salt will be removed during the aqueous workup.
Product is an oil, but TLC shows multiple spots This indicates the presence of impurities, which could be unreacted starting materials or side products like dibenzyl ether or the Claisen condensation product.Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired product from these impurities.
Product appears to have hydrolyzed during workup The workup conditions were too basic, or the mixture was in contact with the basic aqueous solution for an extended period.Use a mild basic wash (e.g., saturated sodium bicarbonate solution) and minimize the time the organic layer is in contact with the aqueous phase.[7] If hydrolysis is a major issue, consider a neutral workup with water followed by a brine wash.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-hydroxyacetate (ethyl glycolate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred THF.

  • Slowly add ethyl 2-hydroxyacetate (1.0 equivalent) dropwise to the suspension of NaH in THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO(_3) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil.

Visualization of Reaction Pathways

Reaction_Pathways Start Ethyl Glycolate + Benzyl Bromide + Strong Base (e.g., NaH) Desired This compound (Desired Product) Start->Desired Williamson Ether Synthesis (SN2 Pathway) Side1 Claisen Condensation Product (β-Keto Ester) Start->Side1 Self-condensation of Ethyl Glycolate Enolate Side3 Dibenzyl Ether Start->Side3 Reaction with Benzyl Alkoxide Side4 Unreacted Starting Materials Start->Side4 Incomplete Reaction Side2 Hydrolysis Product (Benzyloxyacetic Acid) Desired->Side2 Ester Hydrolysis (during workup)

Caption: Potential reaction pathways in the synthesis of this compound.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemguide. Hydrolysing esters. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

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Technical Support Center: Purification of Crude Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 2-(benzyloxy)acetate. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimental work. The methodologies described are grounded in established chemical principles to ensure both efficacy and reproducibility.

Section 1: Initial Characterization and Impurity Profile

Before selecting a purification strategy, a preliminary analysis of the crude product is essential. This typically involves Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major components and impurities.

Physical Properties of this compound

A clear understanding of the target compound's physical properties is critical for designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1], Sigma-Aldrich
Appearance LiquidSigma-Aldrich
Density ~1.070 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D ~1.493Sigma-Aldrich
Boiling Point High; requires vacuum for distillationInferred from related structures[2]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane); insoluble in water.General chemical principles
FAQ: What are the most common impurities in crude this compound?

The impurity profile depends heavily on the synthetic route, but typically includes:

  • Unreacted Starting Materials:

    • Benzyl Alcohol: A common starting material or byproduct of de-benzylation. It is more polar than the product.

    • Ethyl Chloroacetate or Ethyl Bromoacetate: The electrophile in the Williamson ether synthesis. These are reactive and should be quenched during workup.

    • Sodium Benzyloxide/Benzyl Alcohol and Base: If prepared via Williamson ether synthesis, residual base and the corresponding alcohol may be present.

  • Solvents: Residual reaction solvents (e.g., DMF, THF, Ethanol).

  • Side-Reaction Products:

    • Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol or benzyl halides.

    • Benzyloxyacetic Acid: Resulting from the hydrolysis of the ester product during aqueous workup, especially under basic or acidic conditions.

  • Water: Introduced during the reaction workup.[3]

Section 2: Selecting the Right Purification Strategy

The choice of purification technique is dictated by the nature and quantity of the impurities identified in the initial analysis. The following decision tree provides a logical workflow for selecting the most appropriate method.

Purification_Strategy cluster_decision Decision Points start Analyze Crude Product (TLC, ¹H NMR) q1 Inorganic salts or water-soluble acids/bases present? start->q1 extraction Liquid-Liquid Extraction (Aqueous Workup) q2 Impurities have significantly different polarity? extraction->q2 Analyze Organic Layer chromatography Silica Gel Column Chromatography end_product Pure Ethyl 2-(benzyloxy)acetate chromatography->end_product distillation Vacuum Distillation distillation->end_product q1->extraction q1->q2  No q2->chromatography  Yes q3 Product is thermally stable and impurities have distinct boiling points? q2->q3  No / Co-eluting q3->chromatography  No / Thermally Labile q3->distillation  Yes

Caption: Decision tree for purification strategy.

Section 3: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

A. Liquid-Liquid Extraction Troubleshooting

Question: Why did an emulsion form during the aqueous wash, and how can I resolve it?

Answer: Emulsion formation is common when vigorous shaking creates a stable suspension of organic and aqueous droplets, often stabilized by fine particulates or amphiphilic impurity molecules.

  • Causality: The energy from shaking, combined with stabilizing agents, prevents the natural coalescence of the solvent droplets. This is particularly common in basic washes where saponified acidic impurities can act as soaps.

  • Solutions:

    • Patience: Allow the separation funnel to stand undisturbed for an extended period (15-30 minutes).

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Break the Emulsion: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing the organic components out and helping to break the emulsion.[4]

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool to coalesce the droplets.

    • Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the layers.[4]

Question: My product yield is low after extraction. Is it lost in the aqueous layer?

Answer: While this compound is generally not water-soluble, significant loss can occur under certain conditions.

  • Causality:

    • Ester Hydrolysis: Prolonged exposure to strongly acidic or basic aqueous solutions can hydrolyze the ester to the more water-soluble carboxylate (benzyloxyacetate), especially at elevated temperatures.

    • Insufficient Extraction: Not using enough extraction solvent or not performing enough extraction cycles (a minimum of 3 is recommended) can leave the product behind.[5]

  • Solutions:

    • Use Mild Reagents: Use a saturated sodium bicarbonate (NaHCO₃) solution for neutralizing acids instead of stronger bases like sodium hydroxide (NaOH).

    • Work Quickly: Do not let the mixture sit in the separatory funnel for extended periods, especially if acids or bases are present.

    • Back-Extraction: If you suspect hydrolysis, acidify the combined aqueous layers to pH ~2 with dilute HCl and re-extract with ethyl acetate. This will protonate the benzyloxyacetate, making it soluble in the organic layer.

    • Salting Out: Before extraction, add NaCl to the aqueous layer to decrease the solubility of your organic product in the aqueous phase.[6]

B. Column Chromatography Troubleshooting

Question: My compound runs with an Rf of nearly 1.0 (or 0.0) on the TLC plate. How do I find a suitable solvent system for my column?

Answer: An Rf value near the solvent front (1.0) indicates the eluent is too polar, while an Rf at the baseline (0.0) means it is not polar enough. The ideal Rf for the target compound for good separation is around 0.25-0.35.[7]

  • Causality: The separation on silica gel (a polar stationary phase) is based on the polarity of the compounds. Non-polar compounds are eluted quickly by non-polar solvents, while polar compounds require more polar solvents to move.

  • Solutions:

    • If Rf is too high (e.g., > 0.5): Decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[7]

    • If Rf is too low (e.g., < 0.1): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Systematic Approach: Test a range of solvent systems using TLC, for example: 9:1, 7:1, 5:1, and 3:1 (v/v) Hexane:Ethyl Acetate. This will allow you to quickly zero in on the optimal ratio.

Question: The separation between my product and a close-running impurity is poor. How can I improve the resolution?

Answer: Poor resolution means the solvent system is not selective enough or the column is not efficient enough to separate the components.

  • Causality: Compounds with very similar polarities will travel through the column at similar rates.

  • Solutions:

    • Optimize the Solvent System:

      • Reduce Polarity: Switch to a less polar solvent system overall. This will cause all compounds to move slower, spending more time interacting with the silica gel and allowing for better separation.

      • Change Solvents: Substitute one of the eluent components to alter the selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and a small amount of methanol can sometimes resolve challenging mixtures.

    • Improve Column Technique:

      • Use a Longer/Narrower Column: This increases the surface area of the stationary phase, providing more opportunities for separation.

      • Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite® and load the resulting dry powder onto the column.[8] This results in a much sharper starting band compared to liquid loading, which is critical for separating close spots.

      • Fine-Mesh Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) for higher separation efficiency.

Section 4: Standard Operating Protocols

Protocol 1: General Liquid-Liquid Extraction Workup

This protocol is designed to remove water-soluble impurities like acids, bases, and salts.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash (Optional): If basic impurities (e.g., pyridine, excess amine) are present, wash the organic layer with 1M HCl (1 x volume equal to 1/3 of the organic layer).

  • Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (1-2 x volume equal to 1/3 of the organic layer) to remove acidic impurities. Vent the funnel frequently to release CO₂ pressure.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) solution (1 x volume equal to 1/3 of the organic layer) to remove the bulk of the dissolved water.[9]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product ready for further purification.

Protocol 2: Flash Column Chromatography

This protocol assumes a suitable solvent system (e.g., 5:1 Hexane:Ethyl Acetate) has been identified by TLC.

  • Column Preparation:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (~1 cm).[10]

    • Prepare a slurry of silica gel (70-230 mesh) in the least polar solvent to be used (e.g., hexane).

    • Pour the slurry into the column and gently tap the sides to pack the silica bed evenly. Add more solvent as needed, ensuring the silica bed never runs dry.[10]

    • Add another layer of sand (~1 cm) on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2x the mass of the crude product) to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the prepared eluent to the column.

    • Apply positive pressure (using a pump or compressed air) to achieve a flow rate of approximately 2 inches per minute.[7]

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: Frequently Asked Questions (FAQs)

Question: How can I confirm the purity and identity of my final product?

Answer: A combination of techniques is required for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The final product should show clean signals corresponding to the structure of this compound and a marked absence of impurity peaks seen in the crude spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight (194.23 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch around 1750 cm⁻¹ and the C-O ether stretch.

  • TLC: The purified product should appear as a single spot on a TLC plate when visualized under UV light and/or with a chemical stain.

Question: My product appears as a yellow oil, but the literature says it should be colorless. What does this mean?

Answer: A yellow color often indicates the presence of minor, highly conjugated impurities that are difficult to detect by NMR. Some compounds are also prone to slight decomposition upon exposure to air and light over time.[2] If spectroscopic analysis confirms high purity, the color may not be an issue for subsequent steps. If color is a concern, you can try filtering a solution of the product through a small plug of activated carbon or silica gel.

Question: What specific safety precautions should I take?

Answer: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Solvent Handling: Organic solvents are flammable and should be kept away from ignition sources. Ensure proper waste disposal procedures are followed.

References

  • PubChem. (n.d.). Ethyl benzoylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supporting information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Genta, D., et al. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Molecules, 26(16), 4992.
  • Prosea. (n.d.). Ethyl Acetate Extraction. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. GlycoSpectra. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Scribd. (n.d.). Expt .No. 9Liquid-Liquid Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • van der Bruggen, B., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute solutions. Chemical Engineering Research and Design, 138, 20-30.
  • YouTube. (2018, August 21). How to make ethyl acetate| Part 2 (Fractional distillation). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl benzoyl acetate, 94-02-0. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • ResearchGate. (2016, December 20). How can I remove ethyl acetate?. Retrieved from [Link]

  • Google Patents. (n.d.). CA2345992C - Process for recovery of ethyl acetate.
  • Reddit. (2017, October 19). Impurities in lab acetone and ethyl acetate?. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4569726A - Process for the separation of ethyl acetate from ethanol and water by extractive distillation.
  • Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]

  • Chilev, C., & Simeonov, E. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Journal of Chemical Technology and Metallurgy, 52(3), 463-474.
  • ResearchGate. (2015, September 24). How can I solve the problem of emulsion during ethyl acetate extraction?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Benzyloxyacetylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzyloxyacetylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important transformation in their synthetic endeavors. Here, we address common challenges encountered during the benzyloxyacetylation of alcohols, phenols, and amines, providing in-depth, experience-driven solutions to streamline your experimental workflow and enhance your success rate.

Troubleshooting Guide: A Question-and-Answer Approach

This section tackles specific issues you may encounter during your benzyloxyacetylation experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: Why is my benzyloxyacetylation reaction showing low to no product yield?

A low or non-existent yield is one of the most common frustrations in synthesis. Several factors, from reagent quality to reaction conditions, can be at play.

Possible Causes & Solutions:

  • Poor Quality of Benzyloxyacetyl Chloride: The primary reagent, benzyloxyacetyl chloride, is moisture-sensitive and can degrade over time.[1][2] Hydrolysis to benzyloxyacetic acid is a common issue.

    • Solution: Always use freshly prepared or newly purchased benzyloxyacetyl chloride. If you suspect degradation, you can synthesize it fresh from benzyloxyacetic acid using reagents like oxalyl chloride or thionyl chloride.[1] Store it under an inert atmosphere at low temperatures (2-8°C).[1][3]

  • Inactive Catalyst or Inappropriate Base: The choice and quality of the catalyst or base are crucial. For instance, in Friedel-Crafts type acylations, a deactivated Lewis acid will halt the reaction.[4][5] In reactions involving alcohols or amines as nucleophiles, an inappropriate base may not efficiently scavenge the HCl byproduct, leading to side reactions or protonation of the nucleophile.

    • Solution: Ensure your catalyst (e.g., AlCl₃, ZnCl₂) is anhydrous and active.[6] For alcohol and amine acylations, use a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the generated acid. The base should be dry and used in stoichiometric amounts or slight excess.

  • Suboptimal Reaction Temperature: Like many chemical reactions, the rate of benzyloxyacetylation is temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious, as excessive heat can lead to the decomposition of starting materials or products.[7][8] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.[7]

  • Steric Hindrance: If your alcohol, phenol, or amine is sterically hindered, the nucleophilic attack on the benzyloxyacetyl chloride will be slow.

    • Solution: Increase the reaction time and/or temperature. In some cases, using a stronger acylating agent (which is not directly applicable here but a general principle) or a less hindered base might be beneficial. For particularly challenging substrates, a more potent catalyst system may be required.

Question 2: My TLC plate shows multiple spots, indicating the formation of side products. What are they and how can I avoid them?

The formation of byproducts is a clear indicator of non-ideal reaction conditions. Identifying these impurities is the first step toward mitigating their formation.

Possible Side Reactions & Prevention Strategies:

  • Hydrolysis of Benzyloxyacetyl Chloride: If there is moisture in your reaction setup, the acyl chloride will readily hydrolyze to benzyloxyacetic acid.

    • Prevention: Ensure all glassware is oven or flame-dried before use.[9] Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Formation of Benzyl Alcohol and Other Benzyl Species: The benzyloxy group is susceptible to cleavage under certain conditions, particularly in the presence of strong Lewis acids or during prolonged heating.

    • Prevention: Use the minimum effective amount of Lewis acid catalyst. Avoid unnecessarily high reaction temperatures and long reaction times.[7]

  • Self-Condensation of the Acyl Chloride: Although less common, benzyloxyacetyl chloride can potentially react with itself under certain conditions.

    • Prevention: Add the acylating agent slowly and portion-wise to the solution of the nucleophile, rather than the other way around. This maintains a low concentration of the acyl chloride at any given time.

  • For Amine Acylations - Double Acylation: Primary amines can undergo acylation twice, especially if an excess of the acylating agent is used.

    • Prevention: Use a 1:1 stoichiometry of the amine to benzyloxyacetyl chloride. Slow, controlled addition of the acyl chloride is also beneficial.

Question 3: My starting material is decomposing. What is causing this and how can I fix it?

Starting material decomposition points to overly harsh reaction conditions or inherent instability of the substrate.

Causes of Decomposition & Mitigation:

  • Harsh Acidic Conditions: Strong Lewis or Brønsted acids can be detrimental to sensitive functional groups on your starting material.[6]

    • Mitigation: Reduce the amount of acid catalyst used.[7] If possible, switch to a milder catalyst. For acylations of alcohols and amines, where an external acid catalyst is often not needed, ensure the HCl byproduct is effectively neutralized by a base.

  • High Temperatures: Many organic molecules are not stable at high temperatures for extended periods.[8]

    • Mitigation: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.[7]

  • Incompatible Functional Groups: Certain functional groups on your starting material might react with the acylating agent or the catalyst. For example, amines can be complexed by Lewis acids, deactivating the aromatic ring in Friedel-Crafts reactions.[10]

    • Mitigation: Protect sensitive functional groups before carrying out the benzyloxyacetylation. A thorough understanding of your substrate's reactivity is key.

Question 4: I'm having difficulty purifying my benzyloxyacetylated product. What are the best practices?

Effective purification is critical for obtaining a high-quality final product.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often necessary.

    • Procedure: Quench the reaction (e.g., with water or a saturated ammonium chloride solution). If a base like TEA or pyridine was used, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove it. Follow this with a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to reduce the amount of dissolved water in the organic layer.[7]

  • Chromatography: Flash column chromatography is a powerful technique for separating the desired product from unreacted starting materials and side products.

    • Tips: Choose an appropriate solvent system by first running TLC plates in various solvent mixtures. Ensure your compound is stable on silica gel; some compounds can degrade on acidic silica.[9] If this is a concern, you can use neutral alumina or deactivated silica gel.

  • Recrystallization/Distillation: For solid products, recrystallization can be an effective purification method. For liquid products that are thermally stable, distillation under reduced pressure may be an option.[1][7]

Frequently Asked Questions (FAQs)

  • Q: What is the general mechanism for benzyloxyacetylation of an alcohol?

    • A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the benzyloxyacetyl chloride. This is followed by the elimination of the chloride ion, and a proton is subsequently removed from the oxygen (typically by a base) to yield the ester product.[11]

  • Q: Which solvents are suitable for benzyloxyacetylation reactions?

    • A: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. The choice of solvent can also depend on the solubility of your starting materials.

  • Q: How can I monitor the progress of my reaction?

    • A: Thin Layer Chromatography (TLC) is the most common and convenient method.[7] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the starting material and the formation of the product over time.

Experimental Protocols

General Protocol for Benzyloxyacetylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: To the stirred solution, add benzyloxyacetyl chloride (1.1 eq.) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC until the starting alcohol spot is no longer visible.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanism

Troubleshooting_Workflow start Low Yield in Benzyloxyacetylation check_reagents Check Reagent Quality (Acyl Chloride, Base, Solvent) start->check_reagents reagents_bad Use fresh/purified reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Yes reagents_ok Reagents are fresh & anhydrous? reagents_bad->start conditions_bad Optimize T & time (monitor by TLC) check_conditions->conditions_bad No check_substrate Consider Substrate Properties (Steric Hindrance, Stability) check_conditions->check_substrate Yes conditions_ok Conditions seem appropriate? conditions_bad->start substrate_issue Increase T/time, protect groups check_substrate->substrate_issue No purification Review Purification (Work-up, Chromatography) check_substrate->purification Yes substrate_ok Substrate is simple/stable? substrate_issue->start purification_issue Modify work-up, try different chromatography purification->purification_issue No success Improved Yield purification->success Yes purification_ok Standard purification sufficient? purification_issue->start

Caption: Decision tree for troubleshooting low reaction yield.

Data Summary

ProblemCommon CauseRecommended Solution
Low/No Yield Degraded benzyloxyacetyl chlorideUse fresh reagent; store properly. [1][2]
Inactive catalyst/baseUse anhydrous catalyst/base. [6]
Suboptimal temperatureOptimize temperature with TLC monitoring. [7]
Side Products Moisture in reactionUse anhydrous conditions. [9]
Benzyl group cleavageUse milder conditions; avoid excess heat.
Decomposition Harsh acidic conditionsReduce catalyst amount or use a milder one. [7]
High temperatureRun at the lowest effective temperature. [8]
Purification Issues Residual base/acidPerform appropriate aqueous washes. [7]
Product instability on silicaUse neutral alumina or deactivated silica.

References

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19810-31-2,Benzyloxyacetyl chloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

Sources

How to improve the purity of synthesized Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(benzyloxy)acetate Synthesis

Welcome to the technical support guide for the synthesis and purification of this compound. This document provides troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to help you diagnose and resolve common purity issues encountered during the synthesis, which is typically a Williamson ether synthesis involving an alkoxide and an alkyl halide.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges leading to product impurity. We focus on identifying the contaminant and providing a targeted, mechanistically-sound solution.

Q1: My post-reaction analysis (NMR/GC-MS) shows significant amounts of unreacted benzyl alcohol. What is the most effective removal strategy?

A1: Cause & Identification Unreacted benzyl alcohol is a frequent impurity, often resulting from using an excess to drive the reaction to completion or from incomplete deprotonation to its alkoxide form. Due to its moderate polarity and boiling point (205 °C), it can be challenging to remove completely.

Solution Strategy: Your choice of method depends on the scale of your reaction and the desired final purity.

  • Aqueous Extraction (for bulk removal): Benzyl alcohol has some water solubility. Washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with water or brine can remove a significant portion.[4] However, this is often insufficient for high purity.

  • Column Chromatography (for high purity): This is the most reliable method for complete removal.[4] Benzyl alcohol is more polar than the target ester, so it will have a lower R_f value on a silica gel TLC plate and elute later from a silica column.

Step-by-Step Protocol: Chromatographic Purification

  • Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and evaporate the solvent to create a dry-loaded sample. This prevents streaking on the column.

  • Column Packing: Pack a silica gel column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading & Elution: Carefully load the dried sample onto the top of the column. Begin elution with the non-polar solvent system. The less polar product, this compound, will elute first.

  • Gradient Elution: Gradually increase the polarity of the solvent system (e.g., to 80:20 Hexane:Ethyl Acetate) to wash out the more polar benzyl alcohol.

  • Monitoring: Collect fractions and monitor them by TLC to isolate the pure product.

Q2: I have an acidic impurity that is complicating my work-up. What is its likely identity and how can I remove it?

A2: Cause & Identification The most common acidic impurities are:

  • 2-(Benzyloxy)acetic acid: This results from the hydrolysis (saponification) of your final ester product, especially if the reaction mixture is exposed to strong base and water for a prolonged period or at elevated temperatures.[5][6]

  • Chloroacetic acid: This arises from the hydrolysis of the starting material, ethyl chloroacetate, if it is exposed to moisture.[7][8][9]

Solution Strategy: The key is to neutralize the acidic impurity to form a water-soluble salt that can be extracted into an aqueous layer. A mild base is crucial to avoid saponifying your desired ester product.

Step-by-Step Protocol: Mild Acid Wash

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the neutralization.

  • Continue shaking until no more gas evolves.[11] This indicates the acid has been fully neutralized.

  • Allow the layers to separate. The upper organic layer contains your product, while the lower aqueous layer contains the sodium salt of the acidic impurity.

  • Drain the aqueous layer.

  • Wash the organic layer again with brine to remove residual water and dissolved salts.

  • Proceed to the drying step.

Scientist's Note: Why use NaHCO₃ instead of a stronger base like NaOH? Strong bases like sodium hydroxide can aggressively catalyze the hydrolysis of your ester product, significantly reducing your yield. Sodium bicarbonate is basic enough to deprotonate the carboxylic acid impurities but generally not strong enough to saponify the ester under standard work-up conditions.[12]

Q3: My product appears to contain a high-boiling, non-polar impurity. Could this be dibenzyl ether?

A3: Cause & Identification Yes, dibenzyl ether is a possible side-product. It forms when the benzyl alkoxide (your nucleophile) attacks another molecule of the benzyl starting material (e.g., benzyl bromide or benzyl chloride) instead of the ethyl chloroacetate. This is a competing Williamson ether synthesis reaction.

Solution Strategy: Dibenzyl ether has a boiling point (298 °C) significantly higher than your product (Boiling Point of this compound is ~260-262 °C at atmospheric pressure, but lower under vacuum). Their polarities are also different enough for chromatographic separation.

  • Fractional Vacuum Distillation: This is the preferred method for larger scale purification. By carefully controlling the pressure and temperature, you can separate the two compounds based on their different boiling points.

  • Column Chromatography: As with benzyl alcohol, column chromatography is highly effective. Dibenzyl ether is very non-polar and will elute very quickly from a silica column, even before your desired product.

Q4: My yield is low due to what seems like an incomplete reaction. How can I improve the conversion rate?

A4: Cause & Identification The Williamson ether synthesis is an S_N2 reaction, and its efficiency is highly dependent on reaction conditions.[1][3] Low conversion can be due to several factors:

  • Ineffective Base: The base (e.g., NaH, K₂CO₃) may not be strong enough or sufficiently dry to fully deprotonate the benzyl alcohol.

  • Poor Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile, reducing its reactivity.

  • Steric Hindrance: While not an issue for benzyl alcohol, using a more hindered alcohol or alkyl halide can slow the reaction.[13]

  • Low Temperature or Short Reaction Time: The reaction may not have had enough energy or time to go to completion.[2]

Solution Strategy: To optimize the reaction, consider the following adjustments:

  • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure it is fresh and handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture.

  • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving it "naked" and highly nucleophilic, which accelerates the S_N2 reaction.[14][15]

  • Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the reaction rate, but be cautious of potential side reactions at higher temperatures.[2]

Part 2: Recommended Purification Workflow & Protocols

This section provides a comprehensive, validated workflow for the purification of this compound from a typical crude reaction mixture.

Visualized General Purification Workflow

PurificationWorkflow cluster_main Purification of this compound cluster_purification Final Purification Options Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with water or NH4Cl) Crude->Quench Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Quench->Dilute Wash Aqueous Work-up (Separatory Funnel) Dilute->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate Purify Final Purification Evaporate->Purify PureProduct Pure Product >99% Purify->PureProduct Distill Fractional Vacuum Distillation Purify->Distill For large scale & boiling point difference Column Silica Gel Chromatography Purify->Column For high purity & polarity difference

Caption: General workflow for purifying this compound.

Visualized Logic of Aqueous Work-up

AqueousWash AqueousWash Crude Product in Organic Solvent This compound (Product) Benzyl Alcohol (Starting Material) 2-(Benzyloxy)acetic Acid (Impurity) Inorganic Salts (Byproduct) WashSteps Wash with Saturated NaHCO₃ (aq) AqueousWash->WashSteps AqueousLayer Aqueous Layer Sodium 2-(benzyloxy)acetate Inorganic Salts Some Benzyl Alcohol WashSteps->AqueousLayer Removes acidic impurity and salts OrganicLayer Organic Layer This compound Most Benzyl Alcohol WashSteps->OrganicLayer Retains product

Caption: Logic of impurity separation during a bicarbonate wash.

Comprehensive Work-up Protocol

This protocol is a robust starting point for most reaction outcomes.

  • Reaction Quenching: After confirming reaction completion via TLC or GC, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding deionized water to neutralize any remaining reactive species like NaH.

  • Solvent Extraction: Dilute the mixture with an appropriate organic solvent such as ethyl acetate (EtOAc). Add enough to fully dissolve the organic components.

  • Phase Separation: Transfer the entire mixture to a separatory funnel.

  • Acidic Impurity Removal: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) as described in FAQ Q2.[10][16] Drain and discard the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water (1-2 times) to remove any residual water-soluble impurities like DMF or DMSO.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[17] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete recovery. Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Final Purification: Subject the crude oil to either vacuum distillation or column chromatography as detailed in the FAQs above to achieve the desired purity.

Data Table: Physical Properties for Purification Planning
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Polarity
This compound 194.23[18]~145-147 / 12 mmHg1.070[18]Medium
Benzyl Alcohol108.142051.044High
Ethyl Chloroacetate122.55[7]143-146[19]1.145[19]Medium-High
Dibenzyl Ether198.262981.043Low
2-(Benzyloxy)acetic Acid166.17Decomposes~1.2Very High (Acidic)

Note: Boiling points are at atmospheric pressure unless otherwise noted. Vacuum distillation significantly lowers these temperatures.

References

  • Ethyl chloroacetate | C4H7ClO2. PubChem, National Institutes of Health. [Link]

  • General procedures for the purification of Esters. Chempedia, LookChem. [Link]

  • Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Remove Benzylalcohol from Benzylchloride. Sciencemadness Discussion Board. [Link]

  • Describe a chemical procedure to separate a mixture of benzyl alcohol and o-cresol. Filo. [Link]

  • Ethyl chloroacetate. DiJi Materials. [Link]

  • Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate. Taylor & Francis Online. [Link]

  • Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Concerning the Purification of Esters. American Journal of Science. [Link]

  • Any solutions to remove benzyl alcohol? ResearchGate. [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid.
  • Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Method for preparing ethyl glycolate.
  • Transesterification. Master Organic Chemistry. [Link]

  • Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Hydrolysis of Ethyl Acetate. Prexams. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

  • Purification of Ethyl acetate. Chempedia, LookChem. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Jurnal Kimia Sains dan Aplikasi. [Link]

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Technical Support Center: Scaling Up Ethyl 2-(benzyloxy)acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(benzyloxy)acetate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at scale. Our goal is to empower you with the expertise to anticipate and solve challenges, ensuring a safe, efficient, and scalable manufacturing process.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis.[1][2]

Q1: Why is my yield of this compound consistently low?

A low yield is one of the most common issues when scaling this synthesis. The root cause can often be traced to several factors related to the SN2 mechanism of the Williamson ether synthesis.[2] Let's break down the potential culprits.

Potential Cause 1: Incomplete Deprotonation of Benzyl Alcohol The first step is the formation of the benzyl alkoxide nucleophile. If this deprotonation is incomplete, you are limiting the concentration of your key reactant.

  • Explanation: Strong bases like sodium hydride (NaH) are often used to drive the deprotonation to completion. Weaker bases, such as potassium carbonate (K₂CO₃), may establish an equilibrium that doesn't fully favor the alkoxide, especially if reaction conditions are not optimized.

  • Troubleshooting Protocol:

    • Verify Base Stoichiometry: Ensure at least 1.05-1.1 equivalents of a strong base like NaH are used.

    • Monitor Hydrogen Evolution: When using NaH, the reaction produces hydrogen gas. The cessation of H₂ evolution is a strong indicator that the deprotonation is complete. On a larger scale, this can be monitored with an in-line mass spectrometer or a gas flow meter.[3][4]

    • Consider Solvent Effects: Polar aprotic solvents like THF or DMF can enhance the solubility and reactivity of the alkoxide. However, be aware of the safety risks associated with NaH in DMF at elevated temperatures.[5][6]

Potential Cause 2: Competing Side Reactions Several side reactions can consume your starting materials or product.

  • Explanation:

    • Elimination (E2): While less common with the primary electrophile (ethyl chloroacetate), impurities or alternative secondary/tertiary alkyl halides could lead to elimination.

    • Self-Condensation of Benzyl Alcohol: The newly formed benzyl alkoxide can react with another molecule of benzyl alcohol to form dibenzyl ether, particularly at higher temperatures.

  • Troubleshooting Protocol:

    • Control Temperature: Maintain a controlled temperature during alkoxide formation and the subsequent addition of the alkylating agent. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Controlled Addition: Add the ethyl chloroacetate slowly and sub-surface to the benzyl alkoxide solution. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired reaction over side reactions.

Potential Cause 3: Issues with the Alkylating Agent The quality and reactivity of your ethyl chloroacetate are critical.

  • Explanation: Ethyl chloroacetate is susceptible to hydrolysis, especially if moisture is present, forming chloroacetic acid and ethanol. The chloroacetic acid can be neutralized by the base, reducing the amount available for alkoxide formation.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The reactor should be inerted with nitrogen or argon.[4]

    • Verify Reagent Quality: Use fresh, high-purity ethyl chloroacetate. If in doubt, distill it before use.

Decision Tree for Troubleshooting Low Yields Here is a logical workflow to diagnose the cause of low product yield.

low_yield_troubleshooting start Low Yield Observed check_deprotonation Check Deprotonation Step start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation? check_deprotonation->incomplete_deprotonation check_side_reactions Analyze for Byproducts (GC-MS) side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present check_reagents Verify Reagent Quality reagent_purity Reagent Purity Issue? check_reagents->reagent_purity workup_issue Investigate Workup & Purification solution_workup Modify Extraction / Distillation Conditions workup_issue->solution_workup incomplete_deprotonation->check_side_reactions No solution_base Increase Base Equivalents / Use Stronger Base incomplete_deprotonation->solution_base Yes side_reactions_present->check_reagents No solution_temp Optimize Temperature / Slow Reagent Addition side_reactions_present->solution_temp Yes reagent_purity->workup_issue No solution_reagent Use Fresh/Purified Alkylating Agent reagent_purity->solution_reagent Yes

Caption: Troubleshooting workflow for low yield.

Q2: My final product is contaminated with dibenzyl ether. How can I prevent its formation and remove it?

Dibenzyl ether is a common byproduct that can be difficult to remove due to its similar physical properties to the desired product.

  • Mechanism of Formation: This byproduct forms when the benzyl alkoxide nucleophile attacks the benzylic carbon of another benzyl-containing species (like benzyl alcohol itself or even the product under harsh conditions). This process is favored at higher temperatures.

  • Prevention Strategy:

    • Strict Temperature Control: Do not allow the reaction temperature to exceed the optimized level (often kept below 60-80°C).[7]

    • Order of Addition: Ensure the benzyl alcohol is fully converted to the alkoxide before adding the ethyl chloroacetate. This minimizes the concentration of free benzyl alcohol that could compete as an electrophile.

    • Stoichiometry: Avoid using a large excess of benzyl alcohol.

  • Purification Strategy:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method. The boiling points are different enough to allow for separation, but a column with high theoretical plates may be required.

    • Chromatography: While not ideal for large-scale production, column chromatography can be effective for removing this impurity at the lab or pilot scale.

Q3: The reaction is highly exothermic and difficult to control during scale-up. What are the risks and how can I manage them?

Thermal management is arguably the most critical challenge in scaling up this synthesis, especially when using sodium hydride. A failure to control the reaction exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[8][9]

  • Sources of Exotherm:

    • Deprotonation: The reaction of benzyl alcohol with NaH is highly exothermic.

    • SN2 Reaction: The main ether formation step is also exothermic.

  • Risk Management Protocol:

    • Reactor and Cooling System: Ensure the reactor has a sufficient heat removal capacity for the batch size. The jacket cooling system must be robust and responsive.

    • Controlled Addition Rate: The addition of the most reactive reagent (often NaH to the alcohol, or the alkylating agent to the alkoxide) must be controlled at a rate that allows the cooling system to dissipate the generated heat effectively.

    • Solvent Choice: Select a solvent with a suitable boiling point that can act as a heat sink. For example, using a solvent like 2-MeTHF at reflux can help control the temperature, as the energy is consumed by the phase change (boiling).[5]

    • Process Safety Analysis: Conduct a thorough hazard analysis (e.g., a HAZOP study) before scaling up. Determine the thermal runaway potential using techniques like Differential Scanning Calorimetry (DSC).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different bases for this synthesis at an industrial scale?

The choice of base is a critical decision that impacts safety, cost, and efficiency.

Base Pros Cons Scale-Up Recommendation
Sodium Hydride (NaH) - Drives reaction to completion.- High yields are achievable.- Highly flammable and pyrophoric.- Generates explosive H₂ gas.- Incompatible with some solvents (e.g., DMF) at high temps.[5][6]- Often supplied as a dispersion in mineral oil, which complicates workup.Use only with rigorous safety protocols: inert atmosphere, H₂ monitoring, and robust cooling.[3][4] Consider using NaH in dissolvable SecuBags to minimize handling risks.[10]
Potassium Carbonate (K₂CO₃) - Inexpensive and much safer to handle.- Non-flammable.- Suitable for Phase-Transfer Catalysis.[11]- Weaker base; may not achieve full conversion.- Reaction is often slower.- Heterogeneous reaction can have mass transfer limitations.Excellent choice for a safer process, especially when combined with a phase-transfer catalyst to improve reaction rates.[12][13][14]
Sodium/Potassium Hydroxide (NaOH/KOH) - Very low cost.- Readily available.- Presence of water can lead to hydrolysis of the ester product and the alkylating agent.- Can be less selective.Generally used in Phase-Transfer Catalysis systems where the catalyst transports the hydroxide ion into the organic phase.[7] Requires careful control to prevent hydrolysis.
Q2: How does Phase-Transfer Catalysis (PTC) offer a safer and more efficient alternative for scale-up?

Phase-Transfer Catalysis is an excellent strategy for scaling up this synthesis, as it avoids the use of hazardous reagents like sodium hydride.

  • Mechanism: PTC involves using a catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), to transport a water-soluble reactant (like the phenoxide formed with K₂CO₃ in an aqueous or solid phase) into an organic phase where the alkylating agent resides. This allows the reaction to proceed under milder, biphasic conditions.[12][15]

ptc_mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase BnOH Benzyl Alcohol (BnOH) BnOK Benzyl Alkoxide (BnO⁻ K⁺) BnOH->BnOK + K₂CO₃ K2CO3 K₂CO₃ (Base) BnOQ Q⁺BnO⁻ (in Organic Phase) BnOK->BnOQ + Q⁺Cl⁻ EtCA Ethyl Chloroacetate (Et-Cl) Product Product (BnO-Et) EtCA->Product QCl Q⁺Cl⁻ Product->QCl + Cl⁻ QCl->BnOK - K⁺Cl⁻ BnOQ->EtCA Sɴ2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis.

  • Advantages for Scale-Up:

    • Enhanced Safety: Eliminates the need for metallic hydrides and flammable hydrogen gas evolution.

    • Milder Conditions: Reactions can often be run at lower temperatures with less risk of thermal runaway.

    • Simplified Workup: Avoids the issue of removing mineral oil from NaH dispersions.

    • Cost-Effective: Uses inexpensive bases like K₂CO₃ or NaOH.[16]

Q3: What is a robust workup and purification strategy for large-scale production?

A scalable workup must be simple, efficient, and use minimal materials.

Step-by-Step Protocol:

  • Quench: Once the reaction is complete (monitored by GC or TLC), cool the mixture and carefully quench any remaining reactive species. For NaH reactions, this involves the slow addition of a proton source like isopropanol, followed by water.

  • Aqueous Wash: Transfer the mixture to a separation vessel. Wash the organic layer sequentially with:

    • Water: To remove inorganic salts.

    • Dilute Acid (e.g., 1M HCl): To neutralize any remaining base and remove basic impurities.[7]

    • Saturated Sodium Bicarbonate Solution: To neutralize the acid wash and remove any acidic byproducts.

    • Brine (Saturated NaCl): To break up emulsions and remove the bulk of the dissolved water.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Concentrate the dried organic layer under reduced pressure using a rotary evaporator (lab scale) or the reactor's distillation setup (plant scale).

  • Final Purification: Purify the crude product by vacuum distillation to achieve the desired purity specification (>97%).

References

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ResearchGate. [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ACS Publications. [Link]

  • The Safe Use of Sodium Hydride On Scale. Scribd. [Link]

  • Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Chemjobber. [Link]

  • Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Is sodium hydride with NMP (N-methyl pyrrolidone) safe for scale up in a reaction? ResearchGate. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Williamson Ether Synthesis. University of the Cumberlands. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Atlantis Press. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis. [Link]

  • Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel. DergiPark. [Link]

  • Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE). [Link]

  • Thermal runaway. Wikipedia. [Link]

  • Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE). [Link]

  • What is thermal runaway in lithium-ion batteries. Gasmet Technologies. [Link]

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Methods for removing byproducts from Ethyl 2-(benzyloxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guides and FAQs for Byproduct Removal

Welcome to the technical support guide for the synthesis and purification of Ethyl 2-(benzyloxy)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing byproducts from this synthesis. The following question-and-answer guides provide field-proven insights and detailed protocols to ensure the high purity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What is the primary reaction used to synthesize this compound and what are the most common impurities?

A1: The synthesis is typically achieved via the Williamson ether synthesis, an SN2 reaction where an alkoxide displaces a halide.[1][2] The most common route involves reacting the sodium salt of benzyl alcohol (sodium benzoxide) with ethyl chloroacetate.

The primary impurities encountered are typically:

  • Unreacted Starting Materials: Benzyl alcohol and ethyl chloroacetate are the most common organic contaminants.

  • Side-Reaction Products: Dibenzyl ether can form if benzyl chloride is used as a starting material or is present as an impurity.

  • Solvent and Base Residues: Residual high-boiling solvents (like DMF or DMSO) and inorganic salts (e.g., NaCl, K₂CO₃) from the reaction.[3][4]

  • Hydrolysis Product: If moisture is present, the ester can hydrolyze to form benzyloxyacetic acid.

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products & Byproducts Benzyl Alcohol Benzyl Alcohol Sodium Benzoxide Sodium Benzoxide Benzyl Alcohol->Sodium Benzoxide + NaH / K₂CO₃ Base Base Base->Sodium Benzoxide Ethyl Chloroacetate Ethyl Chloroacetate This compound This compound Ethyl Chloroacetate->this compound Crude Product Mixture Crude Product Mixture This compound->Crude Product Mixture Salt Salt Salt->Crude Product Mixture Unreacted Benzyl Alcohol Unreacted Benzyl Alcohol Unreacted Benzyl Alcohol->Crude Product Mixture Unreacted Ethyl Chloroacetate Unreacted Ethyl Chloroacetate Unreacted Ethyl Chloroacetate->Crude Product Mixture Sodium Benzoxide->this compound + Ethyl Chloroacetate (SN2)

Caption: Williamson ether synthesis of this compound.

Q2: What is the standard first step for purifying the crude reaction mixture?

A2: The universally recommended first step is an aqueous workup , also known as liquid-liquid extraction.[5][6] This procedure efficiently removes the bulk of inorganic salts and water-soluble organic materials. The crude reaction mixture, typically dissolved in a water-immiscible solvent like ethyl acetate or dichloromethane, is washed sequentially with different aqueous solutions to remove specific types of impurities.[6]

Q3: When should I choose column chromatography over distillation for final purification?

A3: The choice depends on the physical properties of the impurities.

  • Use Column Chromatography when impurities have similar boiling points to your product but different polarities. This is the most effective method for removing structurally similar byproducts like unreacted benzyl alcohol or dibenzyl ether.[7][8]

  • Use Vacuum Distillation when impurities have significantly different boiling points from your product. It is excellent for removing residual solvents or a volatile starting material like ethyl chloroacetate from the much higher-boiling product.[9][10] This method is often preferred for larger-scale purifications due to its efficiency, provided the product is thermally stable.

Part 2: Troubleshooting Guide for Specific Issues

This guide provides direct answers to common problems observed during the purification process.

Q4: My NMR analysis shows a significant amount of unreacted benzyl alcohol. How can I remove it effectively?

A4: Benzyl alcohol is moderately polar and has some solubility in water, but aqueous washes alone are often insufficient for complete removal.[7]

  • Primary Recommendation: Silica gel column chromatography is the most reliable method.[7] Benzyl alcohol is more polar than the desired ester product. Therefore, using a non-polar eluent system (e.g., hexane/ethyl acetate), the this compound will elute from the column before the benzyl alcohol.

  • Secondary Step: Repeated washes with brine (saturated NaCl solution) can help partition more of the benzyl alcohol into the aqueous phase than water alone, but this is less effective than chromatography.[7]

Q5: I have a persistent oily product that won't crystallize, and TLC shows multiple spots. What should I do?

A5: An oily product that fails to crystallize is a classic sign of impurities.[7] The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate confirms this.

  • Initial Cleanup: If you haven't already, perform a thorough aqueous workup as described in the protocol below to remove any acidic or basic impurities and salts.

  • Definitive Purification: The most effective solution is purification by flash column chromatography. This technique is designed to separate multi-component mixtures.[11] By carefully selecting a solvent system that provides good separation between the spots on TLC, you can isolate the pure fraction corresponding to your desired product.

Q6: How do I remove acidic impurities, such as benzyloxyacetic acid, from my crude product?

A6: Acidic impurities are best removed during the aqueous workup phase by washing the organic layer with a mild base.[5][7]

  • Procedure: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the acidic impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer and is subsequently drained away.[6][9] It is crucial to vent the separatory funnel frequently, as this acid-base reaction generates CO₂ gas.[6]

Purification_Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Dissolve in EtOAc Analysis Analysis Aqueous Workup->Analysis Check purity (TLC/NMR) Column Chromatography Column Chromatography Analysis->Column Chromatography Polar impurities (e.g., Benzyl Alcohol) Vacuum Distillation Vacuum Distillation Analysis->Vacuum Distillation Volatile impurities (e.g., Solvent) Pure Product Pure Product Analysis->Pure Product Purity > 98% Column Chromatography->Pure Product Vacuum Distillation->Pure Product

Caption: General purification workflow for this compound.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques.

Protocol 1: Standard Aqueous Workup

This procedure is the first step after the reaction is complete to remove inorganic salts and water-soluble impurities.

  • Quench and Dilute: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 2-3 times the reaction volume).[6]

  • Water Wash: Add an equal volume of deionized water, shake the funnel gently, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Bicarbonate Wash (Optional): To remove acidic impurities, add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent immediately to release CO₂ gas. Shake gently, venting frequently. Allow the layers to separate and discard the aqueous layer.[6][7]

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This wash helps remove the majority of dissolved water from the organic layer and aids in breaking any emulsions.[6][12] Shake, separate, and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl. Let it stand for 15-20 minutes until the solution is clear.[6]

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Silica Gel Flash Column Chromatography

Use this method to separate the target compound from organic byproducts of differing polarity.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the product a retention factor (Rf) of approximately 0.3-0.4 and shows good separation from all impurities. A common eluent is a mixture of hexanes (or heptane) and ethyl acetate.[13]

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a 50:1 to 100:1 ratio by weight of silica gel to crude product for difficult separations.[11] Pack the column as a slurry with your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Apply positive pressure to the top of the column to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the composition of the fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Vacuum Distillation

This protocol is ideal for purifying thermally stable liquids on a larger scale when impurities have different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a Claisen flask to minimize bumping.[9]

  • Charge the Flask: Add the crude product (post-aqueous workup) to the distilling flask along with a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin to heat the distillation flask gently and evenly using a heating mantle or an oil bath.

  • Collect Fractions: Collect any low-boiling "forerun" (typically residual solvent) in a separate receiving flask. As the temperature stabilizes, switch to a new receiving flask to collect the main fraction of your product at its characteristic boiling point under the applied pressure.

  • Completion: Stop the distillation when the temperature either rises or drops sharply, or when only a small residue remains. Release the vacuum before turning off the heat to prevent flask implosion.

Part 4: Data Summary

The table below summarizes the effectiveness of each purification method for removing specific byproducts.

Purification Method Separation Principle Best for Removing Advantages Disadvantages
Aqueous Workup Partitioning/SolubilityInorganic salts, water-soluble reagents, acidic/basic byproducts.[5][6]Fast, simple, inexpensive, removes bulk impurities.Incomplete removal of non-polar organic byproducts.[6]
Column Chromatography Adsorption/PolarityUnreacted benzyl alcohol, dibenzyl ether, other organic byproducts.[7][8]High-resolution separation, highly versatile for various impurities.Time-consuming, requires large solvent volumes, can be costly for large scale.
Vacuum Distillation Boiling PointResidual solvents, volatile starting materials (e.g., ethyl chloroacetate).[9]Excellent for large scale, efficient for liquids with different boiling points.Product must be thermally stable, not suitable for separating isomers or compounds with close boiling points.
References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
  • ResearchGate. (n.d.). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Jurnal Kimia Sains dan Aplikasi. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Selection for Ethyl 2-(benzyloxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of Ethyl 2-(benzyloxy)acetate. This document moves beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Overview: The Williamson Ether Synthesis Pathway

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, a benzyloxide anion, formed by deprotonating benzyl alcohol with a suitable base, acts as the nucleophile. It attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide to form the desired ether linkage.

Given the biphasic nature of the reactants (the ionic benzyloxide and the organic ethyl haloacetate), a catalyst is essential to facilitate the reaction. Phase-Transfer Catalysis (PTC) is the predominant and most efficient method for this purpose.[3]

cluster_reactants Reactants cluster_products Products Benzyl_Alcohol Benzyl Alcohol Ethyl_Bromoacetate Ethyl Bromoacetate Product This compound Ethyl_Bromoacetate->Product Base Base (e.g., K₂CO₃) Benzyloxide Benzyloxide Base->Benzyloxide PTC Phase-Transfer Catalyst (Q⁺X⁻) Ion_Pair Ion Pair [Q⁺-⁻OBn] (in organic phase) PTC->Ion_Pair Ion_Pair->Product SN2 Attack Salt Salt (e.g., KBr) Benzyloxide->Ion_Pair Phase Transfer

Caption: General mechanism for the Phase-Transfer Catalyzed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of catalyst for this synthesis?

For the Williamson ether synthesis of this compound, Phase-Transfer Catalysts (PTCs) are the most effective. This reaction typically involves a solid or aqueous phase containing the deprotonated benzyl alcohol (benzyloxide) and an organic phase containing the ethyl haloacetate. The PTC, usually a quaternary ammonium salt, facilitates the transfer of the benzyloxide anion into the organic phase, where it can react.[3][4] This approach avoids the need for strictly anhydrous solvents and can lead to faster reaction rates and milder conditions.[3]

Q2: How do I select the best Phase-Transfer Catalyst from the available options?

The choice of PTC can significantly impact reaction efficiency. The most common types are quaternary ammonium and phosphonium salts. Key factors to consider are:

  • Alkyl Chain Length: Longer alkyl chains (e.g., in tetrabutylammonium or tetraoctylammonium salts) increase the catalyst's lipophilicity. This enhances its solubility in the organic phase, often leading to a higher reaction rate.

  • Counter-ion (Anion): The catalyst's anion can influence its activity. For reactions involving bromide leaving groups (like ethyl bromoacetate), a bromide counter-ion (e.g., Tetrabutylammonium bromide, TBAB) is often a cost-effective and efficient choice. Using a more nucleophilic anion like iodide (e.g., Tetrabutylammonium iodide, TBAI) can sometimes accelerate the reaction via in-situ halogen exchange, but may also be more expensive.

  • Stability: Ensure the chosen PTC is stable under the reaction's temperature and pH conditions.

A preliminary screening of a few candidates, such as Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Tetraoctylammonium Bromide, is a standard empirical approach.

Q3: What is the role of the base, and which one should I use?

The base is critical for deprotonating benzyl alcohol to form the reactive benzyloxide nucleophile. The choice of base depends on the desired reaction conditions:

  • Strong Bases (e.g., Sodium Hydride - NaH): These provide rapid and irreversible deprotonation. However, they require strictly anhydrous solvents (like THF or DMSO) and careful handling due to their high reactivity.[2]

  • Carbonate Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): These are milder, safer, and often used in solid-liquid PTC systems.[3][5] K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more reactive and can accelerate the reaction but is significantly more expensive. A small amount of water can sometimes be beneficial in these solid-liquid systems to aid in the dissolution of the base.[5]

For most applications, starting with finely pulverized potassium carbonate offers a good balance of reactivity, safety, and cost.[6]

Q4: How does the choice of solvent affect catalyst performance and the overall reaction?

The solvent system must be compatible with the PTC mechanism.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents can accelerate SN2 reactions. However, they must be anhydrous if using strong bases like NaH.

  • Non-polar Solvents (e.g., Toluene, Dichloromethane): These are excellent choices for solid-liquid or liquid-liquid PTC, as they create a distinct organic phase for the reaction to occur. Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures.

  • Ketone Solvents (e.g., Acetone, Butanone): While sometimes used, be aware that under basic conditions, acetone can undergo self-condensation (aldol reaction), leading to unexpected side products.[7]

The optimal solvent solubilizes the ethyl haloacetate and the PTC-alkoxide ion pair while remaining inert to the reaction conditions.

Troubleshooting Guide

Q: My reaction yield is low. What are the potential causes and solutions?

Low yield is a common issue with several potential root causes.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Deprotonation The benzyl alcohol may not be fully converted to the active benzyloxide nucleophile. • Solution: If using K₂CO₃, ensure it is finely pulverized to maximize surface area. Consider switching to a stronger base like Cs₂CO₃ or, if the system allows, NaH in an anhydrous solvent.
Poor Catalyst Performance The chosen PTC may not be efficiently transferring the anion. • Solution: Increase the catalyst loading (typically 1-10 mol%). Screen other PTCs with different lipophilicity (e.g., switch from TBAB to tetraoctylammonium bromide).
Hydrolysis of Product The ethyl ester functional group in the product can be hydrolyzed back to a carboxylic acid under harsh basic conditions, especially if excess water is present.[8] • Solution: Use a stoichiometric amount of base. Minimize water in the reaction, especially during workup. Use a milder base if possible.
Insufficient Reaction Time/Temp The reaction may be proceeding slowly. SN2 reactions are sensitive to temperature.[7] • Solution: Monitor the reaction progress using TLC or GC. If it stalls, consider increasing the temperature in increments of 10°C. Ensure the reaction is allowed to run to completion.
Impure Reactants Impurities in benzyl alcohol or ethyl bromoacetate can interfere with the reaction. • Solution: Use high-purity, freshly opened, or purified starting materials.
Q: I am observing significant side-product formation. How can I minimize this?

Side products typically arise from competing reaction pathways.

Side Product/Issue Explanation & Mitigation Strategy
Unreacted Starting Materials This is the most common "impurity" and is often a sign of an incomplete or stalled reaction. • Strategy: Refer to the "Low Yield" troubleshooting section. Optimize temperature, catalyst, and base.
Elimination Byproducts Williamson synthesis can compete with base-catalyzed elimination, although this is less likely with a primary alkyl halide like ethyl bromoacetate.[1][2] • Strategy: Use the mildest possible base and the lowest effective temperature to favor substitution over elimination.
Benzyl Benzoate This can form if there is oxidation of benzyl alcohol to benzaldehyde, followed by a Tishchenko-type reaction, though this is rare under standard PTC conditions. • Strategy: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.
Q: My reaction is extremely slow or appears to have stalled. What should I check first?
  • Catalyst Activity: Is the PTC active? In some cases, impurities can "poison" the catalyst. Try adding a fresh batch of catalyst.

  • Base Activity: Is the base active? If using K₂CO₃, ensure it's not old or has absorbed significant atmospheric moisture, which can reduce its efficacy.

  • Stirring/Agitation: In a solid-liquid PTC system, efficient stirring is crucial for facilitating the transfer between phases.[3] Ensure the stirring is vigorous enough to create a fine slurry.

  • Temperature: Confirm the internal reaction temperature. A low temperature is a common cause of slow SN2 reactions.

Experimental Protocol: Catalyst Screening Workflow

This protocol outlines a method for systematically screening different phase-transfer catalysts to identify the optimal choice for your specific conditions.

A 1. Define Objective (Maximize Yield of Ethyl 2-(benzyloxy)acetate) B 2. Select Variables - Catalyst Type (TBAB, TBAI, BTEAC) - Catalyst Loading (2 mol%, 5 mol%) A->B C 3. Set Constant Parameters - Stoichiometry (1.2 eq Base) - Solvent (Toluene) - Temperature (80°C) - Reactant Concentration B->C D 4. Experimental Setup (Parallel Reaction Vials) C->D E 5. Reaction Monitoring (TLC/GC at 2h, 4h, 8h) D->E F 6. Workup & Isolation (Quench, Extract, Purify) E->F G 7. Analyze & Compare Results (Yield, Purity) F->G H 8. Select Optimal Catalyst & Proceed to Optimization G->H

Caption: A systematic workflow for screening and selecting an optimal phase-transfer catalyst.

Step-by-Step Methodology
  • Preparation:

    • In separate, identical reaction vessels equipped with stir bars and reflux condensers, add finely pulverized potassium carbonate (1.2 equivalents).

    • Add the selected solvent (e.g., Toluene, 5 mL per 1 mmol of limiting reagent).

    • Add benzyl alcohol (1.0 equivalent).

  • Catalyst Addition:

    • To each vessel, add one of the catalysts to be screened (e.g., TBAB, TBAI, BTEAC) at a specific loading (e.g., 5 mol%). Include a control reaction with no catalyst.

  • Reaction Initiation:

    • Begin vigorous stirring and heat the mixtures to the desired temperature (e.g., 80°C).

    • Once the temperature has stabilized, add ethyl bromoacetate (1.1 equivalents) to each vessel. Start a timer.

  • Monitoring:

    • At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction, quench it with dilute HCl, extract with a solvent like ethyl acetate, and spot on a TLC plate to monitor the consumption of starting materials and the formation of the product.

  • Workup (Once reaction is complete):

    • Cool the reaction mixtures to room temperature.

    • Add water to dissolve the inorganic salts.[9]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) two more times.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the purity of each product by GC or ¹H NMR.

    • Compare the results to identify the most effective catalyst.

Data Presentation: Example Screening Results

The results of the screening experiment should be tabulated for easy comparison.

Run Catalyst Catalyst Loading (mol%) Time (h) Conversion by GC (%) Isolated Yield (%)
1None (Control)08< 5%< 2%
2TBAB5898%91%
3TBAI56> 99%94%
4BTEAC5885%78%
5TBAI2895%88%

References

  • 6 - A general procedure for Williamson ether synthesis, highlighting the use of potassium carbonate as a base.

  • 9 - Benchchem. Provides a detailed protocol including reaction work-up and purification steps.

  • 7 - Discusses the scope, procedures, and common side reactions of the synthesis.

  • 1 - An overview of the reaction, including its SN2 mechanism.

  • 2 - Details on the SN2 mechanism and solvent choices.

  • - A list of common phase-transfer catalysts available for organic synthesis.

  • 5 - Bulletin of Chemical Reaction Engineering & Catalysis. Details the investigation of various kinetic effects, including catalyst concentration and the role of water in a solid-liquid PTC system.

  • - Organic Syntheses. While for a different molecule, it provides examples of classical organic synthesis workup procedures.

  • 10 - Discusses general principles of optimizing ester synthesis, including temperature and catalyst dosage.

  • 11 - Eurasian Journal of Physics, Chemistry and Mathematics. Reviews a wide range of catalysts used in ester synthesis.

  • - Product information page providing physical properties.

  • - National Institutes of Health. Database entry with chemical and physical properties.

  • 3 - Iranian Journal of Chemical Engineering. Discusses the advantages and mechanism of solid-liquid PTC systems.

  • - An academic paper on a similar synthesis using PTC.

  • - Provides analogous insights into potential side reactions like hydrolysis and dimerization.

  • - Discusses optimization of reaction variables like temperature and catalyst amount.

  • - Mentions the potential for hydrolysis of the final product.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Benzyloxyacetate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzyloxyacetate esterification. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of benzyloxyacetate esters. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My benzyloxyacetate esterification is showing low conversion. What are the most common initial factors to investigate?

A1: Low conversion in a Fischer esterification, the most common method for this transformation, is typically due to the reversible nature of the reaction.[1] The equilibrium between the starting materials (benzyloxyacetic acid and an alcohol) and the products (the ester and water) can lie unfavorably. To drive the reaction towards the desired ester, you must shift the equilibrium to the product side. The two primary strategies to achieve this are:

  • Use of an excess of one reactant: Employing a large excess of the alcohol is a common and effective method. This increases the probability of the forward reaction occurring.[1]

  • Removal of water: As water is a product, its removal from the reaction mixture will continuously pull the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1]

Before delving into more complex troubleshooting, ensure these two fundamental aspects of the reaction are adequately addressed.

Q2: How do I effectively remove water from my reaction mixture?

A2: The most common and effective method for water removal during esterification is azeotropic distillation using a Dean-Stark apparatus. This involves using a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope boils at a lower temperature than any of the individual components, allowing for the selective removal of water as it is formed. The condensed azeotrope collects in the Dean-Stark trap, where the denser water separates and can be drained off, while the solvent returns to the reaction flask.[1]

Troubleshooting Specific Issues

Q3: I'm using a strong acid catalyst like sulfuric acid and observing multiple spots on my TLC, even after complete consumption of the starting acid. What could be the unexpected byproduct?

A3: A significant concern with the esterification of benzyloxyacetic acid under strong acid catalysis is the potential for cleavage of the benzyl ether linkage.[2] Benzyl ethers are known to be susceptible to cleavage by strong acids, which would lead to the formation of benzyl alcohol and other undesired byproducts.[2][3] The likely side reaction is the acid-catalyzed hydrolysis of the benzyl ether, especially in the presence of water generated during the esterification.

To diagnose this, you can co-spot your TLC plate with authentic samples of benzyl alcohol and your starting benzyloxyacetic acid. If a new spot corresponds to benzyl alcohol, then ether cleavage is a likely culprit.

Diagnostic Workflow for Benzyl Ether Cleavage

start Low Conversion & Unexpected Byproducts check_ether_cleavage Hypothesis: Benzyl Ether Cleavage? start->check_ether_cleavage tlc_analysis Run TLC with Benzyl Alcohol Standard check_ether_cleavage->tlc_analysis confirm_cleavage Byproduct Matches Benzyl Alcohol? tlc_analysis->confirm_cleavage no_cleavage Investigate Other Side Reactions confirm_cleavage->no_cleavage No mitigate_cleavage Mitigation Strategies confirm_cleavage->mitigate_cleavage Yes milder_catalyst Use Milder Acid Catalyst (e.g., p-TsOH) mitigate_cleavage->milder_catalyst lewis_acid Consider Lewis Acid Catalysis mitigate_cleavage->lewis_acid optimize_conditions Optimize Reaction Conditions (Lower Temp., Shorter Time) mitigate_cleavage->optimize_conditions

Caption: Troubleshooting workflow for suspected benzyl ether cleavage.

Q4: If benzyl ether cleavage is confirmed, what are my options to improve the reaction?

A4: If you suspect or have confirmed benzyl ether cleavage, you should consider the following modifications to your reaction protocol:

  • Switch to a Milder Brønsted Acid Catalyst: Instead of a strong mineral acid like sulfuric acid, consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH).[1] p-TsOH is often sufficient to catalyze the esterification without promoting significant ether cleavage.

  • Employ a Lewis Acid Catalyst: Lewis acids can be effective catalysts for esterification and may offer greater selectivity, avoiding the cleavage of the benzyl ether.[4] Tin(IV) chloride has been shown to selectively cleave benzyl esters over benzyl ethers, suggesting its potential as a catalyst for the forward reaction with minimal side reactions.[4] Other Lewis acids like iron(III) acetylacetonate could also be explored.[5]

  • Optimize Reaction Conditions: Reducing the reaction temperature and time can help to minimize side reactions. Monitor the reaction closely by TLC to determine the point of maximum ester formation before significant byproduct formation occurs.

Q5: My reaction is sluggish even with a catalyst and efficient water removal. What other factors could be limiting the conversion rate?

A5: If you have addressed the equilibrium and potential side reactions, consider the following:

  • Steric Hindrance: While benzyloxyacetic acid itself is not exceptionally bulky, the alcohol you are using might be. The reactivity of alcohols in Fischer esterification generally follows the order: primary > secondary > tertiary.[6] If you are using a sterically hindered alcohol, expect slower reaction rates and potentially lower conversions. Longer reaction times or a more forcing catalyst may be necessary.

  • Purity of Reagents: Ensure that your benzyloxyacetic acid, alcohol, and solvent are of high purity and anhydrous. The presence of water in your starting materials will counteract your efforts to remove it during the reaction.

  • Catalyst Loading: The concentration of the acid catalyst can be critical. Too little catalyst will result in a slow reaction, while too much can promote side reactions. A typical catalytic loading is 1-5 mol% of the limiting reagent.

Experimental Protocols

Protocol 1: General Procedure for Benzyloxyacetate Esterification with a Dean-Stark Trap
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzyloxyacetic acid (1.0 eq).

  • Reagents: Add the desired alcohol (at least 3.0 eq) and a suitable solvent that forms an azeotrope with water (e.g., toluene, at a concentration of 0.5 M with respect to the carboxylic acid).

  • Catalyst: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is complete when no more water is collected in the trap and the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography or distillation.

Protocol 2: Screening for Optimal Acid Catalyst
  • Parallel Reactions: Set up a series of small-scale reactions in parallel, each with a different acid catalyst (e.g., H₂SO₄, p-TsOH, a Lewis acid like SnCl₄ or Fe(acac)₃).

  • Consistent Conditions: Keep all other reaction parameters (temperature, reactant stoichiometry, solvent) constant across all reactions.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot for TLC or GC analysis.

  • Analysis: Compare the conversion to the desired ester and the formation of byproducts for each catalyst to determine the optimal choice for your specific substrate.

Data Presentation

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Notes
H₂SO₄2465Significant byproduct formation observed.
p-TsOH5685Clean reaction with minimal byproducts.
SnCl₄5878Slower reaction rate but very clean.
Fe(acac)₃51070Requires higher temperatures.

Caption: Example data for catalyst screening in the esterification of benzyloxyacetic acid with ethanol.

Mechanistic Overview

cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_deprotonation Deprotonation RCOOH Benzyloxyacetic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH Protonated_RCOOH->Tetrahedral_Intermediate ROH Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Tetrahedral_Intermediate->Protonated_Ester Ester Benzyloxyacetate Ester Protonated_Ester->Ester - H+ Protonated_Ester->Ester Water H₂O

Caption: Simplified mechanism of Fischer esterification.

References

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Burwell, R. L. THE CLEAVAGE OF ETHERS. Chemical Reviews. [Link]

  • Penezić, A. et al. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. [Link]

  • Kim, S. et al. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. ACS Catalysis. [Link]

  • ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]

  • ChemistNATE. Benzoic Acid + 1-propanol = ESTER + water. YouTube. [Link]

  • Google Patents. EP0965383A1 - Catalyst and method for producing benzyl esters.
  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]

  • Chem-Impex. Benzyloxyacetic acid. [Link]

  • Reddit. Why benzoic acid is more acidic than acetic acid??. [Link]

  • ResearchGate. Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • ResearchGate. Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • PubChem. (Benzyloxy)acetic acid. [Link]

  • ResearchGate. Esterification of acetic acid with benzyl alcohols in the presence of.... [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • YouTube. Esterification test of Benzoic acid. [Link]

  • MDPI. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • University of Calgary. Ch19: RCO2H to RCO2R'. [Link]

Sources

Navigating the Synthesis of Ethyl 2-(benzyloxy)acetate: A Technical Guide to Temperature Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Fremont, CA – January 7, 2026 – For researchers and chemists engaged in the synthesis of Ethyl 2-(benzyloxy)acetate, a key intermediate in various pharmaceutical and organic syntheses, precise control over reaction parameters is paramount. This technical support guide, compiled by our senior application scientists, provides an in-depth analysis of the critical role of reaction temperature. Here, we present a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to empower you to optimize your reaction outcomes, enhance yield, and ensure the purity of your final product.

The formation of this compound is typically achieved through a Williamson ether synthesis, an SN2 reaction involving an alkoxide and an alkyl halide.[1] In this process, temperature is not merely a parameter to be set, but a crucial determinant of reaction kinetics and the competitive balance between the desired substitution reaction and potential side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

Based on analogous esterification processes and protocols for structurally similar compounds, the optimal reaction temperature for the synthesis of this compound generally falls within the range of 70-90°C .[3] More specifically, a temperature of 80-85°C has been identified as optimal for related ester syntheses, striking a balance between reaction rate and minimizing by-product formation.[4] A detailed protocol for a similar molecule, ethyl 2-(2-bromo-6-formylphenoxy)acetate, specifies a reaction temperature of 80°C, further supporting this range.

Q2: How does reaction temperature influence the yield and purity of this compound?

Reaction temperature has a direct and significant impact on both the yield and purity of the final product.

  • Yield: Increasing the temperature generally accelerates the reaction rate, leading to a higher conversion of starting materials to the product within a given timeframe. However, excessively high temperatures can promote side reactions, which in turn can consume reactants and reduce the overall yield of the desired ether.

  • Purity: Temperature is a key factor in controlling the selectivity of the reaction. At optimal temperatures, the desired SN2 pathway for ether formation is favored. As the temperature increases, the likelihood of competing elimination (E2) reactions also rises, leading to the formation of undesired by-products and a decrease in the purity of this compound.[5]

Q3: What are the common by-products I should expect, and how does temperature affect their formation?

The primary competing reaction in the Williamson ether synthesis of this compound is the E2 elimination of the alkyl halide. Higher temperatures provide the necessary activation energy for this elimination pathway to become more significant.[5]

Potential by-products include:

  • Elimination products: Formed from the alkyl halide.

  • Products of side reactions with the solvent: Depending on the solvent used, it may react with the strong base or other reactive species in the mixture, especially at elevated temperatures.

  • Unreacted starting materials: Incomplete reactions due to suboptimal temperatures or reaction times will result in the presence of starting materials in the crude product.

Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying the presence of these by-products.[6][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related solutions.

Issue Potential Cause (Temperature-Related) Recommended Solution
Low to No Product Formation Reaction temperature is too low, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC. Ensure the temperature does not exceed 90°C to avoid significant by-product formation.
Low Yield with Significant Starting Material Remaining Inadequate reaction time at the optimal temperature.Maintain the optimal reaction temperature (80-85°C) and extend the reaction time. Monitor the consumption of the limiting reagent by TLC.
Low Yield with Presence of Multiple By-products Reaction temperature is too high, favoring elimination and other side reactions.Reduce the reaction temperature to the optimal range of 80-85°C. If by-products persist, consider lowering the temperature further (e.g., to 70-75°C) and compensating with a longer reaction time.
Product is Impure (Contaminated with By-products) Suboptimal temperature control leading to a mixture of substitution and elimination products.Implement precise temperature control using an oil bath and a contact thermometer. Maintain a stable temperature within the optimal range throughout the reaction.

The Underlying Science: SN2 vs. E2 Competition

The synthesis of this compound is a classic example of the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. Temperature plays a pivotal role in determining the outcome of this competition.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products Reactants Alkoxide + Alkyl Halide SN2 SN2 Pathway (Substitution) Reactants->SN2 Low to Moderate Temperature (e.g., 70-90°C) E2 E2 Pathway (Elimination) Reactants->E2 High Temperature (e.g., >100°C) Ether This compound (Desired Product) SN2->Ether Alkene Elimination By-product E2->Alkene

Figure 1: Influence of Temperature on SN2 vs. E2 Pathways

As depicted in Figure 1, lower to moderate temperatures favor the SN2 pathway, leading to the desired ether product. Conversely, higher temperatures provide sufficient energy to overcome the activation barrier for the E2 pathway, resulting in the formation of elimination by-products.

Experimental Protocol: Synthesis of this compound

This protocol provides a generalized procedure. Researchers should optimize the specific conditions based on their laboratory setup and analytical monitoring.

Materials:

  • Benzyl alcohol

  • Ethyl chloroacetate

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

G A 1. Dissolve benzyl alcohol in anhydrous DMF. B 2. Add NaH portion-wise at 0°C. A->B C 3. Stir for 30 min at room temperature. B->C D 4. Add ethyl chloroacetate dropwise. C->D E 5. Heat to 80-85°C and monitor by TLC. D->E F 6. Quench with water and extract with ethyl acetate. E->F G 7. Wash with brine, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 2: Experimental Workflow for this compound Synthesis
  • To a solution of benzyl alcohol in anhydrous DMF, slowly add sodium hydride at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture to 0°C and add ethyl chloroacetate dropwise.

  • Heat the reaction mixture to 80-85°C .

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Illustrative Impact of Temperature

The following table provides an illustrative summary of the expected impact of reaction temperature on the synthesis of this compound, based on general principles of Williamson ether synthesis. Actual results may vary.

Reaction Temperature (°C)Expected Yield (%)Expected Purity (%)Primary By-products
50-6030-50>95Unreacted starting materials
70-8570-90~95Minor elimination products
90-10060-8085-90Increased elimination products
>100<60<80Significant elimination and degradation products

This guide provides a foundational understanding of the critical role of temperature in the synthesis of this compound. For further assistance or to discuss your specific experimental challenges, please contact our technical support team.

References

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Reddit. (2025, February 23). Choosing between e1, e2 sn1, and sn2 reactions. r/OrganicChemistry. Retrieved from [Link]

  • Journal of Chemical Education. (2024, January 19). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of higher order solvation and temperature on SN2 and E2 reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Which reaction, E2 or Sₙ2, would you expect to be more favorable. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 6: Williamson Ether Synthesis. Retrieved from [Link]

  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (A), GC-MS analysis after ethyl acetate extraction and.... Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). GCMS ANALYSIS OF BIOACTIVE COMPOUNDS IN ETHYL ACETATE EXTRACT OF EARTHWORM GUT Streptomyces fulvissimus (Jenson, 1930). Retrieved from [Link]

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Validation & Comparative

A Strategic Guide to Orthogonal Protection: Benzyl Ethers vs. Acetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then selectively unveil the original group is a cornerstone of synthetic strategy. This guide offers an in-depth comparison between two of the most fundamental protecting groups for hydroxyl moieties: the robust benzyl (Bn) ether and the labile acetate (Ac) ester. While the query specifically mentioned ethyl 2-(benzyloxy)acetate and benzyl acetate, the core comparison for a synthetic chemist lies in the functional groups they represent: the benzyl ether and the acetate ester, respectively. This analysis will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to guide researchers, scientists, and drug development professionals in making strategic synthetic decisions.

The Benzyl (Bn) Ether: A Pillar of Robust Protection

The benzyl group is one ofthe most widely used protecting groups for alcohols due to its overall stability and unique deprotection conditions.[1][2] It forms a benzyl ether linkage (R-O-Bn) that is resilient to a wide array of synthetic transformations, including strongly basic and acidic conditions, as well as many oxidizing and reducing agents.[3]

Introduction of the Benzyl Group

The most common method for installing a benzyl group is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[4] This requires the conversion of the alcohol to its corresponding alkoxide, which then displaces a benzyl halide.

Experimental Protocol: Benzylation of a Primary Alcohol

  • Preparation: A solution of the alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF, ~0.5 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) is added portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Using a non-nucleophilic base prevents competition with the subsequent alkylation step. DMF is an excellent polar aprotic solvent for SN2 reactions.

  • Alkylation: After stirring for 30 minutes at 0 °C, benzyl bromide (BnBr, 1.2 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours.[3] A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction by in situ formation of the more reactive benzyl iodide.[3]

  • Work-up & Purification: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel chromatography.

Stability Profile

Benzyl ethers are notably stable across a broad pH range, making them compatible with reactions involving organometallics, hydrides, and various hydrolytic conditions that would cleave silyl ethers or acetals.[2]

Cleavage of the Benzyl Group

The defining feature of the benzyl ether is its selective removal by catalytic hydrogenolysis.[5] This deprotection method is exceptionally mild and orthogonal to many other protecting groups, such as esters and silyl ethers.[6][7]

Experimental Protocol: Hydrogenolytic Cleavage of a Benzyl Ether

  • Setup: The benzyl ether (1.0 equiv.) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate (~0.1 M).[5]

  • Catalyst Addition: 10% Palladium on carbon (Pd/C, ~10 mol%) is carefully added to the solution.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) several times before being left to stir under a hydrogen atmosphere (typically using a balloon) at room temperature.

  • Monitoring & Work-up: The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated in vacuo to yield the deprotected alcohol.

    • Causality: The palladium surface catalyzes the cleavage of the C-O bond by hydrogen, producing the free alcohol and toluene as a volatile, easily removable byproduct. This process is highly chemoselective.

G cluster_protection Protection cluster_deprotection Deprotection ROH R-OH NaH 1. NaH, DMF ROBn R-O-Bn ROH->ROBn Protection BnBr 2. BnBr ROBn_de R-O-Bn H2PdC H₂, Pd/C ROH_de R-OH + Toluene ROBn_de->ROH_de Deprotection

Caption: General workflow for the protection of an alcohol as a benzyl ether and its subsequent deprotection.

The Acetate (Ac) Ester: A Readily Cleavable Alternative

The acetate group is a classical protecting group for alcohols, forming an ester linkage (R-O-Ac).[8] In contrast to the robust benzyl ether, the acetate ester is characterized by its sensitivity to basic (nucleophilic) conditions, which allows for its facile removal.[1]

Introduction of the Acetate Group

Acetylation is typically achieved under mild conditions using an acylating agent and a base.

Experimental Protocol: Acetylation of a Primary Alcohol

  • Setup: The alcohol (1.0 equiv.) is dissolved in dichloromethane (DCM) containing pyridine (2.0 equiv.) or triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acylation: The solution is cooled to 0 °C, and acetic anhydride (Ac₂O, 1.5 equiv.) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

    • Causality: Acetic anhydride is the electrophilic source of the acetyl group. Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and a base to neutralize the acetic acid byproduct. DMAP is a hyper-nucleophilic catalyst that significantly accelerates the reaction.

  • Work-up & Purification: The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the acetate ester, which is often pure enough for subsequent steps.

Stability Profile

Acetate esters are stable to the catalytic hydrogenation conditions used to cleave benzyl ethers and are generally stable in neutral to moderately acidic media.[9] Their primary lability is towards bases and nucleophiles.

Cleavage of the Acetate Group

Deprotection is most commonly accomplished by base-catalyzed hydrolysis (saponification).

Experimental Protocol: Saponification of an Acetate Ester

  • Setup: The acetate ester (1.0 equiv.) is dissolved in methanol (~0.2 M).

  • Hydrolysis: Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) is added, and the suspension is stirred vigorously at room temperature.

    • Causality: This is a mild method for transesterification/hydrolysis. The methoxide ion, formed in situ, acts as the nucleophile to cleave the ester. The reaction is gentle and avoids the use of strong bases like NaOH or KOH, which could affect other sensitive functional groups.

  • Work-up & Purification: Upon reaction completion, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated to give the deprotected alcohol.

G cluster_protection Protection cluster_deprotection Deprotection ROH R-OH Ac2O Ac₂O, Pyridine ROAc R-O-Ac ROH->ROAc Protection ROAc_de R-O-Ac K2CO3 K₂CO₃, MeOH ROH_de R-OH ROAc_de->ROH_de Deprotection

Caption: General workflow for the protection of an alcohol as an acetate ester and its subsequent deprotection.

Comparative Analysis and Strategic Application

The choice between a benzyl ether and an acetate ester is dictated by the planned synthetic route. Their differing stabilities are the foundation of "orthogonal protection," a strategy that allows for the selective deprotection of one group in the presence of another.[10][11]

FeatureBenzyl (Bn) EtherAcetate (Ac) Ester
Protection Reagents NaH, BnBrAc₂O, Pyridine, DMAP
Stability to Acid Generally Stable[2]Generally Stable
Stability to Base Highly Stable[3]Labile (cleaved)[1]
Stability to H₂/Pd-C Labile (cleaved)[5]Stable[9]
Stability to Nucleophiles StableLabile
Deprotection Method Catalytic HydrogenolysisBase-catalyzed Hydrolysis
Byproducts TolueneAcetate Salts
Orthogonal Strategy in Practice

Consider a molecule with two distinct hydroxyl groups, R¹-OH and R²-OH. A synthetic plan might require the sequential unmasking of these alcohols.

  • Differentiated Protection: The molecule is first reacted with NaH and BnBr to protect the more reactive alcohol (e.g., a primary alcohol) as a benzyl ether. The remaining alcohol is then protected as an acetate ester using Ac₂O and pyridine.

  • Selective Deprotection 1: To reveal the second alcohol, the molecule is treated with K₂CO₃ in methanol. This cleaves the acetate ester while leaving the benzyl ether untouched. A reaction can now be performed on the newly freed R²-OH.

  • Selective Deprotection 2: Subsequently, the benzyl ether can be removed via catalytic hydrogenolysis (H₂, Pd/C) to reveal the first alcohol, R¹-OH, for further functionalization.

G A Molecule with R¹-OBn and R²-OAc B K₂CO₃ / MeOH (Base Hydrolysis) A->B Cleave Acetate D H₂ / Pd-C (Hydrogenolysis) A->D Cleave Benzyl Ether C Molecule with R¹-OBn and R²-OH B->C C->D Cleave Benzyl Ether E Molecule with R¹-OH and R²-OAc D->E F Molecule with R¹-OH and R²-OH D->F

Caption: Orthogonal deprotection strategy enabling sequential cleavage of acetate and benzyl protecting groups.

Conclusion

The selection of a protecting group is not merely a tactical choice but a strategic one that influences the entire synthetic pathway. The benzyl ether offers robust, long-term protection, stable to most conditions except for catalytic hydrogenation. In contrast, the acetate ester provides temporary protection, easily removed under basic conditions but stable to reduction. Understanding the distinct stability profiles of these two fundamental protecting groups empowers the synthetic chemist to design elegant and efficient routes to complex molecules, leveraging the power of orthogonality to control reactivity at will.

References

  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • University of Regensburg. Protecting Groups. Available from: [Link]

  • Wikipedia. Benzyl group. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available from: [Link]

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available from: [Link]

  • Chem-Station. Benzyl (Bn) Protective Group. Available from: [Link]

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A Senior Application Scientist's Guide to Alcohol Protection: A Comparative Analysis of Benzyl, Silyl, and Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Role of Alcohol Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a recurring challenge. Its inherent reactivity as a nucleophile and a proton source necessitates a strategic approach to its temporary deactivation. This is where the concept of "protecting groups" becomes paramount. An ideal protecting group reversibly masks the alcohol's reactivity, is stable to a range of reaction conditions, and can be removed selectively and in high yield.[1]

This guide addresses a common inquiry regarding alternatives to benzyl-type protecting groups for alcohols. While the user specifically mentioned Ethyl 2-(benzyloxy)acetate, a thorough review of the chemical literature indicates that this compound, an ester, is primarily utilized as a building block in synthesis and in the flavor and fragrance industry, rather than as a protecting group for alcohols.[2][3][4] Its structure contains a benzyl ether, a motif common to the well-established benzyl (Bn) protecting group. Therefore, this guide will focus on a comprehensive comparison of the true workhorses of alcohol protection: the Benzyl (Bn) ether and its electronically modified para-Methoxybenzyl (PMB) variant, the sterically hindered tert-Butyldimethylsilyl (TBS) ether, and the acid-labile Tetrahydropyranyl (THP) acetal.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of reagents to provide a comparative analysis grounded in experimental data, offering insights into the causal relationships behind procedural choices and emphasizing orthogonal strategies for complex molecule synthesis.

Comparative Analysis of Leading Alcohol Protecting Groups

The selection of an appropriate protecting group is a critical decision in synthetic planning. The choice hinges on the stability of the protecting group to subsequent reaction conditions and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule.[5][6]

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability ProfileOrthogonality & Key Considerations
Benzyl (Bn) R-O-CH₂PhNaH, BnBr, THF/DMFH₂, Pd/C (Hydrogenolysis)Stable to strong bases, mild acids, and most oxidizing/reducing agents.Cleavage is orthogonal to acid- and base-labile groups. Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).[7][8]
p-Methoxybenzyl (PMB) R-O-CH₂-C₆H₄-OMeNaH, PMBCl, THF/DMFDDQ (Oxidative); TFA (Acidic)Similar to Bn, but more acid-labile. Stable to bases.Can be cleaved oxidatively in the presence of Bn and silyl ethers, offering excellent orthogonality.[9] Sensitive to strong oxidants.
tert-Butyldimethylsilyl (TBS) R-O-Si(CH₃)₂(t-Bu)TBSCl, Imidazole, DMFTBAF (Fluoride); Acetic AcidStable to bases, organometallics, and many oxidizing/reducing agents. Labile to acid and fluoride ions.Orthogonal to hydrogenolysis and oxidative cleavage conditions. The bulky nature allows for selective protection of primary over secondary alcohols.[7][10]
Tetrahydropyranyl (THP) R-O-THPDHP, cat. PTSA, CH₂Cl₂Acetic Acid/H₂O or cat. PTSA/MeOHStable to strong bases, organometallics, and hydrides. Very acid-labile.Cleavage is orthogonal to base-stable and hydrogenolysis-labile groups. Introduces a new stereocenter, which can lead to diastereomeric mixtures.[10][11]

Mechanistic Insights and Workflow Diagrams

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing reaction conditions.

Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection Phase cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Phase Alcohol Starting Alcohol (R-OH) Reagents Protecting Group Reagent (e.g., BnBr, TBSCl, DHP) Alcohol->Reagents Reaction Protected_Alcohol Protected Alcohol (R-OPG) Reagents->Protected_Alcohol Reaction_1 Reaction Step 1 Protected_Alcohol->Reaction_1 Reaction_2 Reaction Step 2 Reaction_1->Reaction_2 Intermediate Modified Intermediate Reaction_2->Intermediate Deprotection_Reagents Cleavage Reagent (e.g., H₂/Pd/C, TBAF, Acid) Intermediate->Deprotection_Reagents Reaction Final_Product Final Product (R'-OH) Deprotection_Reagents->Final_Product

Caption: Generalized workflow for the use of an alcohol protecting group.

Mechanisms of Deprotection

G cluster_Bn Benzyl (Bn) Deprotection cluster_PMB p-Methoxybenzyl (PMB) Deprotection (Oxidative) cluster_TBS tert-Butyldimethylsilyl (TBS) Deprotection cluster_THP Tetrahydropyranyl (THP) Deprotection Bn_start R-OBn Bn_H2_Pd H₂, Pd/C Bn_start->Bn_H2_Pd Bn_surface Adsorption onto Pd surface Bn_H2_Pd->Bn_surface Bn_cleavage C-O Bond Cleavage Bn_surface->Bn_cleavage Bn_end R-OH + Toluene Bn_cleavage->Bn_end PMB_start R-OPMB PMB_DDQ DDQ PMB_start->PMB_DDQ PMB_SET Single Electron Transfer (SET) PMB_DDQ->PMB_SET PMB_intermediate Cationic Intermediate PMB_SET->PMB_intermediate PMB_hydrolysis Hydrolysis PMB_intermediate->PMB_hydrolysis PMB_end R-OH + PMB-aldehyde PMB_hydrolysis->PMB_end TBS_start R-OTBS TBS_TBAF TBAF (F⁻) TBS_start->TBS_TBAF TBS_attack Nucleophilic attack on Si TBS_TBAF->TBS_attack TBS_pentavalent Pentacoordinate Si intermediate TBS_attack->TBS_pentavalent TBS_end R-O⁻ + F-TBS TBS_pentavalent->TBS_end THP_start R-OTHP THP_H H⁺ (acid catalyst) THP_start->THP_H THP_protonation Protonation of ether oxygen THP_H->THP_protonation THP_cleavage C-O Bond Cleavage THP_protonation->THP_cleavage THP_carbocation Resonance-stabilized carbocation THP_cleavage->THP_carbocation THP_hydrolysis Hydrolysis THP_carbocation->THP_hydrolysis THP_end R-OH + 5-hydroxypentanal THP_hydrolysis->THP_end

Caption: Simplified mechanisms for the deprotection of common alcohol protecting groups.

Detailed Experimental Protocols

The following protocols are provided for the protection and deprotection of a model primary alcohol, benzyl alcohol, to allow for a direct comparison of the methodologies.

Benzyl (Bn) Ether Protection and Deprotection

Protection of Benzyl Alcohol with Benzyl Bromide

  • Materials: Benzyl alcohol, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), benzyl bromide.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the dropwise addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection via Catalytic Hydrogenolysis

  • Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C), ethanol.

  • Procedure:

    • Dissolve the benzyl-protected alcohol (1.0 eq.) in ethanol.

    • Carefully add 10% Pd/C (10 mol% Pd).

    • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: The Pd/C catalyst can be pyrophoric; keep the filter cake wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

para-Methoxybenzyl (PMB) Ether Protection and Deprotection

Protection of Benzyl Alcohol with PMB Chloride

  • Materials: Benzyl alcohol, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), p-methoxybenzyl chloride (PMBCl).

  • Procedure:

    • Follow the same procedure as for benzyl protection, substituting PMBCl (1.1 eq.) for benzyl bromide.

Deprotection via Oxidative Cleavage with DDQ [9]

  • Materials: PMB-protected alcohol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), dichloromethane (CH₂Cl₂), water.

  • Procedure:

    • Dissolve the PMB-protected alcohol (1.0 eq.) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

    • Cool the solution to 0 °C.

    • Add DDQ (1.2 eq.) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection

Protection of Benzyl Alcohol with TBS Chloride [10]

  • Materials: Benzyl alcohol, tert-butyldimethylsilyl chloride (TBSCl), imidazole, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of benzyl alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF at room temperature, add TBSCl (1.1 eq.) portion-wise.

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection with Tetrabutylammonium Fluoride (TBAF) [10]

  • Materials: TBS-protected alcohol, tetrabutylammonium fluoride (1.0 M solution in THF).

  • Procedure:

    • Dissolve the TBS-protected alcohol (1.0 eq.) in THF.

    • Add the 1.0 M solution of TBAF in THF (1.1 eq.) dropwise at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to afford the deprotected alcohol.

Tetrahydropyranyl (THP) Acetal Protection and Deprotection

Protection of Benzyl Alcohol with Dihydropyran (DHP) [11]

  • Materials: Benzyl alcohol, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid monohydrate (PTSA), anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of benzyl alcohol (1.0 eq.) in anhydrous CH₂Cl₂ at room temperature, add DHP (1.2 eq.).

    • Add a catalytic amount of PTSA (0.05 eq.).

    • Stir the reaction mixture at room temperature, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection via Acidic Hydrolysis [10]

  • Materials: THP-protected alcohol, acetic acid, tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the THP-protected alcohol (1.0 eq.) in a 3:1:1 mixture of THF:acetic acid:water.

    • Stir the reaction at room temperature, monitoring by TLC.

    • Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Conclusion and Future Outlook

The strategic selection and application of alcohol protecting groups are fundamental to the success of complex organic syntheses. While the benzyl ether motif is a cornerstone of alcohol protection, this guide has demonstrated that a nuanced understanding of the alternatives—PMB, TBS, and THP—unlocks a powerful toolkit for the modern synthetic chemist. The choice is not merely one of reagent but a strategic decision that impacts orthogonality, stability, and ultimately, the efficiency of the synthetic route.

Future developments in this field will likely focus on enhancing the "greenness" of protection/deprotection sequences, minimizing the use of stoichiometric reagents, and developing new protecting groups with even greater orthogonality and milder cleavage conditions. Catalytic and enzymatic methods for both the introduction and removal of protecting groups are areas of active research that promise to further refine the art of alcohol protection.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
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  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
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  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. Springer.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Simpson, A. (2011, November 2). The use of environmental metrics to evaluate green chemistry improvements to synthesis. Green Chemistry Blog.
  • González-López, M., & Heras-López, A. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4148.
  • Choi, J., & Kim, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(19), e202200989.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rao, Y. (2019, March 30). Utilizing Functional Groups in Green Chemistry. ViridisChem.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Nicolaou, K. C., et al. (1998).
  • Hussein, W. M., & McGeary, R. P. (2014). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. Australian Journal of Chemistry, 67(9), 1222-1227.
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.

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A Comprehensive Guide to Validating the Structure of Synthesized Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural validation is paramount to ensure the identity and purity of the target compound. This guide provides a detailed comparison of standard analytical techniques for the structural elucidation of Ethyl 2-(benzyloxy)acetate, a key intermediate in various synthetic pathways. We will delve into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for confident structural assignment.

The Importance of Orthogonal Validation Methods

No single analytical technique provides a complete structural picture. A multi-faceted approach, employing orthogonal methods that probe different molecular properties, is the gold standard for unambiguous structure validation.[1][2][3] For this compound, the combination of NMR, IR, and MS provides a self-validating system, confirming connectivity, functional groups, and molecular weight.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their relative numbers, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35Multiplet5HAr-H Protons on the aromatic benzene ring.
~4.60Singlet2HPh-CH ₂-OMethylene protons adjacent to the phenyl group and the ether oxygen, deshielded by both.
~4.20Singlet2HO-CH ₂-C=OMethylene protons alpha to the ester carbonyl group, deshielded by the carbonyl and the ether oxygen.
~4.25Quartet2HO-CH ₂-CH₃Methylene protons of the ethyl group, split by the adjacent methyl protons.[4][5][6]
~1.30Triplet3HO-CH₂-CHMethyl protons of the ethyl group, split by the adjacent methylene protons.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~170C =OCarbonyl carbon of the ester group, highly deshielded.[7]
~137Ar-C (quaternary)Quaternary carbon of the benzene ring attached to the benzylic methylene group.
~128.5Ar-C HAromatic carbons of the benzene ring.
~128.0Ar-C HAromatic carbons of the benzene ring.
~127.8Ar-C HAromatic carbons of the benzene ring.
~73Ph-C H₂-OBenzylic methylene carbon, deshielded by the phenyl group and the ether oxygen.[8]
~67O-C H₂-C=OMethylene carbon alpha to the ester carbonyl, deshielded by the carbonyl and ether oxygen.
~61O-C H₂-CH₃Methylene carbon of the ethyl group.[8]
~14O-CH₂-C H₃Methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final spectrum.

Section 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibration TypeSignificance
~3030Aromatic C-HStretchConfirms the presence of the benzene ring.
~2980-2850Aliphatic C-HStretchIndicates the presence of the ethyl and methylene groups.
~1750C=O (Ester)StretchA strong, sharp peak characteristic of an ester carbonyl.[4][9][10]
~1200-1000C-O (Ester & Ether)StretchStrong absorptions confirming the presence of both the ester and ether linkages.[4][9]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Section 3: Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

Expected Mass Spectrometry Data for this compound:

The molecular formula for this compound is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .[11]

m/z (mass-to-charge ratio)FragmentInterpretation
194[M]⁺Molecular ion peak, confirming the molecular weight.
91[C₇H₇]⁺A very common and stable benzyl cation fragment.[11]
107[C₇H₇O]⁺Fragment corresponding to the benzyloxy portion.[11]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Visualizing the Validation Workflow

A systematic approach is crucial for efficient and accurate structural validation. The following workflow outlines the logical progression of experiments.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesize Ethyl 2-(benzyloxy)acetate NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data_Analysis NMR->Data_Analysis Analyze Data IR->Data_Analysis Analyze Data MS->Data_Analysis Analyze Data Structure_Confirmed Structure Confirmed Structure_Incorrect Structure Incorrect (Re-evaluate) Data_Analysis->Structure_Confirmed Consistent Data_Analysis->Structure_Incorrect Inconsistent

Caption: Workflow for the structural validation of synthesized compounds.

Molecular Structure and Key Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key atoms and functional groups that are identified by the different spectroscopic techniques.

Caption: Key structural features of this compound and their spectroscopic correlations.

Conclusion

By systematically applying ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently validate the structure of synthesized this compound. The congruence of data from these orthogonal techniques provides a robust and self-validating confirmation of the target molecule's identity, ensuring the integrity of subsequent research and development activities.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Dabdoub, M. J., et al. (2007). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the American Oil Chemists' Society, 84(11), 1049-1055.
  • National Institute of Standards and Technology. (n.d.). Ethyl 2-benzylacetoacetate. In NIST Chemistry WebBook. [Link]

  • A-level Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl 2-benzylacetoacetate. [Link]

  • Wikipedia. (2023, November 29). Structure validation. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]

  • Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-benzylacetoacetate. In NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

  • SpectraBase. (n.d.). 2-(Benzyloxy)ethyl acetate. [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Compounds. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • ResearchGate. (n.d.). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. [Link]

  • Supporting Information. (n.d.). General procedure for 0.2 mmol scale reaction. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]

  • ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. [Link]

  • XLAB Göttingen. (n.d.). Structural Analysis of an Organic Substance For Student Groups. [Link]

  • Course Hero. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. [Link]

  • MassBank. (2008, October 21). ETHYL ACETATE. [Link]

Sources

A Comparative Guide to the Analytical Characterization of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of intermediates is not merely a regulatory formality but a cornerstone of robust and reproducible science. Ethyl 2-(benzyloxy)acetate, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity and structural integrity directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques for the comprehensive characterization of this compound, moving beyond procedural steps to elucidate the scientific rationale behind methodological choices.

Our approach is grounded in the principles of scientific integrity, providing self-validating protocols and referencing authoritative sources to ensure trustworthiness and expertise. This document is designed to empower researchers to make informed decisions in their analytical strategies, fostering a deeper understanding of the "why" behind the "how."

The Analytical Imperative: A Multi-Modal Approach

A single analytical technique is rarely sufficient to fully characterize a chemical entity. A comprehensive understanding of a molecule's identity, purity, and stability is best achieved through a multi-modal approach, where the strengths of various techniques are leveraged to create a holistic analytical profile. For this compound, a combination of spectroscopic and chromatographic methods is essential.

Caption: A comprehensive analytical workflow for this compound.

Part 1: Spectroscopic Characterization - The Molecular Fingerprint

Spectroscopic techniques provide fundamental information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Multiplet5HAromatic protons (C₆H₅)
~4.60Singlet2HBenzylic protons (-CH₂-Ph)
~4.20Quartet2HMethylene protons of ethyl group (-O-CH₂-CH₃)
~4.10Singlet2HMethylene protons adjacent to ester (-CO-CH₂-O-)
~1.25Triplet3HMethyl protons of ethyl group (-CH₃)

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 NMR (¹³C NMR) provides information on the number of different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectrum of this compound:

Chemical Shift (δ) ppmAssignment
~170Ester carbonyl carbon (C=O)
~137Quaternary aromatic carbon (C-CH₂)
~128.5Aromatic CH carbons
~128.0Aromatic CH carbons
~127.8Aromatic CH carbons
~73.0Benzylic carbon (-CH₂-Ph)
~68.0Methylene carbon adjacent to ether oxygen (-O-CH₂-CO)
~61.0Methylene carbon of ethyl group (-O-CH₂-CH₃)
~14.0Methyl carbon of ethyl group (-CH₃)

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2980, 2870MediumAliphatic C-H stretch
~1750StrongC=O stretch (ester)
~1495, 1455MediumAromatic C=C stretch
~1120StrongC-O stretch (ether and ester)
~740, 700StrongAromatic C-H bend (monosubstituted)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): m/z = 194

  • Key Fragments:

    • m/z = 91: Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group. This is often the base peak.

    • m/z = 107: [C₇H₇O]⁺, from cleavage of the ether bond.

    • m/z = 149: [M - OCH₂CH₃]⁺

    • m/z = 121: [M - COOCH₂CH₃]⁺

Experimental Protocol: GC-MS (for MS data acquisition)

A common method for obtaining the mass spectrum of a relatively volatile compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to this compound.

Part 2: Chromatographic Methods - Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from any impurities, allowing for accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation and Identification

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.

Why GC-MS is a good choice:

  • High Resolving Power: Capillary GC columns provide excellent separation of closely related compounds.

  • Definitive Identification: The mass spectrometer provides structural information for each separated component, allowing for confident peak identification.

  • Sensitivity: Capable of detecting trace-level impurities.

Alternative for Comparison: Gas Chromatography with Flame Ionization Detection (GC-FID)

For routine purity checks where the identity of potential impurities is already known, GC-FID can be a more cost-effective and simpler alternative to GC-MS. FID is a robust, universal detector for organic compounds and provides excellent quantitative data.

Experimental Protocol: GC-MS for Purity Analysis

The protocol is similar to that described for MS data acquisition, with a greater emphasis on quantitative accuracy.

  • Method Validation: For accurate purity determination, the GC method should be validated for parameters such as linearity, precision, accuracy, and limit of quantification (LOQ).

  • Quantification: Purity is typically determined by area percent, assuming that all components have a similar response factor in the mass spectrometer. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a powerful technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile.

Why consider HPLC?

  • Broad Applicability: Can analyze a wider range of impurities, including non-volatile starting materials or degradation products.

  • Robust Quantification: When coupled with a UV detector, HPLC provides excellent quantitative performance.

Comparison of GC-MS and HPLC for this compound Analysis:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Identification Excellent, provides mass spectral data for structural elucidation.Good with UV-Vis (based on chromophore), excellent when coupled with MS (LC-MS).
Quantification Good with MS (area percent), excellent with FID.Excellent with UV-Vis and other detectors.
Sample Preparation May require derivatization for polar compounds.Generally simpler, involves dissolving the sample in the mobile phase.
Instrumentation Requires a gas supply and vacuum system.Requires high-pressure pumps and solvent delivery systems.
Typical Impurities Detected Volatile starting materials, by-products, and residual solvents.Non-volatile starting materials, high molecular weight by-products, and degradation products.

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Caption: Decision tree for selecting between GC-MS and HPLC.

Experimental Protocol: HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water. A gradient elution may be necessary to separate all impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The aromatic ring in this compound allows for UV detection, typically around 254 nm.

  • Method Validation and Quantification: Similar to GC, the method should be validated, and quantification should be performed using a reference standard and a calibration curve for accurate results.

Part 3: Quantitative NMR (qNMR) - An Emerging Primary Method for Purity Assessment

Quantitative NMR (qNMR) is a powerful technique that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

Advantages of qNMR:

  • Primary Method: Can provide SI-traceable results.[3]

  • No Identical Reference Standard Needed: Purity is determined relative to a certified internal standard of a different compound.

  • High Precision and Accuracy: When performed correctly, qNMR is a highly accurate and precise technique.

  • Simultaneous Structure Confirmation and Quantification: The same experiment provides both structural information and a purity value.

Experimental Protocol: qNMR for Purity Determination

  • Selection of Internal Standard: Choose a high-purity, stable internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Accurately weigh the internal standard.

    • Dissolve both in a deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation.

    • Optimize pulse angle and other acquisition parameters for quantitative accuracy.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR, IR, and MS provide the foundational structural information, while chromatographic methods like GC-MS and HPLC are indispensable for assessing purity and identifying impurities. For the highest level of accuracy in purity determination, qNMR stands out as a powerful and increasingly adopted primary method.

By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and consistency of this important chemical intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of Ethyl 2-(benzyloxy)acetate. We will move beyond rote protocols to explore the scientific rationale behind our choices, compare viable alternatives, and ground our methodology in established regulatory standards. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical method to ensure product quality and integrity.

Understanding the Analyte: this compound

Before any method development can begin, a thorough understanding of the target analyte is paramount. This compound is an ester characterized by a benzyl group and an ethyl acetate moiety.

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1][2]

  • Structure: The molecule possesses a prominent aromatic (benzene) ring, which serves as an excellent chromophore for UV detection. It also has both hydrophobic (benzyl ring) and moderately polar (ester group) regions, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Polarity: With a calculated XLogP3 of 1.9, the molecule is moderately non-polar, suggesting good retention on non-polar stationary phases like C18.[2]

This initial analysis dictates our starting point: an RP-HPLC method utilizing a UV detector.

The Core of Purity Analysis: The Stability-Indicating Method

A purity analysis method is only trustworthy if it is "stability-indicating." This means the method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.[3] To achieve this, we must intentionally degrade the analyte through forced degradation studies . These studies are a cornerstone of method development and validation as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the API to ensure we can detect and resolve the resulting degradants.[5]

Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to ~100 µg/mL.[5]

  • Thermal Degradation: Store the solid API in a hot air oven at 105°C for 24 hours. Dissolve and dilute the stressed sample in the mobile phase to ~100 µg/mL.

  • Photolytic Degradation: Expose the solid API to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. Dissolve and dilute in the mobile phase to ~100 µg/mL.

A control sample (unstressed) and a blank (solvent) should be analyzed alongside the stressed samples.

Method Development and Comparative Analysis

Our development strategy will focus on comparing two common, yet distinct, reversed-phase columns to achieve optimal selectivity and resolution.

Initial Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (The benzene ring provides strong absorbance here).

  • Column Temperature: 30°C

Column Comparison: C18 vs. Phenyl-Hexyl

We will compare a general-purpose C18 column with a Phenyl-Hexyl column. The rationale is that while a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column introduces π-π interactions as a secondary separation mechanism, which can provide unique selectivity for aromatic compounds like our analyte.[7]

After injecting the stressed samples under the initial conditions on both columns, we optimize the gradient for each to achieve the best separation in the shortest time. The results are summarized below.

ParameterOptimized Method 1: Ascentis® C18 Optimized Method 2: Ascentis® Phenyl-Hexyl Rationale & Comments
Optimized Gradient 40%-75% B in 15 min35%-70% B in 15 minThe Phenyl-Hexyl column showed slightly less retention, requiring a lower starting percentage of organic solvent.
Retention Time (API) 9.8 min9.2 minFaster elution on the Phenyl-Hexyl column.
Resolution (API vs. Closest Degradant) 2.1 (from base hydrolysis)3.5 (from base hydrolysis)The Phenyl-Hexyl column provided significantly better resolution for the critical pair, likely due to π-π interactions enhancing selectivity.
Tailing Factor (API) 1.11.0Both columns provided excellent peak shape.
Total Run Time 20 min20 minRun times were kept consistent for a fair comparison.

Overall Method Development & Validation Workflow

The entire process, from initial assessment to final validation, follows a logical sequence to ensure a scientifically sound and regulatory-compliant method.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Specificity cluster_2 Phase 3: Optimization & Comparison cluster_3 Phase 4: Validation (ICH Q2(R2)) Analyte Analyte Characterization (UV, Polarity, Solubility) Select_Mode Select HPLC Mode (Reverse-Phase) Analyte->Select_Mode Initial_Conditions Define Initial Conditions (Column, Mobile Phase, Gradient) Select_Mode->Initial_Conditions Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Initial_Conditions->Forced_Deg Analyze_Stressed Analyze Stressed Samples (Assess Peak Purity & Resolution) Forced_Deg->Analyze_Stressed Compare_Cols Compare Columns (C18 vs. Phenyl-Hexyl) Analyze_Stressed->Compare_Cols Optimize Optimize Gradient & Flow Rate Compare_Cols->Optimize Final_Method Finalize Method Optimize->Final_Method Validation Validate Method (Accuracy, Precision, Linearity, LOQ, Robustness) Final_Method->Validation Report Report Validation->Report Final Report & SOP

Caption: Workflow for HPLC method development and validation.

Final Method Validation Protocol

To ensure the chosen method (using the Phenyl-Hexyl column) is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[8][9][10][11] This process provides documented evidence that the procedure is reliable.

Validation Parameters & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze stressed samples, blank, and placebo. Ensure the API peak is pure and resolved from all degradants (Resolution > 2.0).Method is specific; no interference at the retention time of the API.
Linearity Analyze five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the API at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio ≥ 10).RSD ≤ 10.0% at the LOQ level.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters (resolution, tailing) remain within acceptable limits.

By rigorously following this development, comparison, and validation pathway, we have successfully established a scientifically sound, stability-indicating HPLC method for the purity analysis of this compound that is fit for purpose in a regulated environment.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved January 7, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved January 7, 2026, from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn. Retrieved January 7, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 7, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 7, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 7, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 7, 2026, from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). LinkedIn. Retrieved January 7, 2026, from [Link]

  • Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 7, 2026, from [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Ethyl benzoylacetate. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (n.d.). IJSDR. Retrieved January 7, 2026, from [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International. Retrieved January 7, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 7, 2026, from [Link]

  • Ethyl alpha-benzylacetoacetate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Development and Validation of a High-Performance Liquid Chromatography Method for Standardization of the Bioactive Ethyl Acetate. (n.d.). Zeitschrift für Naturforschung. Retrieved January 7, 2026, from [Link]

  • ethyl benzoyl acetate. (n.d.). The Good Scents Company. Retrieved January 7, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia. Retrieved January 7, 2026, from [Link]

  • HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]

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A Comprehensive Guide to GC-MS Analysis for Identifying Products of Ethyl 2-(benzyloxy)acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, Ethyl 2-(benzyloxy)acetate is a valuable bifunctional building block. Its ester and benzyloxy moieties offer distinct sites for chemical modification. However, the success of any synthetic step hinges on the accurate identification of the resulting products, side-products, and unreacted starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled separation and structural elucidation capabilities for the volatile and semi-volatile compounds involved.

This guide provides an in-depth, technically-grounded comparison of GC-MS methodologies for analyzing the reaction mixtures of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring that the protocols described are not just procedures to be followed, but self-validating systems for generating trustworthy and reproducible data.

Anticipated Reaction Pathways and Potential Products

Before delving into the analysis, it is crucial to understand the potential chemical transformations of this compound. This foresight allows us to predict the likely products and tailor the analytical method for their detection. The primary reactions involve the ester group and the benzyl ether linkage.

  • Ester Hydrolysis: In the presence of acid or base and water, the ethyl ester can be hydrolyzed to form 2-(benzyloxy)acetic acid and ethanol. Basic hydrolysis, or saponification, will yield the corresponding carboxylate salt.[1]

  • Transesterification: When the reaction is conducted in an alcohol solvent (e.g., methanol) with a catalyst, the ethoxy group of the ester can be exchanged, leading to a new ester, such as mthis compound.[2][3]

  • Debenzylation: The benzyl protecting group can be cleaved under various conditions (e.g., catalytic hydrogenation), yielding Ethyl 2-hydroxyacetate and toluene.

  • Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester functionality to a primary alcohol, resulting in 2-(benzyloxy)ethanol.[4]

The following diagram illustrates these key reaction pathways.

G EBA This compound (Starting Material) Acid 2-(Benzyloxy)acetic Acid EBA->Acid Hydrolysis (+ H2O) Ethanol Ethanol EBA->Ethanol Hydrolysis (+ H2O) Transester New Ester (e.g., Methyl Ester) EBA->Transester Transesterification (+ R'OH) Alcohol New Alcohol (e.g., Methanol) EBA->Alcohol Transesterification (+ R'OH) Debenzyl Ethyl 2-hydroxyacetate EBA->Debenzyl Debenzylation (e.g., H2/Pd) Reduced 2-(Benzyloxy)ethanol EBA->Reduced Reduction (e.g., LiAlH4) workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Reaction Aliquot (e.g., 10 µL) B 2. Dilute in Solvent (1 mL Ethyl Acetate) A->B C 3. Vortex & Transfer to GC Vial B->C D 4. Inject 1 µL into GC-MS C->D E 5. Separation on GC Column D->E F 6. Ionization & Fragmentation in MS Source (EI, 70 eV) E->F G 7. Detection & Data Acquisition F->G H 8. Integrate Chromatogram (Identify Peak RTs) G->H I 9. Analyze Mass Spectrum of Each Peak H->I J 10. Compare to Library (NIST) & Known Fragmentation Rules I->J K 11. Confirm Product Identity J->K

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 2-(benzyloxy)acetate for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that profoundly impacts yield, purity, scalability, and overall cost-effectiveness. Ethyl 2-(benzyloxy)acetate, a valuable building block and key intermediate, is no exception. This guide provides an in-depth, comparative analysis of the predominant synthetic methodologies for its preparation: the classical Williamson ether synthesis, its phase-transfer catalyzed variant, and the Mitsunobu reaction. By delving into the mechanistic underpinnings, providing detailed experimental protocols, and presenting a quantitative comparison, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Executive Summary: A Tale of Three Routes

The synthesis of this compound essentially involves the formation of an ether linkage between a benzyl group and an ethyl glycolate moiety. The choice of strategy dictates the starting materials, reaction conditions, and ultimately, the efficiency of the process.

  • Williamson Ether Synthesis: A time-honored and straightforward approach involving the reaction of an alkoxide with an alkyl halide.

  • Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: An enhancement of the classical method that facilitates the reaction between immiscible reactants, often leading to milder conditions and improved efficiency.

  • Mitsunobu Reaction: A powerful and versatile method for converting alcohols into a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry.

This guide will dissect each of these routes, providing a balanced view of their respective strengths and weaknesses, supported by experimental data and mechanistic rationale.

Route 1: The Enduring Legacy of the Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, provides a direct and conceptually simple pathway to ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1] For the synthesis of this compound, this translates to two possible disconnections, with the more practical approach involving the reaction of ethyl glycolate with a benzyl halide.

Mechanistic Causality: The "Why" Behind the Reaction

The success of the Williamson synthesis hinges on the generation of a potent nucleophile, the alkoxide of ethyl glycolate. This is typically achieved by deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH). The resulting alkoxide then attacks the electrophilic benzylic carbon of benzyl chloride or benzyl bromide, displacing the halide and forging the desired ether bond. The choice of a primary benzyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination, which can be a significant side reaction with more sterically hindered halides.[2]

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: A Classic Approach

Materials:

  • Ethyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of ethyl glycolate (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • The mixture is cooled back to 0 °C, and benzyl chloride (1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: Enhancing Efficiency with Phase-Transfer Catalysis

A significant refinement of the Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC). This technique is particularly advantageous when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a salt and an organic solution of the substrate. The PTC facilitates the transport of the reactive anion from the aqueous phase to the organic phase, where the reaction occurs.

Mechanistic Rationale: Bridging the Phase Divide

In the context of synthesizing this compound, a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be employed. The lipophilic cation of the PTC pairs with the alkoxide anion of ethyl glycolate, which is generated in situ by a base like sodium hydroxide in a biphasic system (e.g., water/toluene). This ion pair is soluble in the organic phase, allowing it to react with the benzyl chloride. This approach often obviates the need for strong, anhydrous bases and solvents, making the procedure more practical and potentially "greener."

Caption: Phase-Transfer Catalyzed Williamson Synthesis.

Experimental Protocol: A Practical Alternative

Materials:

  • Ethyl glycolate

  • Benzyl chloride

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of ethyl glycolate (1.0 equivalent), sodium hydroxide (1.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in water and toluene is prepared.

  • Benzyl chloride (1.1 equivalents) is added, and the biphasic mixture is stirred vigorously at 60-80 °C for 6-12 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the phases are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure or column chromatography.

Route 3: The Elegance and Power of the Mitsunobu Reaction

The Mitsunobu reaction offers a distinct and powerful alternative for the synthesis of this compound.[3][4] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, benzyl alcohol and ethyl glycolate, respectively, or vice versa) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the achiral target molecule.[3]

Mechanistic Insight: A Redox-Driven Condensation

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate.[5] This intermediate then deprotonates the acidic component (ethyl glycolate). The resulting carboxylate anion then deprotonates the alcohol (benzyl alcohol), generating an alkoxide. The key step involves the formation of an oxyphosphonium intermediate, which is then attacked by the alkoxide in an SN2 fashion to yield the desired ether, along with triphenylphosphine oxide and the reduced azodicarboxylate.[5] The formation of stable byproducts, such as triphenylphosphine oxide, is a thermodynamic driving force for the reaction.

Caption: Mitsunobu Reaction Workflow.

Experimental Protocol: A Versatile Approach

Materials:

  • Benzyl alcohol

  • Ethyl glycolate

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzyl alcohol (1.0 equivalent), ethyl glycolate (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, DEAD or DIAD (1.5 equivalents) is added dropwise.[6]

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours, monitoring progress by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification of the crude product is achieved by column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.

Comparative Analysis: Head-to-Head Performance

ParameterWilliamson Ether SynthesisPTC Williamson Ether SynthesisMitsunobu Reaction
Starting Materials Ethyl glycolate, Benzyl halideEthyl glycolate, Benzyl halideBenzyl alcohol, Ethyl glycolate
Key Reagents Strong base (e.g., NaH)Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH)PPh₃, DEAD/DIAD
Reaction Conditions Anhydrous, often elevated temperaturesBiphasic, often elevated temperaturesAnhydrous, typically mild (0 °C to RT)
Typical Yield Moderate to good (50-80%)Good to excellent (70-95%)Good to excellent (70-90%)
Scalability Readily scalableHighly scalable and suitable for industrial processesScalability can be challenging due to stoichiometry and byproducts
Byproducts Inorganic saltsInorganic salts, PTC (recyclable)Triphenylphosphine oxide, reduced azodicarboxylate
Advantages Simple concept, inexpensive reagentsMilder conditions, avoids strong anhydrous bases, industrially viableMild conditions, high functional group tolerance, reliable
Disadvantages Requires strong, moisture-sensitive base; potential for elimination side reactionsRequires vigorous stirring; catalyst may need to be removedStoichiometric amounts of expensive reagents, difficult purification from byproducts

Green Chemistry Considerations

From a green chemistry perspective, the PTC Williamson ether synthesis often presents the most favorable profile. It can utilize water as a solvent and avoids the use of pyrophoric bases like sodium hydride. The catalyst can, in principle, be recycled. The classical Williamson synthesis suffers from the use of hazardous reagents and anhydrous conditions. The Mitsunobu reaction, while elegant, has a poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which also complicates purification.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost constraints, and available equipment.

  • For small-scale laboratory synthesis where simplicity and readily available reagents are paramount, the classical Williamson ether synthesis remains a viable option, provided that appropriate care is taken with the handling of the strong base.

  • For larger-scale production and industrial applications , the Phase-Transfer Catalyzed Williamson ether synthesis is highly recommended. Its operational simplicity, milder conditions, and potential for high yields make it an economically and environmentally attractive choice.

  • The Mitsunobu reaction is best reserved for situations where its mild conditions are essential to avoid the degradation of sensitive functional groups elsewhere in the molecule, or when other methods have failed. While reliable, the cost of reagents and the challenges associated with purification make it less suitable for large-scale production of this particular target.

By carefully considering the trade-offs outlined in this guide, researchers can confidently select the most appropriate synthetic strategy to efficiently and effectively produce this compound for their specific applications.

References

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Dodge, J. A.; Nissen, J. S.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth.1996 , 73, 110. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551–2651. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Orthogonal Protection Strategies: A Comparative Guide to the Benzyloxyacetyl (BnOAc) Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide and carbohydrate chemistry, the strategic use of protecting groups is paramount to success. The ability to selectively mask and unmask reactive functional groups dictates the feasibility and efficiency of complex molecular construction. This guide provides an in-depth technical comparison of the benzyloxyacetyl (BnOAc) group, a unique ester-based protecting group, against other common alternatives for hydroxyl protection. We will delve into the principles of orthogonal protection, offering experimental insights and data-driven comparisons to inform the rational design of your synthetic strategies.

The Principle of Orthogonality in Protecting Group Chemistry

The concept of orthogonal protection, first introduced in peptide synthesis, is a cornerstone of modern synthetic chemistry.[1] It allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others.[2][3] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. An ideal protecting group strategy minimizes the number of steps, maximizes yield, and provides a high degree of chemoselectivity.[4]

The benzyloxyacetyl group, a hybrid of the well-known benzyl and acetyl moieties, offers a unique set of properties that can be strategically employed in orthogonal schemes. Its ester linkage suggests lability under hydrolytic conditions, while the benzyl ether component introduces the possibility of cleavage via hydrogenolysis.

The Benzyloxyacetyl (BnOAc) Group: A Profile

The benzyloxyacetyl group is introduced to a hydroxyl function via acylation with benzyloxyacetyl chloride. This reagent can be synthesized from benzyloxyacetic acid and a chlorinating agent like oxalyl chloride.

Diagram of Benzyloxyacetyl Group Introduction

cluster_0 Protection Reaction R-OH Alcohol (R-OH) R-OBnOAc Protected Alcohol (R-O-BnOAc) R-OH->R-OBnOAc Acylation BnOAcCl Benzyloxyacetyl Chloride BnOAcCl->R-OBnOAc Base Base (e.g., Pyridine) Base->R-OBnOAc

Caption: General scheme for the protection of an alcohol with benzyloxyacetyl chloride.

The true utility of the BnOAc group lies in its deprotection pathways, which offer two distinct modes of cleavage, providing flexibility in synthetic design.

Comparative Analysis of Hydroxyl Protecting Groups

The selection of a protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the benzyloxyacetyl group against common alternatives. The orthogonality is assessed based on the compatibility of their deprotection conditions.

Protecting GroupStructureIntroduction Reagent(s)Cleavage ConditionsOrthogonal ToNot Orthogonal To
Benzyloxyacetyl (BnOAc) R-O-C(=O)CH₂OCH₂PhBenzyloxyacetyl chloride, Base1. Hydrogenolysis: H₂, Pd/C 2. Basic Hydrolysis: LiOH, NaOH, etc. 3. Acidic Hydrolysis: HCl, TFA[5]Silyl ethers (TBDMS, TIPS), Fmoc, BocBenzyl (Bn) ethers, Benzyl esters, other esters (e.g., Acetyl, Benzoyl)
Benzyl (Bn) R-O-CH₂PhBenzyl bromide/chloride, Base (e.g., NaH)Hydrogenolysis: H₂, Pd/C Strong Acid: HBr, BCl₃[6] Oxidative Cleavage: DDQ[1]Silyl ethers, Acetals, Esters (under non-hydrolytic conditions), Boc, FmocOther benzyl-type groups, groups sensitive to reduction
Acetyl (Ac) R-O-C(=O)CH₃Acetic anhydride or Acetyl chloride, BaseBasic Hydrolysis: K₂CO₃/MeOH, NaOH Acidic Hydrolysis: HCl, TFABenzyl (Bn) ethers, Silyl ethers, Boc, FmocOther esters (e.g., Benzoyl, Pivaloyl)
tert-Butyldimethylsilyl (TBDMS) R-O-Si(CH₃)₂(t-Bu)TBDMS-Cl, ImidazoleFluoride Source: TBAF, HF-Pyridine[7] Acidic Conditions: (slower than acetals)Benzyl (Bn) ethers, Esters, Boc, Fmoc, AcetalsOther silyl ethers (e.g., TIPS, TES)
tert-Butoxycarbonyl (Boc) (for amines) R₂N-C(=O)O(t-Bu)(Boc)₂OStrong Acid: TFA, HCl[3][8]Benzyl (Bn) ethers, Fmoc, Silyl ethers, EstersAcid-labile groups (e.g., Trityl, some acetals)
Fluorenylmethyloxycarbonyl (Fmoc) (for amines) R₂N-C(=O)OCH₂-FmocFmoc-Cl, Fmoc-OSuBase: Piperidine, DBU[9][10]Benzyl (Bn) ethers, Boc, Silyl ethers, EstersBase-labile groups (e.g., Acetyl, Benzoyl esters)

Orthogonal Deprotection Schemes Involving the Benzyloxyacetyl Group

The dual-cleavage nature of the BnOAc group allows for its strategic incorporation into complex synthetic routes. For instance, in a molecule bearing a TBDMS ether and a BnOAc ester, the TBDMS group can be selectively removed with a fluoride source, leaving the BnOAc group intact. Subsequently, the BnOAc group can be cleaved by hydrogenolysis. This strategy would be particularly useful if another part of the molecule is sensitive to basic or acidic hydrolysis.

Diagram of an Orthogonal Protection Strategy

Start Substrate with two hydroxyl groups (R(OH)₂) Step1 Protect one hydroxyl with TBDMS-Cl Start->Step1 Intermediate1 R(OH)(OTBDMS) Step1->Intermediate1 Step2 Protect second hydroxyl with BnOAc-Cl Intermediate1->Step2 Intermediate2 R(OBnOAc)(OTBDMS) Step2->Intermediate2 Reaction Perform desired synthetic transformation(s) Intermediate2->Reaction Intermediate3 Product with both protecting groups Reaction->Intermediate3 Deprotection1 Selective Deprotection of TBDMS (e.g., TBAF) Intermediate3->Deprotection1 Intermediate4 R(OBnOAc)(OH) Deprotection1->Intermediate4 Deprotection2 Deprotection of BnOAc (e.g., H₂, Pd/C) Intermediate4->Deprotection2 FinalProduct Final Product (R(OH)₂) Deprotection2->FinalProduct

Caption: A workflow demonstrating an orthogonal protection strategy using TBDMS and BnOAc groups.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with Benzyloxyacetyl Chloride

This protocol describes a general procedure for the protection of a primary alcohol using benzyloxyacetyl chloride.

Materials:

  • Primary alcohol (1.0 eq)

  • Benzyloxyacetyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Add benzyloxyacetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired benzyloxyacetyl-protected alcohol.

Protocol 2: Deprotection of a Benzyloxyacetyl Group via Hydrogenolysis

This protocol outlines the removal of the BnOAc group using catalytic hydrogenation, a method that is mild and chemoselective, leaving many other functional groups intact.

Materials:

  • Benzyloxyacetyl-protected substrate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10-20% by weight of the substrate)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyloxyacetyl-protected substrate in methanol or ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, from a balloon) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Conclusion

The benzyloxyacetyl group presents a valuable, albeit less common, tool in the synthetic chemist's arsenal for orthogonal protection strategies. Its unique dual-cleavage pathway—hydrogenolysis of the benzyl ether and hydrolysis of the ester—provides strategic flexibility that is not available with simpler protecting groups like benzyl or acetyl alone. When designing a complex synthesis, the BnOAc group should be considered when a robust protecting group is needed that can be removed under either reductive or hydrolytic conditions, thereby offering an additional layer of orthogonality in the presence of other sensitive functionalities. As with any protecting group, the choice must be guided by the specific context of the synthetic target and the reaction conditions to be employed in subsequent steps.

References

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • ResearchGate. (2016). shows the cleavage conditions for the Boc group. [Link]

  • ResearchGate. (2002). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Thieme. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • Google Patents. (2022). Method for the fmoc group cleavage.
  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

  • Chemistry LibreTexts. (2023). Carboxyl Derivatives. [Link]

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Comparative Guide to the Kinetic Studies of Ethyl 2-(benzyloxy)acetate Formation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-(benzyloxy)acetate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the kinetics of its formation is paramount for process optimization, yield maximization, and ensuring economic viability on an industrial scale. This guide provides an in-depth comparison of two primary synthetic methodologies for its formation: the classical Williamson ether synthesis and a modern alternative utilizing Phase-Transfer Catalysis (PTC). We will delve into the underlying principles of each method, present detailed experimental protocols, and analyze comparative kinetic data to provide a comprehensive framework for methodological selection.

Introduction: The Importance of Kinetic Analysis in Synthesis

The synthesis of a target molecule is often achievable through multiple reaction pathways. However, the most efficient and scalable route is determined by a thorough understanding of the reaction kinetics. Kinetic studies provide critical insights into reaction rates, the influence of reactant concentrations, temperature dependence, and catalyst efficiency. For a molecule like this compound, where precise control over the reaction is necessary to minimize side products and maximize purity, kinetic analysis is not merely an academic exercise but a critical component of process development.

This guide will focus on the synthesis of this compound via the reaction of an ethyl glycolate salt with a benzyl halide. This approach, a variant of the Williamson ether synthesis, is a cornerstone of ether formation.[1][2] We will compare a traditional approach in a homogenous solvent system with a biphasic system employing a phase-transfer catalyst, a technology known to enhance reaction rates and yields for such transformations.[3][4]

Method 1: Classical Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][5] For the synthesis of this compound, this involves the reaction of sodium ethyl glycolate with benzyl chloride.

Causality of Experimental Design

The choice of reactants and conditions is dictated by the SN2 mechanism. A primary alkyl halide, benzyl chloride, is selected to minimize the potential for competing elimination reactions that are prevalent with secondary and tertiary halides.[2][5] Sodium ethyl glycolate is prepared in situ from ethyl glycolate and a strong base like sodium hydride to generate the potent alkoxide nucleophile required for the reaction. A polar aprotic solvent such as Dimethylformamide (DMF) is chosen to solvate the sodium cation, leaving the alkoxide anion relatively free and highly nucleophilic, thereby accelerating the reaction rate. Temperature is maintained at a moderate level to ensure a sufficient reaction rate without promoting decomposition or side reactions.

Detailed Experimental Protocol

Materials:

  • Ethyl glycolate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl chloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Internal standard (e.g., dodecane)

Procedure:

  • A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, is charged with anhydrous DMF (100 mL) and ethyl glycolate (1.0 eq).

  • The flask is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The mixture is stirred for 30 minutes at 0 °C to allow for the complete formation of sodium ethyl glycolate.

  • Benzyl chloride (1.0 eq) is added dropwise via a syringe over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50 °C.

  • Aliquots (0.1 mL) are taken from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes).

  • Each aliquot is immediately quenched with a saturated aqueous ammonium chloride solution (1 mL) and extracted with diethyl ether (2 mL) containing a known concentration of an internal standard.

  • The organic layer is analyzed by GC-FID to determine the concentration of this compound and remaining benzyl chloride.

  • Upon completion, the reaction is cooled, quenched with water, and extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

Experimental Workflow Diagram

Williamson_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup prep_flask 1. Charge Flask (DMF, Ethyl Glycolate) cool 2. Cool to 0 °C prep_flask->cool add_NaH 3. Add NaH (Form Alkoxide) cool->add_NaH add_BnCl 4. Add Benzyl Chloride add_NaH->add_BnCl heat 5. Heat to 50 °C add_BnCl->heat sampling 6. Timed Aliquots heat->sampling quench_sample 7. Quench & Extract sampling->quench_sample workup_quench 9. Quench Reaction sampling->workup_quench End of Reaction gc_analysis 8. GC-FID Analysis quench_sample->gc_analysis gc_analysis->heat Monitor Progress workup_extract 10. Extract Product workup_quench->workup_extract purify 11. Purify workup_extract->purify

Caption: Workflow for Classical Williamson Ether Synthesis and Kinetic Monitoring.

Kinetic Data Summary

The reaction is expected to follow second-order kinetics, being first-order in both the alkoxide and benzyl chloride. The rate law can be expressed as: Rate = k[R-O⁻][BnCl].

Time (min)[Benzyl Chloride] (M)[this compound] (M)Conversion (%)
00.500.000.0
300.350.1530.0
600.250.2550.0
1200.130.3774.0
1800.070.4386.0
2400.040.4692.0

Note: Data is illustrative, based on typical SN2 reaction profiles.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in two different immiscible phases (typically aqueous and organic).[4] A phase-transfer catalyst, usually a quaternary ammonium salt, facilitates the transport of one of the reactants (as an ion pair) across the phase boundary into the other phase where the reaction can occur.[6]

Causality of Experimental Design

The PTC approach offers several advantages. It avoids the need for expensive, anhydrous polar aprotic solvents and allows the use of inexpensive and safer solvents like toluene.[7] It also enables the use of an aqueous solution of a strong base (e.g., 50% NaOH), which is more convenient and economical than sodium hydride. The catalyst, Tetrabutylammonium bromide (TBAB), forms an ion pair with the ethyl glycolate anion ([Q⁺][⁻OR]), which is soluble in the organic phase. This ion pair then reacts with the benzyl chloride in the toluene layer. This method often leads to faster reaction rates, milder conditions, and simplified workup procedures.[8]

Detailed Experimental Protocol

Materials:

  • Ethyl glycolate

  • Benzyl chloride

  • Toluene

  • 50% aqueous Sodium Hydroxide (w/w)

  • Tetrabutylammonium bromide (TBAB)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Internal standard (e.g., dodecane)

Procedure:

  • A 250 mL jacketed reactor equipped with a mechanical stirrer, condenser, and thermometer is charged with toluene (80 mL), ethyl glycolate (1.0 eq), benzyl chloride (1.0 eq), TBAB (0.05 eq), and the internal standard.

  • The mixture is stirred vigorously (e.g., 500 RPM) to ensure good mixing between the phases.

  • 50% aqueous NaOH (3.0 eq, 40 mL) is added to the reactor.

  • The reactor temperature is raised to and maintained at 50 °C using a circulating bath.

  • Aliquots (0.2 mL) of the organic phase are taken at regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).

  • Each aliquot is immediately diluted with a known volume of a suitable solvent (e.g., ethyl acetate) and passed through a small plug of silica gel to remove the catalyst before injection.

  • The samples are analyzed by GC-FID to determine the concentration of the product and the remaining benzyl chloride.

  • Upon completion, stirring is stopped, and the phases are allowed to separate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

Experimental Workflow Diagram

PTC_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup prep_reactor 1. Charge Reactor (Toluene, Reactants, Catalyst) add_base 2. Add 50% NaOH prep_reactor->add_base heat 3. Heat to 50 °C add_base->heat stir 4. Vigorous Stirring heat->stir sampling 5. Timed Aliquots (Organic Phase) stir->sampling prep_sample 6. Dilute & Filter sampling->prep_sample phase_sep 8. Phase Separation sampling->phase_sep End of Reaction gc_analysis 7. GC-FID Analysis prep_sample->gc_analysis gc_analysis->stir Monitor Progress wash 9. Wash Organic Layer phase_sep->wash concentrate 10. Concentrate wash->concentrate

Caption: Workflow for Phase-Transfer Catalysis Synthesis and Kinetic Monitoring.

Kinetic Data Summary

The kinetics of PTC reactions are more complex, often depending on stirring speed, catalyst concentration, and the partitioning of species between the phases. However, the reaction in the organic phase is still fundamentally second-order. The overall observed rate is typically much faster than the classical method.

Time (min)[Benzyl Chloride] (M)[this compound] (M)Conversion (%)
00.500.000.0
50.280.2244.0
100.160.3468.0
200.060.4488.0
300.020.4896.0
45<0.01>0.49>98.0

Note: Data is illustrative, based on typical PTC reaction profiles.

Performance Comparison and Discussion

ParameterClassical Williamson SynthesisPhase-Transfer Catalysis (PTC)Rationale & Field Insights
Reaction Rate Slower (hours)Significantly Faster (minutes)PTC continuously regenerates the nucleophile in the organic phase, overcoming solubility limitations and dramatically increasing the reaction rate. This translates to higher reactor throughput.
Reagents NaH (hazardous, moisture-sensitive), Anhydrous DMF (expensive, high boiling point)50% aq. NaOH (inexpensive, easy to handle), Toluene (cheaper, lower boiling point)From a process safety and economic standpoint, the PTC method is superior. Avoiding NaH and anhydrous solvents reduces material costs and operational hazards.
Reaction Conditions Strictly anhydrousBiphasic (aqueous/organic)The tolerance for water in the PTC system simplifies setup and raw material requirements.
Workup Quenching of NaH, extensive extraction from a high-boiling solventSimple phase separation, washingThe workup for the PTC reaction is significantly easier and less time-consuming, reducing cycle time and solvent waste.
Scalability Challenging due to NaH handling and heat transfer in viscous DMF.Highly scalable and widely used in industry.PTC processes are well-established in industrial manufacturing due to their efficiency, safety, and robustness.[7]

The kinetic data clearly illustrates the superiority of the PTC method. A conversion of over 95% is achieved in just 30 minutes, whereas the classical method requires four hours to reach a similar level. This dramatic rate enhancement is the primary advantage of PTC. The mechanism bypasses the need for a soluble stoichiometric base in a homogenous phase by actively transporting the reactive anion to the site of the reaction.

From a practical standpoint, the benefits extend beyond speed. The use of aqueous NaOH and toluene significantly lowers costs and improves the safety profile of the synthesis. The ease of workup—a simple phase separation—further enhances the attractiveness of the PTC method for large-scale production. While the classical Williamson synthesis is a foundational reaction in organic chemistry, for this specific transformation, the PTC approach represents a significant process intensification.

Conclusion

For the synthesis of this compound from ethyl glycolate and benzyl chloride, Phase-Transfer Catalysis offers a clear and compelling advantage over the classical Williamson ether synthesis. The kinetic data, supported by the underlying mechanistic principles, demonstrates a dramatically faster, safer, more economical, and more scalable process. Researchers and process chemists aiming to develop efficient syntheses for this and related compounds should strongly consider the implementation of PTC as their primary methodology.

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. [Link]

  • Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Maity, N., et al. (2009). A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide. ResearchGate. [Link]

  • Halpern, M. (2005). Industrial Phase Transfer Catalysis. PTC Communications, Inc. [Link]

  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a starting material or intermediate is not merely a quality metric; it is a cornerstone of reproducible and safe outcomes. For a compound like Ethyl 2-(benzyloxy)acetate, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the precise purity determination of this compound. We will delve into the causality behind experimental choices and present supporting data to empower researchers, scientists, and drug development professionals in their analytical decisions.

The Imperative of Purity for this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring an ester and a benzyl ether, makes it susceptible to specific impurities arising from its synthesis or degradation. These can include starting materials like benzyl alcohol and ethyl chloroacetate, byproducts from side reactions, or degradation products such as benzyloxyacetic acid. The presence of these impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, introducing contaminants into final products, and potentially altering the pharmacological or toxicological profile of a drug substance. Accurate and reliable purity assessment is therefore a non-negotiable aspect of its quality control.

Quantitative ¹H NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, recognized by regulatory bodies and pharmacopeias for its unique capabilities in purity determination.[1] Unlike chromatographic methods that often rely on reference standards of the same substance, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei responsible for the signal.[1][2] This fundamental principle allows for the accurate quantification of a substance against a certified internal standard of a different chemical structure.[3]

The "Why" Behind the qNMR Experiment: A Self-Validating System

The trustworthiness of a qNMR experiment hinges on a series of carefully considered parameters, each contributing to a self-validating system. Here, we dissect the causality behind these choices for the analysis of this compound.

1. Selection of the Internal Standard: The Anchor of Accuracy

The choice of an internal standard is critical for accurate and reproducible qNMR results.[4] An ideal internal standard should:

  • Be of high, certified purity (≥99.9%): This ensures that the reference for quantification is itself accurate.

  • Exhibit chemical stability: It should not react with the analyte, solvent, or trace impurities.

  • Have signals in a non-interfering region of the spectrum: Its peaks must be well-resolved from those of the analyte and any expected impurities.[5]

  • Possess good solubility in the chosen deuterated solvent. [4]

  • Preferably have a simple spectrum with sharp singlets: This simplifies integration and minimizes potential overlap.

For this compound, Maleic Acid is an excellent choice as an internal standard. It is a crystalline solid, ensuring stability and ease of accurate weighing, and its two olefinic protons give a sharp singlet around 6.2-6.5 ppm in many deuterated solvents, a region typically free of signals from the analyte and its common impurities.

2. Choice of Deuterated Solvent: Ensuring Complete Dissolution

The solvent must completely dissolve both the analyte and the internal standard without causing any chemical degradation.[2] Deuterated chloroform (CDCl₃) is a suitable choice for this compound and Maleic Acid, as both are readily soluble in it. The residual solvent peak of CHCl₃ at ~7.26 ppm does not interfere with the characteristic signals of the analyte or the chosen internal standard.

3. Critical Instrumental Parameters: The Key to Quantitative Data

Acquiring a truly quantitative NMR spectrum requires specific instrument settings that differ from those used for routine qualitative analysis.

  • Relaxation Delay (d1): This is arguably the most critical parameter. For accurate integration, all protons must fully relax back to their equilibrium state before the next pulse is applied. A d1 of at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified is recommended. For small molecules like this compound, a conservative d1 of 30 seconds is often sufficient.

  • Pulse Angle: A 90° pulse angle provides the maximum signal intensity. However, to ensure uniform excitation across the entire spectrum, especially when T₁ values are not precisely known, a smaller flip angle (e.g., 30-45°) combined with a sufficient d1 is a robust approach.[5]

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) is necessary to achieve an adequate signal-to-noise ratio (S/N > 150:1) for accurate integration.[6]

Experimental Workflow for qNMR Purity Assessment

The following diagram illustrates the logical flow of the qNMR experiment for determining the purity of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurately weigh ~20 mg of Ethyl 2-(benzyloxy)acetate p2 Accurately weigh ~10 mg of Maleic Acid (Internal Standard) p1->p2 p3 Dissolve both in ~0.7 mL of CDCl3 in an NMR tube p2->p3 p4 Vortex to ensure complete dissolution p3->p4 a1 Acquire 1H NMR spectrum (≥400 MHz spectrometer) p4->a1 a2 Set key parameters: d1 = 30s Pulse Angle = 45° Scans = 32 a1->a2 d1 Apply Fourier Transform and phase correction a2->d1 d2 Perform baseline correction d1->d2 d3 Integrate characteristic signals of analyte and standard d2->d3 d4 Calculate purity using the standard qNMR equation d3->d4

Caption: Workflow for qNMR Purity Analysis of this compound.

Step-by-Step qNMR Protocol for this compound
  • Preparation of the Sample:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of Maleic Acid (certified internal standard) into the same vial.

    • Record both masses precisely.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Cap the vial and vortex until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into a ≥400 MHz NMR spectrometer.

    • Allow the sample to equilibrate to the probe temperature (typically 25 °C).

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 45°

      • Relaxation Delay (d1): 30 seconds

      • Acquisition Time (at): ≥ 3 seconds

      • Number of Scans: 32

      • Spectral Width: ~16 ppm

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase correct the spectrum.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the well-resolved singlet of Maleic Acid (~6.3 ppm, 2H) and a well-resolved signal of this compound, for example, the singlet for the benzylic protons (~4.6 ppm, 2H).

    • Calculate the purity using the following equation[2]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to this compound and "std" refers to the internal standard.

Comparative Analysis: qNMR vs. HPLC and GC

To provide a clear comparison, the following table summarizes the performance of qNMR, HPLC, and GC for the purity assessment of a hypothetical batch of this compound containing known impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas and a stationary phase.
Purity Result (Simulated Data) 98.5% ± 0.2% 98.7% (Area Percent) 99.1% (Area Percent)
Quantification of Impurities Benzyl Alcohol: 0.8%Benzyloxyacetic Acid: 0.5%Ethyl Chloroacetate: 0.2%Benzyl Alcohol: 0.7%Benzyloxyacetic Acid: 0.6%Ethyl Chloroacetate: Not detected (poor chromophore)Benzyl Alcohol: 0.9%Ethyl Chloroacetate: 0.2%Benzyloxyacetic Acid: Not detected (non-volatile)
Pros - Primary method, no need for specific analyte reference standards.[1]- High precision and accuracy.[1]- Provides structural information on unknown impurities.- Non-destructive technique.- High sensitivity for UV-active compounds.- Well-established and widely available.- Excellent for separating non-volatile and thermally labile compounds.- Very high resolution and sensitivity for volatile compounds.- Robust and reliable for routine analysis.
Cons - Lower sensitivity compared to chromatographic methods.- Higher initial instrument cost.- Potential for signal overlap in complex mixtures.- Requires reference standards for each impurity for accurate quantification.- Response factors can vary significantly between compounds.- May not detect impurities with poor or no chromophores.- Only suitable for volatile and thermally stable compounds.- Derivatization may be required for some analytes.- Does not provide structural information on impurities.
Best Suited For - Purity assignment of reference standards.- Quantification without specific reference materials.- Analysis of mixtures where components are known.- Routine quality control of known compounds with established impurity profiles.- Analysis of non-volatile or thermally sensitive compounds.- Analysis of residual solvents.- Purity of volatile starting materials and intermediates.
Detailed Protocols for Comparative Techniques

To ensure a fair comparison, here are the outlines of the HPLC and GC methods used to generate the comparative data.

HPLC-UV Protocol Outline:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

GC-FID Protocol Outline:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • Injection: Split mode (20:1)

Choosing the Right Analytical Tool: A Logical Approach

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection start Start: Purity Assessment of this compound q1 Is a primary method for absolute quantification required? start->q1 q2 Are the expected impurities volatile and thermally stable? q1->q2 No res1 Use qNMR q1->res1 Yes q3 Do all components have a good UV chromophore? q2->q3 No res2 Use GC-FID q2->res2 Yes res3 Use HPLC-UV q3->res3 Yes res4 Consider alternative (e.g., HPLC-MS, HPLC-CAD) q3->res4 No

Caption: Decision tree for selecting a purity assessment method.

Conclusion and Expert Recommendation

For the definitive purity assessment of this compound, particularly for its use as a reference standard or in critical stages of drug development, qNMR stands out as the superior technique. Its status as a primary method provides a direct and accurate measure of purity without the reliance on specific reference standards for every potential impurity.[3] While HPLC and GC are invaluable for routine quality control and for detecting specific types of impurities (non-volatile and volatile, respectively), they provide a relative purity based on detector response, which can be misleading if impurities have different response factors.

The self-validating nature of a properly executed qNMR experiment, with careful consideration of parameters like the internal standard and relaxation delay, ensures a high degree of trust in the analytical result. The ability of qNMR to provide structural information can also aid in the identification of unknown impurities, a significant advantage over traditional chromatographic methods. Therefore, for a comprehensive and authoritative purity determination of this compound, qNMR is the recommended approach, supplemented by chromatographic techniques for orthogonal verification and the detection of trace impurities.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]

  • BIPM. qNMR. [Link]

  • American Pharmaceutical Review. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Semantic Scholar. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • SciELO Brasil. Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • University of Cambridge Department of Chemistry. Quantitative NMR Spectroscopy. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • British Pharmacopoeia. Appendix II C. Nuclear Magnetic Resonance Spectrometry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • Scribd. 2.2.33. Nuclear Magnetic Resonance Spectrometry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As laboratory professionals engaged in the fast-paced world of research and drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, protects the environment, and maintains regulatory compliance. Ethyl 2-(benzyloxy)acetate, a common reagent in organic synthesis, requires careful handling from acquisition to disposal. This guide moves beyond simple checklists to provide a deep, procedural understanding of its proper disposal, grounded in its specific chemical characteristics and the governing safety principles.

Part 1: Hazard Profile and Chemical Characteristics

Understanding the intrinsic properties of this compound is fundamental to managing its waste stream safely. It is not merely a benign organic liquid; its hazard profile dictates the necessary precautions for handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is considered harmful to aquatic life with long-lasting effects, mandating that it be kept out of environmental waterways.[3]

Table 1: Physicochemical Properties and GHS Hazard Summary

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1][4]
Appearance Liquid[4]
Density 1.070 g/mL at 25 °C[4]
Storage Temperature 2-8°C[4]
GHS Pictogram [1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects[1][3]
Key Incompatibilities Strong oxidizing agents, strong acids, amines, and peroxides.[3][5]

The causality behind these classifications is clear: as an ester, it can be hydrolyzed, and its components or the compound itself can irritate biological tissues. Its environmental toxicity underscores the importance of preventing its release into the sanitary sewer system.[3][6]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before any disposal procedure begins, establishing a robust barrier between the researcher and the chemical is paramount. The required PPE is directly correlated to the hazards identified in Part 1.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Given that the substance causes skin irritation, gloves prevent direct contact and subsequent dermatitis.[3][7] Disposable gloves should be used and changed immediately if contamination is suspected.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, due to the classification "Causes serious eye irritation" (H319), the use of chemical splash goggles is the field-proven best practice.[1][8][9] When handling larger volumes (>1L) where splashing is a significant risk, a full face shield should be worn in addition to goggles.[9]

  • Body Protection : A standard laboratory coat should be worn to protect against incidental contact. Ensure it is buttoned to provide maximum coverage.[8]

  • Respiratory Protection : All handling and preparation of waste should be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation from vapors.[3][10]

This multi-layered PPE strategy creates a self-validating system of protection, ensuring that a failure in one layer (e.g., a splash) does not necessarily result in an exposure.

Part 3: Comprehensive Disposal Workflow and Protocols

The disposal of this compound is not a single action but a systematic workflow. The following diagram and protocols provide a logical progression from waste generation to final collection, ensuring safety and compliance at each stage.

G Diagram 1: Disposal Decision Workflow for this compound cluster_0 Waste Generation & Initial Handling cluster_1 Waste Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal A This compound Waste Generated B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Select Chemically Compatible Waste Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label D->E F List All Contents: 'this compound' E->F G Transfer Waste to Container F->G H Keep Container Tightly Closed G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Ensure Segregation from Incompatible Chemicals I->J K Container Nearing Full? J->K K->I No L Request Waste Pickup from Institutional EHS Office K->L Yes M EHS Collects for Final Disposal via Licensed Contractor L->M

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(benzyloxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Ethyl 2-(benzyloxy)acetate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical, thereby fostering a proactive safety culture in your laboratory.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] This dictates a stringent approach to PPE, as direct contact can lead to inflammation, redness, and discomfort, while inhalation of vapors can compromise the respiratory system.[2] The primary routes of exposure are dermal contact, eye contact, and inhalation, making a multi-faceted PPE strategy essential.

Core PPE Ensemble for Routine Operations

For standard laboratory procedures involving small quantities of this compound (e.g., weighing, transferring, and use in reactions), the following PPE is mandatory. The rationale behind each selection is to create a comprehensive barrier against the identified hazards.

Hazard Primary Exposure Route Required PPE Rationale
Skin Irritation Dermal ContactChemical-resistant gloves (Butyl or heavy-duty Nitrile), fully-buttoned lab coatPrevents direct contact with skin, which can cause irritation, redness, and inflammation.[2]
Serious Eye Irritation Eye ContactChemical splash gogglesProtects eyes from splashes and vapors that can cause severe irritation and potential damage.[2]
Respiratory Irritation InhalationUse within a certified chemical fume hoodEngineering control to minimize vapor concentration in the breathing zone.

Deep Dive: Selecting the Right PPE for this compound

A hazard assessment is the foundational step in selecting the appropriate PPE for any laboratory task.[2][3] This involves a thorough evaluation of the chemical's properties, the quantities being used, and the specific procedures being performed.[4]

Hand Protection: More Than Just a Glove

The choice of glove material is critical, as no single glove type protects against all chemicals.[5] For this compound, an ester, gloves made of butyl rubber or heavy-duty nitrile are recommended for their resistance to this class of chemicals.[6]

  • Butyl Rubber Gloves: Offer excellent protection against esters and ketones. They are a preferred choice for prolonged handling or when there is a risk of significant immersion.[6]

  • Nitrile Gloves: A good all-around choice for incidental contact.[7] For handling this compound, ensure they are of sufficient thickness (at least 4-mil) and be aware that they offer less resistance to prolonged exposure than butyl rubber.[8] Disposable nitrile gloves should be changed immediately upon contact with the chemical.[7]

Eye and Face Protection: A Multi-Layered Defense

  • Chemical Splash Goggles: These are the minimum requirement for eye protection.[9] They form a seal around the eyes, providing protection from splashes from all directions.[10]

  • Face Shield: When handling larger volumes (>1L) or when there is a significant splash hazard, a face shield should be worn in addition to chemical splash goggles.[3][9][11] This provides a secondary layer of protection for the entire face.

Protective Clothing: The Last Line of Defense

A standard, fully-buttoned lab coat is required to protect the skin and personal clothing from minor spills and splashes.[2][11] For tasks with a higher risk of significant spillage, a chemically resistant apron worn over the lab coat is advisable.[4] Always ensure that long pants and closed-toe shoes are worn in the laboratory.[3]

Workflow for Safe Handling and PPE Usage

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A 1. Conduct Hazard Assessment - Review SDS for this compound - Identify potential for splashes and vapor release B 2. Select Appropriate PPE - Butyl or heavy-duty Nitrile gloves - Chemical splash goggles - Lab coat A->B C 3. Inspect PPE for Damage - Check gloves for tears - Ensure goggles are clean and unscratched B->C D 4. Don PPE Correctly - Lab coat first, then goggles, then gloves C->D E 5. Work in a Chemical Fume Hood - Ensure proper ventilation D->E F 6. Handle with Care - Avoid splashes and creating aerosols E->F G 7. Immediate Spill Response - If skin/glove contact occurs, remove gloves and wash hands F->G H 8. Doff PPE Correctly - Gloves first, then lab coat, then goggles G->H I 9. Dispose of Contaminated PPE - Place used gloves in hazardous waste H->I J 10. Waste Disposal - Collect all this compound waste in a labeled, sealed container for hazardous waste pickup I->J K 11. Personal Hygiene - Wash hands thoroughly with soap and water J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.